molecular formula C12H13N5Na3O13P3 B8117606 GS-443902 trisodium

GS-443902 trisodium

Cat. No.: B8117606
M. Wt: 597.15 g/mol
InChI Key: SLVVSIUNIVFLJS-AZIZZYAFSA-K
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Description

GS-443902 trisodium is a useful research compound. Its molecular formula is C12H13N5Na3O13P3 and its molecular weight is 597.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVSIUNIVFLJS-AZIZZYAFSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Pronged Attack: An In-depth Technical Guide to the Mechanism of Action of GS-443902 Trisodium in RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral activity of GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524. Primarily targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, this compound has demonstrated significant therapeutic potential. Recent findings also point to a secondary mechanism involving the inhibition of viral macrodomains, revealing a dual-pronged strategy in combating viral replication and host immune evasion. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Chain Termination in Viral RNA Synthesis

GS-441524 is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entering the host cell, it undergoes a series of phosphorylations by host cell kinases to be converted into its active triphosphate form, GS-443902.[1][2][3] This active metabolite is a structural analog of adenosine triphosphate (ATP).

The primary mechanism of action of GS-443902 is as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[1][3][4] GS-443902 competes with endogenous ATP for incorporation into the nascent viral RNA strand.[5][6] Once incorporated, the presence of a 1'-cyano group on the ribose sugar moiety sterically hinders the translocation of the RdRp complex, leading to delayed or premature chain termination and the cessation of viral RNA synthesis.[1][7][8]

Evading Viral Proofreading

Many coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that acts as a proofreading enzyme, capable of removing mismatched nucleotides and conferring resistance to certain nucleoside analogs.[9][10] However, GS-443902 has been shown to largely circumvent this proofreading mechanism.[8][9] While viruses with intact ExoN activity may show slightly reduced sensitivity, the potent inhibition is maintained, suggesting that the modification on the nucleoside analog makes it a poor substrate for excision by the ExoN.[9][11]

Secondary Mechanism: Inhibition of Viral Macrodomain

Recent research has uncovered a novel, secondary mechanism of action for GS-441524. It has been shown to bind to and inhibit the viral macrodomain 1 (Mac1).[7][12] The viral macrodomain is an enzyme that counteracts the host's innate antiviral response by removing ADP-ribosylation from proteins—a post-translational modification the host uses to flag viral proteins for degradation.[7] By inhibiting the viral macrodomain, GS-441524 helps to preserve the host's antiviral defenses, adding another layer to its therapeutic effect.[12] Crystal structure studies have confirmed that GS-441524 binds to the ADP-ribose binding pocket of the SARS-CoV-2 macrodomain.[12]

Quantitative Data: Antiviral Activity and Cytotoxicity

The efficacy of GS-441524 and its active triphosphate form, GS-443902, has been quantified across various RNA viruses and cell lines. The tables below summarize key inhibitory and cytotoxicity concentrations.

Table 1: In Vitro Efficacy (EC₅₀) of GS-441524 against Coronaviruses

Virus Cell Line EC₅₀ (µM) Reference(s)
Feline Infectious Peritonitis Virus (FIPV) CRFK ~1.0 [2]
Feline Infectious Peritonitis Virus (FIPV) CRFK 0.78 [13]
SARS-CoV HAE 0.18 [11]
MERS-CoV HAE 0.86 [11]

| SARS-CoV-2 | HAE | 0.48 |[11] |

Table 2: Inhibitory Concentration (IC₅₀) of GS-443902 against Viral RdRp

Virus Target Assay Type IC₅₀ (µM) Reference(s)
Respiratory Syncytial Virus (RSV) RdRp Cell-free enzymatic 1.1 [14]

| Hepatitis C Virus (HCV) RdRp | Cell-free enzymatic | 5.0 |[14] |

Table 3: Cytotoxicity (CC₅₀) of GS-441524

Cell Line CC₅₀ (µM) Reference(s)
CRFK (Feline Kidney) >100 [2][15]
HEp-2 (Human Larynx) 1.7 to >20 [16]
PC-3 (Human Prostate) 1.7 to >20 [16]

| PHH (Primary Human Hepatocytes) | 1.7 to >20 |[16] |

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

GS_Activation_and_RdRp_Inhibition cluster_outside Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex GS441524_out GS-441524 GS441524_in GS-441524 GS441524_out->GS441524_in Cellular Uptake GS_MP GS-Monophosphate GS441524_in->GS_MP Host Kinase 1 GS_DP GS-Diphosphate GS_MP->GS_DP Host Kinase 2 GS_TP GS-443902 (Active Triphosphate) GS_DP->GS_TP Host Kinase 3 RdRp Viral RdRp GS_TP->RdRp Competes with ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation RNA_template Viral RNA Template RNA_template->RdRp Terminated_RNA Terminated RNA Nascent_RNA->Terminated_RNA Chain Termination ATP ATP (Natural Substrate) ATP->RdRp

Caption: Intracellular activation of GS-441524 and inhibition of viral RdRp.

Macrodomain_Inhibition_Pathway Host_PARP Host PARP Enzymes ADPr ADP-ribosylation (ADPr) 'Antiviral Signal' Host_PARP->ADPr Flagged_Protein ADPr-Viral Protein Viral_Protein Viral Protein Viral_Protein->Flagged_Protein Host Adds Signal Degradation Host Antiviral Response (e.g., Degradation) Flagged_Protein->Degradation Viral_Macrodomain Viral Macrodomain (Mac1) Viral_Macrodomain->Viral_Protein Removes Signal (Immune Evasion) GS441524 GS-441524 GS441524->Viral_Macrodomain Inhibits

Caption: Inhibition of the viral macrodomain by GS-441524 to preserve host antiviral signaling.

Experimental_Workflow_EC50 cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Quantification of Viral Activity cluster_analysis Data Analysis A 1. Seed host cells in multi-well plate C 3. Infect cells with virus (e.g., FIPV, SARS-CoV-2) A->C B 2. Prepare serial dilutions of GS-441524 D 4. Add drug dilutions to wells B->D E 5. Incubate for a defined period (e.g., 48-72 hours) D->E F 6a. Assess Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) E->F G 6b. Quantify Viral RNA (qRT-PCR) E->G H 6c. Measure Cell Viability (e.g., MTT Assay) E->H I 7. Normalize data to controls F->I G->I H->I J 8. Plot dose-response curve (% Inhibition vs. log[Concentration]) I->J K 9. Calculate EC₅₀ value (Concentration for 50% inhibition) J->K

Caption: General experimental workflow for determining the EC₅₀ of GS-441524.

Experimental Protocols

The determination of the antiviral activity and mechanism of GS-441524 relies on a combination of cell-based assays and cell-free enzymatic assays.

Cell-Based Antiviral Efficacy Assays (EC₅₀ Determination)

These assays measure the concentration of the drug required to inhibit viral replication by 50% in cultured host cells.[17]

  • Cell Culture and Infection: A suitable host cell line (e.g., Crandell-Rees Feline Kidney (CRFK) for FIPV, or VeroE6 for SARS-CoV-2) is cultured in multi-well plates.[2] The cells are then infected with a known multiplicity of infection (MOI) of the target virus.

  • Drug Treatment: Immediately following infection, the cells are treated with a range of serial dilutions of GS-441524. Control wells include untreated infected cells (0% inhibition) and uninfected cells (100% viability).[2]

  • Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication, typically 48 to 72 hours.

  • Quantification of Viral Inhibition: The effect of the drug is measured using various methods:

    • Cytopathic Effect (CPE) Assay: Viral replication often leads to visible changes in the host cells (CPE), such as rounding and detachment. After incubation, cells can be stained with crystal violet. The amount of stain retained is proportional to the number of viable, attached cells. The reduction in CPE is measured spectrophotometrically.[2]

    • Quantitative Reverse Transcription PCR (qRT-PCR): This method directly quantifies the amount of viral RNA in the cell culture supernatant or cell lysate. Cells are lysed, and RNA is extracted. qRT-PCR is then used to amplify a specific viral gene, providing a precise measure of viral load. A reduction in viral RNA copies compared to the untreated control indicates drug efficacy.[13]

    • Cell Viability Assay (e.g., MTT Assay): The metabolic activity of the cells is measured as an indicator of viability. A reagent like MTT is added, which is converted by living cells into a colored product. The amount of color is proportional to the number of viable cells.

  • Data Analysis: For all methods, the results are normalized to the control wells. A dose-response curve is generated by plotting the percentage of viral inhibition against the logarithm of the drug concentration. A sigmoidal curve is fitted to the data to calculate the EC₅₀ value.[18][19]

Cytotoxicity Assays (CC₅₀ Determination)

To ensure that the antiviral effect is not due to toxicity to the host cells, the 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells using the same range of drug concentrations and a cell viability assay (e.g., MTT).[20] A high Selectivity Index (SI = CC₅₀ / EC₅₀) indicates that the drug is effective at concentrations well below those that are toxic to the host cell.

Cell-Free RdRp Enzymatic Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibition of the viral RdRp enzyme without the complexities of cellular uptake and metabolism.[21][22]

  • Assay Components: The assay is performed in a reaction tube or well and contains the purified, recombinant viral RdRp enzyme complex, a synthetic RNA template-primer, and a mixture of natural nucleotide triphosphates (ATP, GTP, CTP, UTP). The active triphosphate form of the drug, GS-443902, is used in this assay.[21][23]

  • Inhibition: The RdRp enzyme is pre-incubated with various concentrations of GS-443902.

  • Reaction Initiation: The reaction is started by the addition of the nucleotide triphosphate mix. The enzyme will begin to extend the RNA primer along the template.

  • Detection: The extension of the RNA primer is measured. This can be done by using a fluorescently labeled primer or incorporating labeled nucleotides, allowing for real-time detection of RNA synthesis.[22]

  • IC₅₀ Calculation: The rate of RNA synthesis is measured at each drug concentration. The data is used to plot a dose-response curve and calculate the IC₅₀, the concentration of GS-443902 required to inhibit 50% of the RdRp's enzymatic activity.[24]

Conclusion

This compound represents a potent and selective inhibitor of RNA viruses. Its primary mechanism of action, the termination of viral RNA synthesis via RdRp inhibition, is complemented by its ability to interfere with the viral macrodomain, thereby preserving the host's innate immune response. The compound's ability to largely evade the viral proofreading exoribonuclease contributes significantly to its broad-spectrum efficacy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this promising antiviral agent and its derivatives.

References

A Technical Guide to GS-443902 Trisodium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir, is a critical molecule in the study of RNA-dependent RNA polymerase (RdRp) inhibition.[1][2][3][4] Its trisodium salt, GS-443902 trisodium, is a more stable form used in research settings.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identification

GS-443902 is a C-nucleoside analog, specifically an analog of adenosine triphosphate.[5] The core structure consists of a pyrrolo[2,1-f][1][2][3]triazine base attached to a modified ribose sugar, which is in turn linked to a triphosphate group. The trisodium salt form indicates that the three acidic protons of the triphosphate moiety are replaced by sodium ions.

The IUPAC name for the parent acid is [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[6]

Key Identifiers:

  • Compound Name: this compound

  • Synonyms: GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium[1][3]

  • CAS Number: 1355050-21-3[3][7]

  • Molecular Formula: C₁₂H₁₃N₅Na₃O₁₃P₃[3][7]

Physicochemical and Biological Properties

This compound is a white to off-white solid. It is soluble in water, with a reported solubility of 33.33 mg/mL (55.82 mM), which may require ultrasonication for complete dissolution.[7] The compound is noted to be unstable in solution, and freshly prepared solutions are recommended for experimental use.[1][2][7] For storage, it is advised to keep it at -20°C in a sealed container, away from moisture and light.[7]

PropertyValueReference
Molecular Weight 597.15 g/mol [3][7]
Molecular Formula C₁₂H₁₃N₅Na₃O₁₃P₃[3][7]
CAS Number 1355050-21-3[3][7]
Appearance White to off-white solid
Solubility 33.33 mg/mL in H₂O (55.82 mM, with sonication)[7]
Storage -20°C, sealed, away from moisture and light[7]
Stability Unstable in solution[1][2][7]

Metabolic Activation Pathway

GS-443902 is not administered directly as a therapeutic agent. Instead, it is the intracellular active metabolite of the prodrug Remdesivir (GS-5734). The metabolic pathway is a critical aspect of its pharmacology.

  • Entry into the Cell: The prodrug Remdesivir, a phosphoramidate, is more lipophilic than GS-443902, allowing for better cell penetration.

  • Initial Metabolism: Once inside the cell, Remdesivir is hydrolyzed by cellular enzymes, such as esterases, to its monophosphate intermediate.

  • Phosphorylation: Cellular kinases then sequentially phosphorylate the monophosphate form to the diphosphate and finally to the active triphosphate, GS-443902.[5][8]

This metabolic conversion is essential for the antiviral activity of Remdesivir, as GS-443902 is the actual molecule that inhibits the viral RNA-dependent RNA polymerase.

G Remdesivir Remdesivir (Prodrug) GS-5734 Cell Cell Membrane Remdesivir->Cell Cellular Uptake Monophosphate Monophosphate Intermediate Cell->Monophosphate Esterase Hydrolysis GS443902 GS-443902 (Active Triphosphate) Monophosphate->GS443902 Kinase Phosphorylation

Metabolic activation of Remdesivir to GS-443902.

Experimental Protocols

A detailed, publicly available, step-by-step chemical synthesis protocol for this compound is not readily found in the scientific literature. Commercial suppliers indicate its synthesis, but proprietary methods are not disclosed.[3][4] The primary route to obtaining GS-443902 for research purposes is through the intracellular metabolism of its parent nucleoside, GS-441524, or the prodrug Remdesivir.

In Vitro Generation of GS-443902 from Remdesivir:

A general protocol to study the intracellular formation of GS-443902 involves incubating cells with Remdesivir and then analyzing the cell lysates for the presence of the triphosphate metabolite.

Objective: To detect the formation of GS-443902 in a cell line following treatment with Remdesivir.

Materials:

  • Cell line of interest (e.g., HeLa, HMVEC, or macrophages)[1]

  • Cell culture medium and supplements

  • Remdesivir (GS-5734)

  • Cell lysis buffer

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate the chosen cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a known concentration of Remdesivir (e.g., 1 µM).[1]

  • Incubation: Incubate the cells for various time points (e.g., 2, 24, 48, 72 hours) to monitor the conversion process.[1]

  • Cell Lysis: At each time point, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to separate and quantify the amount of GS-443902 formed. A standard of this compound would be required for accurate quantification.

This experimental workflow allows for the study of the kinetics of GS-443902 formation in different cell types, providing insights into the efficiency of the metabolic activation of Remdesivir.

G cluster_0 Cell Culture & Treatment cluster_1 Incubation & Lysis cluster_2 Analysis A Plate Cells B Add Remdesivir A->B C Incubate (Time Course) B->C D Lyse Cells C->D E Prepare Lysate D->E F LC-MS Analysis E->F G Quantify GS-443902 F->G

Workflow for in vitro generation and detection of GS-443902.

References

GS-443902 trisodium vs GS-441524 vs Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Nucleoside Analog Antivirals: GS-443902 trisodium, GS-441524, and Remdesivir

**Abstract

This technical guide provides a comprehensive comparison of three closely related adenosine nucleoside analogs: Remdesivir (GS-5734), its parent nucleoside GS-441524, and the active triphosphate metabolite, GS-443902. Remdesivir, a prodrug, is designed to increase intracellular delivery of the active compound. However, pharmacokinetic studies reveal its rapid conversion in the bloodstream to GS-441524, which is subsequently phosphorylated within the cell to the active form, GS-443902. This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis. This document details their respective chemical properties, mechanisms of action, pharmacokinetics, and comparative efficacy, supported by data from key in vitro and in vivo studies. Furthermore, it outlines detailed experimental protocols for synthesis and antiviral activity assessment, accompanied by logical and metabolic pathway diagrams to facilitate a deeper technical understanding.

Core Compounds: Chemical Structure and Properties

The fundamental relationship between these three molecules is that of a prodrug, a parent nucleoside, and its active triphosphate form. Remdesivir (GS-5734) is a monophosphoramidate prodrug of the C-nucleoside analogue GS-441524.[1][2] This modification is designed to enhance cell permeability. Once inside the cell, Remdesivir is metabolized into GS-441524, which is then phosphorylated three times to become the pharmacologically active GS-443902.[3][4]

GS-443902, the active triphosphate, directly mimics the endogenous adenosine triphosphate (ATP) molecule. This allows it to be incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.[5][6][7]

PropertyRemdesivir (GS-5734)GS-441524This compound
Molecular Formula C₂₇H₃₅N₆O₈PC₁₂H₁₃N₅O₄C₁₂H₁₃N₅Na₃O₁₃P₃
Molecular Weight 602.6 g/mol [8]291.26 g/mol [9]597.15 g/mol [10][11]
Description Phosphoramidate prodrug[3]Parent nucleoside[12][13]Active triphosphate metabolite[5][11]

Mechanism of Action: From Prodrug to Active Inhibitor

The antiviral activity of this family of compounds is contingent on the successful intracellular conversion of the administered drug into the active triphosphate form, GS-443902.

  • Remdesivir Administration & Initial Metabolism: When administered intravenously, Remdesivir (a prodrug) is engineered to facilitate entry into host cells.[14] However, it is rapidly hydrolyzed in the bloodstream by plasma esterases.[15][16] This premature hydrolysis leads to GS-441524 becoming the main plasma metabolite.[3][15][17]

  • Intracellular Phosphorylation: Both Remdesivir that enters the cell and the circulating GS-441524 that is taken up by cells undergo a series of metabolic steps. Remdesivir is first hydrolyzed to form an alanine metabolite (GS-704277) and then the parent nucleoside GS-441524.[3] This GS-441524 is then sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, GS-443902.[9][17]

  • RdRp Inhibition: GS-443902 acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand.[6][18] This incorporation causes a steric hindrance that stalls the RdRp enzyme, leading to the premature termination of viral RNA synthesis and effectively halting viral replication.[7][19]

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space RDV Remdesivir (GS-5734) Prodrug GS441 GS-441524 Parent Nucleoside RDV->GS441 Rapid Hydrolysis (Plasma Esterases) RDV_in Remdesivir (GS-5734) RDV->RDV_in Cellular Uptake GS441_in GS-441524 GS441->GS441_in Cellular Uptake RDV_in->GS441_in Hydrolysis NTP GS-443902 (Active Triphosphate) GS441_in->NTP Stepwise Phosphorylation (Host Kinases) RdRp Viral RdRp NTP->RdRp Competitive Substrate (mimics ATP) Termination RNA Chain Termination (Inhibition of Viral Replication) RdRp->Termination Incorporation Synthesis_Workflow start Start: GS-441524 step1 Step 1: Protection React with DMF-DMA to protect 2',3'-dihydroxyls and C4-amine. start->step1 intermediate1 Protected GS-441524 Intermediate step1->intermediate1 step2 Step 2: Phosphoramidation React with phosphoramidate reagent and t-BuMgCl. intermediate1->step2 intermediate2 Protected Remdesivir Intermediate step2->intermediate2 step3 Step 3: Deprotection Remove protecting groups using mild acid (e.g., Acetic Acid). intermediate2->step3 end Final Product: Remdesivir (GS-5734) step3->end Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Host Cells in 96-well plate treat 3. Treat Cells with Compound Dilutions seed->treat prepare 2. Prepare Serial Dilutions of Antiviral Compounds prepare->treat infect 4. Inoculate Cells with Virus (defined MOI) treat->infect incubate 5. Incubate Plates (48-72 hours) infect->incubate quantify 6. Quantify Viral Yield (e.g., qRT-PCR) incubate->quantify cytotox Parallel: Assess Cytotoxicity (CC50) incubate->cytotox calculate 7. Calculate EC50 Value quantify->calculate

References

Intracellular Conversion of Remdesivir to GS-443902: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic activation of Remdesivir (RDV), a phosphoramidate prodrug, into its pharmacologically active nucleoside triphosphate analogue, GS-443902. Remdesivir is a broad-spectrum antiviral agent that has been utilized in the treatment of viral infections, notably COVID-19.[1][2] Its efficacy is entirely dependent on its successful conversion within the host cell into the active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][3] This document details the enzymatic pathway, presents key quantitative data, outlines typical experimental protocols for its study, and provides visual diagrams of the core processes.

The Metabolic Activation Pathway

Remdesivir is designed as a prodrug to efficiently penetrate host cells and subsequently be converted into its active form, GS-443902.[4][5] This multi-step process involves several key host enzymes.

Upon entering the cell, the metabolic cascade begins:

  • Initial Hydrolysis: Remdesivir is first hydrolyzed by the enzymes Carboxylesterase 1 (CES1) and Cathepsin A (CatA) . This step removes the promoiety to form an alanine intermediate metabolite, often referred to as GS-704277 or MetX.[1][2][6][7][8]

  • Monophosphate Formation: The alanine metabolite is then processed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a phosphoramidase, which cleaves the phosphoramidate bond to yield the nucleoside monophosphate (NMP).[1][2][6][7]

  • Sequential Phosphorylation: The resulting monophosphate is then consecutively phosphorylated by host cellular kinases. This two-step phosphorylation cascade first produces the nucleoside diphosphate (NDP) and finally the active nucleoside triphosphate (NTP), GS-443902 .[1][6][9]

An alternative, though less efficient, pathway involves the extracellular metabolism of Remdesivir to its parent nucleoside, GS-441524.[10][11] GS-441524 can then be transported into the cell and undergo a three-step phosphorylation by cellular kinases to form GS-443902.[10][12] The initial phosphorylation of GS-441524 is often the rate-limiting step, which is why the prodrug strategy of Remdesivir is advantageous for efficient intracellular delivery of the monophosphate.[4][13]

Remdesivir_Metabolism cluster_enzymes Enzymatic Conversion RDV Remdesivir (RDV) (in cell) MetX Alanine Metabolite (GS-704277) RDV->MetX Hydrolysis NMP Nucleoside Monophosphate (NMP) MetX->NMP Phosphoramidase Activity NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphorylation NTP Active Triphosphate (GS-443902) NDP->NTP Phosphorylation Enzyme1 CES1 / CatA Enzyme1->MetX Enzyme2 HINT1 Enzyme2->NMP Enzyme3 Cellular Kinases Enzyme3->NDP Enzyme3->NTP

Caption: Intracellular metabolic pathway of Remdesivir to its active form, GS-443902.

Data Presentation

The following tables summarize key quantitative data related to the enzymes involved, the pharmacokinetics of Remdesivir and its metabolites, and the resulting intracellular concentrations of the active form.

Table 1: Key Enzymes in Remdesivir Activation

Enzyme Abbreviation Role in Pathway
Carboxylesterase 1 CES1 Initial hydrolysis of Remdesivir to its alanine intermediate.[1][2][6][7]
Cathepsin A CatA Initial hydrolysis of Remdesivir to its alanine intermediate.[1][2][6][7]
Histidine Triad Nucleotide-binding Protein 1 HINT1 Hydrolysis of the alanine intermediate to the monophosphate form.[1][2][6][7]

| Cellular Phosphotransferases / Kinases | - | Consecutive phosphorylation from monophosphate to diphosphate and triphosphate (GS-443902).[1][6] |

Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites

Compound Matrix Half-life (t½) Cmax (ng/mL) Tmax (hours)
Remdesivir (RDV) Plasma ~1 hour[14][15] 2229[14] 0.67 - 0.68[14]
GS-704277 (Alanine Metabolite) Plasma ~1.25 hours[16] 246[14] 0.75[14]
GS-441524 (Nucleoside) Plasma ~24-27 hours[15][17] 145[14] 1.51 - 2.00[14]

| GS-443902 (Active NTP) | PBMCs | ~14-43 hours[16][18] | Not available in ng/mL | Not available |

Note: Cmax and Tmax values can vary based on dosing regimens. The values presented are representative examples.

Table 3: Intracellular GS-443902 Concentrations in Various Cell Lines

Cell Line Remdesivir Concentration Incubation Time GS-443902 Cmax (pmol/million cells)
Macrophages 1 µM 72 hours 300[18]
HMVEC 1 µM 72 hours 110[18]
HeLa 1 µM 72 hours 90[18]

| Huh-7 | 10 µM | 4 hours | >120-fold higher than from GS-441524[19] |

Note: The efficiency of conversion and resulting intracellular concentrations of GS-443902 are highly cell-type dependent, likely due to variable expression of the required metabolic enzymes.[4]

Experimental Protocols

The quantification of intracellular Remdesivir metabolites is crucial for understanding its antiviral activity and pharmacokinetics. A generalized protocol for such an experiment is outlined below.

3.1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines for the study. Human lung cells (e.g., Calu-3), human liver cells (e.g., Huh-7), or peripheral blood mononuclear cells (PBMCs) are commonly used.[19][20]

  • Seeding: Plate cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).

  • Incubation: Treat the cells with a known concentration of Remdesivir (e.g., 1-10 µM).[18][19] Include time-course experiments by harvesting cells at various time points (e.g., 2, 4, 24, 48 hours) to determine the kinetics of metabolite formation.[18][19]

3.2. Intracellular Metabolite Extraction

  • Washing: After incubation, aspirate the medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically 70-80% methanol in water, to the cells. This lyses the cells and precipitates proteins while solubilizing the small molecule metabolites.

  • Scraping and Collection: Scrape the cells from the plate surface into the extraction solvent. Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites. The sample is now ready for analysis or can be stored at -70°C.[21]

3.3. Analytical Quantification by HPLC-MS/MS

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for accurately quantifying Remdesivir and its metabolites.[20][22]

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm), is often used.[21]

    • Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium formate in 5% methanol, pH 2.5) and an organic solvent (e.g., 100% methanol) is typically employed for separation.[21]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte (RDV, GS-704277, GS-441524, and GS-443902).

  • Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of analytical standards for each metabolite.

Experimental_Workflow A 1. Cell Culture (e.g., Calu-3, PBMCs) B 2. Remdesivir Incubation (Time-course) A->B C 3. Cell Washing (Ice-cold PBS) B->C D 4. Metabolite Extraction (Cold 70% Methanol) C->D E 5. Centrifugation (Pellet Debris) D->E F 6. Supernatant Collection (Contains Metabolites) E->F G 7. HPLC-MS/MS Analysis (Quantification) F->G H 8. Data Analysis (Concentration vs. Time) G->H

Caption: A typical experimental workflow for the quantification of intracellular Remdesivir metabolites.

References

Discovery and Synthesis of GS-443902 Trisodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir (GS-5734) and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GS-443902 trisodium. It includes a summary of its antiviral activity, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical antiviral agent.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerases.[1] It is the intracellular active metabolite of the prodrug remdesivir, which has demonstrated broad-spectrum activity against a range of RNA viruses, including Coronaviridae and Filoviridae.[2][3] The conversion of remdesivir to GS-443902 is a critical step for its antiviral efficacy. This process involves intracellular metabolic activation, bypassing the need for the initial and often rate-limiting phosphorylation of the parent nucleoside, GS-441524.[4][5] The trisodium salt of GS-443902 is a more stable form of the active compound, suitable for research and analytical purposes.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of GS-443902 and its trisodium salt is presented in Table 1.

PropertyGS-443902This compound
IUPAC Name 2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate trisodium
Other Names GS-441524 triphosphate, Remdesivir triphosphate metaboliteGS-441524 triphosphate trisodium, Remdesivir metabolite trisodium
CAS Number 1355149-45-91355050-21-3
Molecular Formula C₁₂H₁₆N₅O₁₃P₃C₁₂H₁₃N₅Na₃O₁₃P₃
Molecular Weight 531.21 g/mol 597.15 g/mol
Appearance SolidLyophilized solid
Storage -20°C, protect from light, store under argon-20°C, sealed storage, away from moisture and light

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound from GS-441524 is not extensively detailed in publicly available literature from its primary developer, Gilead Sciences, a plausible and commonly employed synthetic route for nucleoside triphosphates involves the phosphorylation of the parent nucleoside. Two established methods for this transformation are the Yoshikawa and Ludwig-Eckstein methods.[6][7][8][9] Below is a generalized protocol based on these established chemical principles.

General Experimental Protocol for Nucleoside Triphosphorylation

This protocol describes a general method for the synthesis of nucleoside triphosphates, which can be adapted for the synthesis of GS-443902 from GS-441524.

3.1.1. Materials and Reagents

  • GS-441524 (parent nucleoside)

  • Phosphorus oxychloride (POCl₃) or Salicyl phosphorochloridite

  • Pyrophosphate (as a tributylammonium salt)

  • Anhydrous pyridine

  • Anhydrous dioxane

  • Trialkylphosphate (e.g., trimethyl phosphate)

  • Iodine

  • Appropriate protecting groups for hydroxyl functions (if necessary)

  • Deionized water

  • Ammonium bicarbonate solution

  • Ion-exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)

  • Reverse-phase chromatography column and solvents

3.1.2. Synthetic Procedure (Conceptual)

A conceptual workflow for the synthesis is presented below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start GS-441524 Protection Protection of Ribose Hydroxyls (Optional) Start->Protection Phosphorylation Phosphorylation at 5'-OH (e.g., Yoshikawa or Ludwig-Eckstein Method) Protection->Phosphorylation Cyclization Formation of Cyclic Triphosphate Intermediate Phosphorylation->Cyclization Hydrolysis Hydrolysis of Cyclic Intermediate Cyclization->Hydrolysis Deprotection Deprotection Hydrolysis->Deprotection Purification Purification by Ion-Exchange and/or Reverse-Phase Chromatography Deprotection->Purification Salt_Formation Conversion to Trisodium Salt Purification->Salt_Formation End This compound Salt_Formation->End

Conceptual workflow for the synthesis of this compound.

Step 1: Protection (Optional) Depending on the chosen phosphorylation method, the 2' and 3'-hydroxyl groups of the ribose moiety of GS-441524 may need to be protected to ensure regioselective phosphorylation at the 5'-hydroxyl group.

Step 2: Phosphorylation

  • Yoshikawa Method: The unprotected or partially protected GS-441524 is reacted with an excess of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This forms a reactive phosphorodichloridate intermediate at the 5'-position.[7][9]

  • Ludwig-Eckstein Method: The suitably protected GS-441524 is reacted with salicyl phosphorochloridite to form an activated phosphite intermediate.[6][8]

Step 3: Reaction with Pyrophosphate The activated intermediate from Step 2 is reacted in situ with a pyrophosphate salt (e.g., tributylammonium pyrophosphate) to form a cyclic triphosphate intermediate.[6][7]

Step 4: Oxidation and Hydrolysis

  • For the Ludwig-Eckstein method, the cyclic phosphite is oxidized (e.g., with iodine) to the corresponding phosphate.[6]

  • The cyclic triphosphate intermediate is then hydrolyzed under controlled conditions to yield the linear triphosphate, GS-443902.

Step 5: Deprotection If protecting groups were used, they are removed under appropriate conditions.

Step 6: Purification The crude GS-443902 is purified using ion-exchange chromatography (e.g., on a DEAE-Sephadex column with a gradient of ammonium bicarbonate) followed by reverse-phase HPLC to remove unreacted starting materials, byproducts, and inorganic phosphates.[10]

Step 7: Conversion to Trisodium Salt The purified GS-443902 (often as an ammonium salt after ion-exchange chromatography) can be converted to the trisodium salt by passing it through a cation-exchange resin in the Na⁺ form or by precipitation from a solution containing a sodium salt. The final product is typically lyophilized to obtain a stable solid.

Mechanism of Action and Antiviral Activity

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain.[11] Following incorporation, it causes delayed chain termination, thereby halting viral replication.[12]

Mechanism_of_Action cluster_moa Mechanism of Action of GS-443902 GS443902 GS-443902 (ATP Analog) Incorporation Incorporation into Nascent RNA GS443902->Incorporation ATP Endogenous ATP ATP->Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent Viral RNA Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation->Nascent_RNA Inhibition Inhibition of Viral Replication Termination->Inhibition

Mechanism of action of GS-443902.
In Vitro Antiviral Activity

The in vitro inhibitory activity of GS-443902 against various viral RdRps is summarized in Table 2.

VirusTarget EnzymeIC₅₀ (µM)Reference(s)
Respiratory Syncytial Virus (RSV)RdRp1.1[6][13]
Hepatitis C Virus (HCV)RdRp5.0[6][13]

Pharmacokinetics

GS-443902 is formed intracellularly from its precursors, remdesivir (GS-5734) and GS-441524. The prodrug approach with remdesivir is designed to enhance the intracellular delivery and subsequent phosphorylation to the active triphosphate form.

Intracellular Formation of GS-443902

The intracellular concentrations of GS-443902 vary depending on the cell type and the precursor compound used. Table 3 summarizes the formation of GS-443902 in different cell lines after incubation with remdesivir.

Cell LineIncubation Time (h)Cmax (pmol/million cells)Reference(s)
Macrophages2, 24, 48, 72300[1][6][13]
HMVEC2, 24, 48, 72110[1][6][13]
HeLa2, 24, 48, 7290[1][6][13]
In Vivo Pharmacokinetics

In vivo studies in rhesus monkeys have shown that after intravenous administration of remdesivir, GS-443902 is the predominant metabolite in peripheral blood mononuclear cells (PBMCs) and exhibits a persistent intracellular presence.

SpeciesPrecursor AdministeredDoseTissue/Cell Typet₁/₂ (h)Reference(s)
Rhesus MonkeysRemdesivir (GS-5734)10 mg/kg (i.v.)PBMCs14[1][6][13]

Experimental Protocols

In Vitro RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of GS-443902 against a viral RdRp using a fluorescence-based assay.[14][15][16]

6.1.1. Materials and Reagents

  • Purified recombinant viral RdRp

  • Self-priming RNA template or a primer/template RNA duplex

  • This compound

  • ATP, GTP, CTP, UTP solutions

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • RNase inhibitor

  • dsRNA-specific fluorescent dye (e.g., SYTO™ 9 or a similar intercalating dye)

  • Quench buffer (e.g., EDTA-containing buffer)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

6.1.2. Assay Procedure

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, RNase inhibitor, and the RNA template/primer.

  • Add the diluted GS-443902 or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the viral RdRp and the mixture of natural NTPs.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quench buffer.

  • Add the dsRNA-specific fluorescent dye.

  • Incubate in the dark for a short period (e.g., 5-10 minutes).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value by fitting the data to a dose-response curve.

RdRp_Assay_Workflow cluster_assay RdRp Inhibition Assay Workflow Prep Prepare Reagents: - RdRp Enzyme - RNA Template/Primer - NTPs - GS-443902 dilutions Reaction_Setup Set up Reaction in 96-well Plate: Buffer, RNA, RNase Inhibitor, GS-443902/Vehicle Prep->Reaction_Setup Initiation Initiate Reaction: Add RdRp and NTPs Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Termination Stop Reaction with Quench Buffer Incubation->Termination Staining Add dsRNA Fluorescent Dye Termination->Staining Measurement Measure Fluorescence Staining->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Workflow for a fluorescence-based RdRp inhibition assay.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a plaque reduction assay to determine the antiviral efficacy of GS-443902 against a specific virus in cell culture.[3][17][18][19]

6.2.1. Materials and Reagents

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Formaldehyde

  • Phosphate-buffered saline (PBS)

  • 6- or 12-well cell culture plates

6.2.2. Assay Procedure

  • Seed the host cells in culture plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of GS-443902 in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Pre-incubate the cells with the different concentrations of GS-443902 for a defined period (e.g., 1-2 hours).

  • Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).

  • After a viral adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium containing the corresponding concentrations of GS-443902.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Fix the cells with formaldehyde.

  • Stain the cells with crystal violet.

  • Wash the plates and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

In Vivo Efficacy Study in an Animal Model

This section provides a general framework for evaluating the in vivo efficacy of GS-443902 (administered as a precursor like remdesivir or a suitable formulation of GS-441524) in an appropriate animal model of viral infection (e.g., mouse, hamster, or non-human primate model for SARS-CoV-2).[20][21][22][23]

6.3.1. Study Design

  • Animals: Select a relevant animal model for the virus of interest.

  • Groups:

    • Vehicle control (infected, untreated)

    • Treatment group(s) (infected, treated with different doses of the test compound)

    • (Optional) Uninfected control

  • Infection: Infect the animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).

  • Treatment: Administer the test compound at specified doses and schedules (e.g., once or twice daily) starting at a defined time point relative to infection (prophylactic or therapeutic).

  • Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity, mortality).

  • Endpoints: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, spleen) for virological and pathological analysis.

6.3.2. Outcome Measures

  • Viral Load: Quantify viral titers in tissues by plaque assay or viral RNA levels by RT-qPCR.

  • Pathology: Assess tissue damage and inflammation through histopathological examination.

  • Clinical Score: Record and score clinical signs of illness.

  • Survival: Monitor and record survival rates over the course of the study.

6.3.3. Data Analysis Compare the outcome measures between the treatment and vehicle control groups to determine the efficacy of the antiviral treatment.

Conclusion

This compound is a critical tool for research into the mechanism of action of remdesivir and for the development of novel antiviral agents targeting viral RdRp. This guide provides a comprehensive overview of its discovery, synthesis, and preclinical evaluation, along with detailed methodologies to aid researchers in this field. The data presented underscore the potent antiviral activity of GS-443902 and provide a basis for further investigation and development of next-generation nucleoside analog inhibitors.

References

GS-443902 Trisodium: A Technical Guide to its Function as a Viral RNA-Dependent RNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the nucleoside analog GS-441524 and the ultimate active metabolite of the prodrug Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of GS-443902, detailing its mechanism of action, summarizing key quantitative data on its efficacy and pharmacokinetics, and providing detailed experimental protocols for its evaluation. Visual diagrams of its metabolic activation and experimental workflows are included to facilitate a deeper understanding of its biochemical journey and laboratory assessment.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Its parent nucleoside, GS-441524, has demonstrated significant antiviral activity against a broad spectrum of viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] The trisodium salt form of GS-443902 enhances its stability and solubility for research and potential therapeutic applications.

Mechanism of Action

The antiviral activity of GS-441524 is dependent on its intracellular conversion to the active triphosphate metabolite, GS-443902.[3] This multi-step phosphorylation is carried out by host cell kinases. Once formed, GS-443902 mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The presence of a 1'-cyano group on the ribose sugar of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis.[3][4]

Metabolic Activation Pathway

The conversion of the parent nucleoside GS-441524 to its active triphosphate form, GS-443902, is a critical process for its antiviral function. This intracellular phosphorylation cascade is initiated by host cell kinases.

Metabolic Activation Pathway of GS-441524 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Complex GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Nucleoside Transporters GS-441524_MP GS-441524-Monophosphate (GS-441524-MP) GS-441524_int->GS-441524_MP Host Kinases GS-441524_DP GS-441524-Diphosphate (GS-441524-DP) GS-441524_MP->GS-441524_DP Host Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Host Kinases RdRp Viral RdRp GS-443902->RdRp Competitive Inhibition with ATP RNA_synthesis RNA Synthesis Termination Chain Termination RNA_synthesis->Termination Incorporation of GS-443902

Caption: Metabolic activation of GS-441524 to GS-443902 and subsequent inhibition of viral RdRp.

Quantitative Data

In Vitro Efficacy of GS-441524

The following table summarizes the half-maximal effective concentration (EC50) values of GS-441524 against various coronaviruses in different cell lines.

VirusCell LineEC50 (µM)Reference(s)
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[1]
Feline Infectious Peritonitis Virus (FIPV)CRFK1.6[5]
SARS-CoV-2Vero E61.86[6]
MERS-CoVHAE0.9[6]
SARS-CoV-2Calu-30.13[4]
SARS-CoV-2 (various isolates)Various0.08 - >10 (median 0.87)[3]
In Vitro Inhibition of Viral RdRp by GS-443902

The following table presents the half-maximal inhibitory concentration (IC50) values of GS-443902 against the RdRp of different viruses.

Viral TargetIC50 (µM)Reference(s)
RSV RdRp1.1[3]
HCV RdRp5.0[3]
Pharmacokinetic Parameters of GS-441524

This table outlines key pharmacokinetic parameters of GS-441524 in various animal models.

SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference(s)
Mouse 10 mg/kg PO5821.525403.939[7]
Rat 10 mg/kg PO10100.523802.133[7][8]
Dog 5 mg/kg PO22301.593502.585[7][8]
Cynomolgus Monkey 5 mg/kg PO1362.08704.68.3[7][8]
Cat 25 mg/kg PO10290---High[2]

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of GS-443902 against a viral RdRp.

Objective: To quantify the IC50 value of GS-443902 against a specific viral RdRp.

Materials:

  • Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • RNA template/primer duplex with a fluorescent label.

  • GS-443902 trisodium salt.

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

  • Quenching solution (e.g., EDTA).

  • Microplate reader capable of fluorescence detection.

Workflow Diagram:

RdRp Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - RdRp Enzyme Complex - RNA Template/Primer - GS-443902 Dilutions - NTP Mix start->prep_reagents incubation Incubate Enzyme and Inhibitor prep_reagents->incubation initiate_reaction Initiate Reaction with NTPs incubation->initiate_reaction reaction_incubation Incubate at Optimal Temperature initiate_reaction->reaction_incubation stop_reaction Stop Reaction with Quenching Solution reaction_incubation->stop_reaction read_plate Read Fluorescence on Plate Reader stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro RdRp inhibition assay.

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of GS-443902 in the reaction buffer.

    • Prepare a master mix containing the RdRp enzyme complex and the fluorescently labeled RNA template/primer duplex in reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the GS-443902 dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the enzyme/template master mix to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the polymerase reaction by adding the NTP mix to all wells.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytopathic Effect (CPE) Reduction Assay

This protocol describes a cell-based assay to determine the antiviral activity of GS-441524 by measuring the inhibition of virus-induced cell death.

Objective: To determine the EC50 value of GS-441524 against a specific virus in a given cell line.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

  • Virus stock with a known titer.

  • GS-441524.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Microplate reader.

Workflow Diagram:

CPE Reduction Assay Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells incubate_cells Incubate Cells to Form Monolayer seed_cells->incubate_cells add_compound Add Serial Dilutions of GS-441524 incubate_cells->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate_cpe Incubate until CPE is Observed in Virus Control Wells infect_cells->incubate_cpe fix_stain Fix and Stain Cells with Crystal Violet incubate_cpe->fix_stain wash_dry Wash and Dry Plate fix_stain->wash_dry read_absorbance Read Absorbance on Plate Reader wash_dry->read_absorbance analyze_data Analyze Data and Calculate EC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cytopathic effect (CPE) reduction assay.

Procedure:

  • Cell Seeding:

    • Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of GS-441524 in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions to the respective wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Virus Infection:

    • Infect the cells by adding a pre-determined amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except the cell control and compound toxicity control wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[9]

  • Staining:

    • Carefully remove the medium and fix the cells with the fixing solution.

    • Stain the fixed cells with crystal violet solution for 10-20 minutes.[9][10]

  • Washing and Drying:

    • Gently wash the plate with water to remove excess stain and allow it to air dry completely.[9]

  • Data Acquisition:

    • Solubilize the stain in each well (e.g., with methanol) and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the cell and virus controls.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound, as the active metabolite of GS-441524 and Remdesivir, is a highly effective inhibitor of viral RNA-dependent RNA polymerase. Its broad-spectrum antiviral activity, underpinned by a clear mechanism of action, makes it a significant molecule in the field of antiviral drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working on the discovery and development of novel antiviral therapies. Further research into the clinical applications and optimization of delivery methods for its parent nucleoside, GS-441524, is warranted.

References

The Pharmacokinetics and Metabolism of GS-443902 Trisodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the trisodium salt of the active triphosphate metabolite of the antiviral prodrug remdesivir (RDV), is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2] As the pharmacologically active agent, understanding its formation, intracellular persistence, and metabolic fate is critical for the development and optimization of antiviral therapies. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of GS-443902, synthesizing available data from in vitro and in vivo studies. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this key antiviral compound.

GS-443902 is not directly administered but is formed intracellularly from its precursors, the nucleoside analog GS-441524, which itself is the primary plasma metabolite of remdesivir.[3] The conversion of these prodrugs to the active triphosphate form is a multi-step process that is essential for its antiviral efficacy.[4]

Metabolic Activation Pathway

The intracellular conversion of remdesivir to GS-443902 is a complex and efficient process involving several enzymatic steps. This pathway is designed to overcome the poor cell permeability of the highly polar triphosphate.[1][5]

  • Initial Hydrolysis of Remdesivir: Following intravenous administration, remdesivir (GS-5734) is rapidly hydrolyzed in the plasma by carboxylesterases, primarily CES1, and to a lesser extent, cathepsin A. This step forms the intermediate alanine metabolite, GS-704277.[4][6]

  • Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside monophosphate, GS-441524-MP.[4]

  • Phosphorylation to the Active Triphosphate: This monophosphate intermediate is subsequently phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate metabolite, GS-443902.[4][6]

An alternative pathway involves the dephosphorylation of the monophosphate intermediate to the nucleoside metabolite GS-441524, which is the major circulating metabolite in plasma.[4] GS-441524 can then be taken up by cells and undergo phosphorylation to form GS-443902, although this process is considered less efficient than the direct pathway from remdesivir.[1]

Metabolic Activation of Remdesivir cluster_intracellular Intracellular RDV Remdesivir (GS-5734) RDV_in Remdesivir (GS-5734) RDV->RDV_in Cellular Uptake GS441524_plasma GS-441524 GS441524_in GS-441524 GS441524_plasma->GS441524_in Cellular Uptake GS704277 GS-704277 (Alanine Metabolite) RDV_in->GS704277 Carboxylesterases (CES1), Cathepsin A GS441524MP GS-441524-MP (Monophosphate) GS704277->GS441524MP HINT-1 GS441524DP GS-441524-DP (Diphosphate) GS441524MP->GS441524DP Kinases GS441524MP->GS441524_in Dephosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524DP->GS443902 Kinases GS441524_in->GS441524MP Phosphorylation (Rate-limiting for this pathway)

Metabolic activation pathway of Remdesivir to GS-443902.

Pharmacokinetics of GS-443902 and its Precursors

The pharmacokinetic profile of GS-443902 is intrinsically linked to its prodrugs. Due to its intracellular localization and rapid conversion, direct measurement of GS-443902 in plasma is not feasible. Therefore, its pharmacokinetics are typically characterized by measuring intracellular concentrations in Peripheral Blood Mononuclear Cells (PBMCs).

In Vitro Pharmacokinetic Parameters

The following table summarizes key in vitro pharmacokinetic parameters for remdesivir and its major metabolite, GS-441524.

ParameterRemdesivir (GS-5734)GS-441524Reference(s)
Plasma Protein Binding 88-93.6%<20%[3][7]
Metabolic Stability in Human Liver Microsomes Subject to hydrolysisHigh stability[8]
Primary Metabolizing Enzymes Carboxylesterase 1 (CES1), Cathepsin A, CYP3A4, CYP2C8, CYP2D6-[9][10]
Intracellular Pharmacokinetics of GS-443902 in PBMCs

The table below presents available pharmacokinetic data for GS-443902 in human PBMCs following administration of remdesivir.

SpeciesDose Regimen (Remdesivir)Cmax (pmol/10^6 cells)Tmax (h)t1/2 (h)Reference(s)
Human 200 mg IV on Day 1, then 100 mg daily~300 (Macrophages, in vitro)2-429 (effective)[1][5][11]
Rhesus Monkey 10 mg/kg IV-~214[11][12]

Note: Data are often presented in different units (e.g., ng/mL, pmol/million cells) and under various experimental conditions, making direct comparisons challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and metabolism studies. Below are summarized protocols for key experiments cited in the literature.

Quantification of Intracellular GS-443902 in PBMCs by HPLC-MS/MS

This method allows for the direct measurement of the active triphosphate metabolite within cells.

  • PBMC Isolation: Whole blood is collected in EDTA tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are washed and counted.

  • Cell Lysis and Extraction: A known number of PBMCs are lysed, and intracellular components are extracted, typically using a cold methanol-based solution to precipitate proteins and extract metabolites.

  • Sample Preparation: The supernatant containing the metabolites is evaporated to dryness and then reconstituted in a suitable solvent for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., reversed-phase) is used to separate GS-443902 from other cellular components.

    • Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and specific detection and quantification of GS-443902.[3]

GS-443902 Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_collection Whole Blood Collection pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) blood_collection->pbmc_isolation cell_lysis Cell Lysis & Extraction (Cold Methanol) pbmc_isolation->cell_lysis reconstitution Reconstitution cell_lysis->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection & Quantification hplc->msms

Workflow for the quantification of intracellular GS-443902.

In Vitro Metabolic Stability Assay

This assay is used to determine the stability of a compound in the presence of metabolic enzymes, typically in liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, dog), the test compound (e.g., remdesivir or GS-441524), and a buffer solution (e.g., phosphate buffer at pH 7.4).[13]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor regenerating system (e.g., NADPH).[13]

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound over time.

Conclusion

GS-443902 is the central active metabolite responsible for the antiviral activity of remdesivir. Its formation is a result of a multi-step intracellular metabolic cascade. The pharmacokinetic profile of GS-443902 is characterized by its efficient formation and prolonged intracellular half-life, which are key to its therapeutic efficacy. A thorough understanding of its pharmacokinetics and metabolism, as outlined in this guide, is essential for the continued development of effective antiviral strategies. The provided experimental protocols offer a foundation for further research in this area.

References

Antiviral spectrum of GS-443902 trisodium against different virus families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902, the active triphosphate form of the prodrug Remdesivir (RDV), is a potent nucleotide analog with a broad spectrum of antiviral activity against numerous RNA viruses. This technical guide provides a comprehensive overview of the antiviral profile of GS-443902 trisodium, detailing its mechanism of action, in vitro efficacy against various virus families, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

GS-443902 is a C-adenosine nucleoside triphosphate analog that functions as a direct-acting antiviral agent.[1] It is the pharmacologically active metabolite of the prodrug Remdesivir, which has gained significant attention for its therapeutic potential against severe viral infections, most notably COVID-19.[1] The trisodium salt form of GS-443902 is often used in research settings for its stability. This document will focus on the intrinsic antiviral activity of GS-443902 against a range of RNA virus families.

Mechanism of Action

GS-443902 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1] The mechanism can be summarized in the following key steps:

  • Cellular Uptake and Activation: The parent prodrug, Remdesivir, efficiently enters host cells.

  • Metabolic Conversion: Inside the cell, Remdesivir undergoes a series of enzymatic reactions, including hydrolysis by esterases and phosphorylation by host kinases, to be converted into the active triphosphate form, GS-443902.

  • Competition with ATP: As an adenosine nucleotide analog, GS-443902 mimics adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the viral RdRp.

  • Delayed Chain Termination: Upon incorporation into the viral RNA, GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis. This delayed termination is a key feature of its mechanism, allowing it to evade the proofreading activity of some viral exonucleases.

GS-443902_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) GS_441524 GS-441524 (Nucleoside Analog) Remdesivir->GS_441524 Esterases GS_441524_MP GS-441524-MP (Monophosphate) GS_441524->GS_441524_MP Kinases GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->Viral_RdRp Competes with ATP Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Termination Delayed Chain Termination Viral_RNA->Termination

Figure 1: Metabolic activation of Remdesivir to GS-443902 and its mechanism of action.

Antiviral Spectrum and Efficacy

GS-443902 has demonstrated a broad and potent antiviral activity against a wide range of RNA viruses. The following tables summarize the in vitro efficacy data, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and 50% inhibitory concentration (IC50) values, against various virus families.

Coronaviridae

GS-443902 exhibits potent activity against a diverse array of coronaviruses, including those responsible for significant human diseases.

VirusCell LineEC50 (µM)CC50 (µM)Assay TypeReference
SARS-CoV-2Vero E60.48>10Virus Yield Reduction[2]
SARS-CoVVero E60.18>10Virus Yield Reduction[2]
MERS-CoVVero E60.86>10Virus Yield Reduction[2]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78>10CPE Reduction[2]
Filoviridae

The development of Remdesivir was initially spurred by its activity against filoviruses, and GS-443902 maintains this potent inhibitory profile.

VirusCell LineEC50 (µM)CC50 (µM)Assay TypeReference
Ebola Virus (EBOV)Vero E60.07>10Plaque Reduction[3]
Marburg Virus (MARV)Vero E60.06>10Plaque Reduction[3]
Paramyxoviridae and Pneumoviridae

GS-443902 demonstrates significant activity against members of the Paramyxoviridae and Pneumoviridae families, which include common respiratory pathogens.

VirusFamilyCell LineIC50 (µM)Assay TypeReference
Respiratory Syncytial Virus (RSV)PneumoviridaeHEp-21.1RdRp Inhibition[4]
Human Parainfluenza Virus 3 (HPIV-3)ParamyxoviridaeLLC-MK2-CPE Reduction[3]
Measles Virus (MeV)ParamyxoviridaeVero-CPE Reduction[3]
Mumps Virus (MuV)ParamyxoviridaeVero-CPE Reduction[3]
Flaviviridae

GS-443902 has shown inhibitory activity against certain members of the Flaviviridae family.

VirusCell LineIC50 (µM)Assay TypeReference
Hepatitis C Virus (HCV)Huh-75RdRp Inhibition[4]
Yellow Fever Virus (YFV)Vero-CPE Reduction[3]
Other Virus Families

The activity of GS-443902 has been investigated against other RNA virus families with varying results.

Virus FamilyVirusActivityReference
ArenaviridaeLassa Virus (LASV)Moderate[3]
BunyaviralesRift Valley Fever Virus (RVFV)Moderate[3]
PicornaviridaeEnterovirusesLimited to no activity[5]
TogaviridaeChikungunya Virus (CHIKV)Limited to no activity[6]

Experimental Protocols

The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds like GS-443902. Specific parameters such as cell lines, virus strains, and incubation times should be optimized for each virus-drug combination.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

CPE_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate overnight B 2. Prepare serial dilutions of This compound A->B C 3. Add compound dilutions to cells B->C D 4. Infect cells with virus (e.g., MOI of 0.01) C->D E 5. Incubate for 48-72 hours until CPE is observed in virus control D->E F 6. Stain viable cells (e.g., Crystal Violet) E->F G 7. Quantify cell viability (e.g., absorbance reading) F->G H 8. Calculate EC50 and CC50 values G->H

Figure 2: General workflow for a Cytopathic Effect (CPE) reduction assay.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for Coronaviruses)[7]

  • Virus stock of known titer

  • This compound

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Staining solution (e.g., Crystal Violet or Neutral Red)

  • Plate reader

Procedure:

  • Seed a 96-well plate with host cells and incubate overnight to form a monolayer.[8]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a pre-determined multiplicity of infection (MOI) of the virus.[9] Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubate the plate until significant CPE is observed in the virus control wells (typically 48-72 hours).[9]

  • Fix and stain the cells with a viability dye.

  • Elute the dye and measure the absorbance using a plate reader.

  • Calculate the EC50 (the concentration of compound that protects 50% of cells from CPE) and CC50 (the concentration of compound that reduces cell viability by 50% in uninfected cells) values.[10]

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound

  • 6- or 12-well cell culture plates

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed plates with host cells to form a confluent monolayer.[11]

  • Prepare serial dilutions of the virus and incubate with a fixed concentration of this compound for 1-2 hours.

  • Infect the cell monolayers with the virus-compound mixture.[11]

  • After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.[12]

  • Incubate until distinct plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.[13]

  • Calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50 value.[13]

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound

  • Cell culture plates or flasks

Procedure:

  • Infect host cells with the virus in the presence of various concentrations of this compound.[14]

  • After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant.[14]

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[15]

  • Calculate the reduction in viral yield compared to the untreated control to determine the EC50 value.

Conclusion

This compound is a broad-spectrum antiviral agent with potent in vitro activity against a multitude of clinically significant RNA viruses. Its mechanism of action, targeting the highly conserved viral RdRp, makes it a valuable tool for antiviral research and a promising candidate for therapeutic development. The data and protocols presented in this guide provide a solid foundation for further investigation into the antiviral properties of GS-443902 and the development of next-generation antiviral therapies.

References

The Core Mechanism of GS-443902 Trisodium in Halting Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the fundamental role of GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524, in the inhibition of the viral replication cycle. GS-441524 is the primary plasma metabolite of the prodrug remdesivir and has demonstrated broad-spectrum antiviral activity.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate its antiviral properties, tailored for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: A Competitive Inhibitor of Viral RNA Synthesis

GS-441524, a 1'-cyano-substituted adenosine C-nucleoside ribose analogue, exerts its antiviral effects through its active triphosphate metabolite, this compound.[3] The mechanism of action is a multi-step process that ultimately disrupts viral RNA synthesis.

Once GS-441524 enters the host cell, it undergoes intracellular phosphorylation to its active triphosphate form, GS-443902.[4] This process is catalyzed by host cell kinases.[1] The resulting GS-443902 structurally mimics the natural adenosine triphosphate (ATP) nucleotide.[5][6]

This molecular mimicry allows GS-443902 to compete with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][2][4] The RdRp, a crucial enzyme for the replication of RNA viruses, mistakenly incorporates GS-443902 into the growing RNA chain.[4][5][6] This incorporation leads to delayed chain termination of RNA synthesis, effectively halting viral replication.[1][6]

Some studies suggest that the presence of the incorporated GS-443902 in the RNA strand may cause steric hindrance, further disrupting the function of the RdRp enzyme and preventing the addition of subsequent nucleotides.[6]

Recent research has also indicated a potential dual antiviral function for GS-441524, suggesting it may also act as a viral macrodomain inhibitor.[7] Viral macrodomains are enzymes that counteract the host's antiviral defense system.[7] Further investigation into this secondary mechanism is ongoing.

Quantitative Efficacy of GS-441524 and its Active Metabolite

The antiviral activity of GS-441524 and its active triphosphate form, GS-443902, has been quantified against a range of viruses. The following table summarizes key in vitro efficacy data.

CompoundVirusCell LineIC50 / EC50 (µM)CC50 (µM)Reference
GS-443902Respiratory Syncytial Virus (RSV) RdRpBiochemical Assay1.1 (IC50)-[8]
GS-443902Hepatitis C Virus (HCV) RdRpBiochemical Assay5 (IC50)-[8]
GS-441524SARS-CoVHAE cultures0.18 (EC50)>100[2][3]
GS-441524MERS-CoVHAE cultures0.86 (EC50)>100[2][3][5]
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK cells0.78 (EC50)>100[1][3]
GS-441524SARS-CoV-2-0.48 (EC50)-[3]
GS-441524Murine Hepatitis Virus (MHV)-1.1 (EC50)-[2]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. HAE: Human Airway Epithelial. CRFK: Crandell Rees Feline Kidney.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the methods for its study, the following diagrams are provided.

metabolic_activation cluster_cell Host Cell GS-441524 GS-441524 GS-441524-MP GS-441524-MP GS-441524->GS-441524-MP Host Kinases GS-441524-DP GS-441524-DP GS-441524-MP->GS-441524-DP Host Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524-DP->GS-443902 Host Kinases Extracellular Extracellular->GS-441524 Cellular Uptake

Intracellular activation of GS-441524.

mechanism_of_action cluster_virus Viral Replication Viral_RNA Viral RNA Template Replication_Complex Replication Complex Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex NTPs Natural Nucleoside Triphosphates (ATP, GTP, etc.) Incorporation Incorporation NTPs->Incorporation Nascent_RNA Nascent Viral RNA Chain_Termination Delayed Chain Termination Nascent_RNA->Chain_Termination GS-443902 Incorporation Replication_Complex->Incorporation Incorporation->Nascent_RNA GS-443902 GS-443902 GS-443902->Incorporation Competitive Inhibition experimental_workflow Cell_Culture 1. Seed Host Cells in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of GS-441524 Cell_Culture->Compound_Prep Cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity Infection 3. Infect Cells with Virus (e.g., SARS-CoV-2) Compound_Prep->Infection Compound_Prep->Cytotoxicity Treatment 4. Add Compound Dilutions to Infected Cells Infection->Treatment Incubation 5. Incubate for a Defined Period (e.g., 48-72h) Treatment->Incubation Quantification 6. Quantify Viral Replication (e.g., CPE, RT-qPCR, Luciferase Assay) Incubation->Quantification Data_Analysis 7. Analyze Data to Determine EC50 and CC50 Values Quantification->Data_Analysis Cytotoxicity->Data_Analysis

References

An In-depth Technical Guide to the Triphosphate Form of Remdesivir Metabolite (GS-443902)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment approved by the U.S. Food and Drug Administration (FDA) for COVID-19.[1] It is a nucleotide analogue prodrug, specifically a single-diastereomer monophosphoramidate prodrug of an adenosine analogue.[1][2] Its therapeutic efficacy is not derived from the administered compound itself, but from its intracellular conversion to the pharmacologically active nucleoside triphosphate metabolite, Remdesivir triphosphate (RDV-TP), also known as GS-443902.[2][3]

This active form, an adenosine triphosphate (ATP) analogue, functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[4][5] RDV-TP competitively inhibits the RdRp and, upon incorporation into the nascent viral RNA strand, induces delayed chain termination, thereby halting viral replication.[5][6] This guide provides a detailed examination of the structure, metabolic activation, mechanism of action, and key experimental data related to GS-443902.

Structure and Chemical Properties

GS-443902 is the 5'-triphosphate derivative of the parent nucleoside GS-441524.[7][8] Structurally, it is an analogue of adenosine triphosphate (ATP) with a key modification: a cyano group substitution at the 1' position of the ribose sugar.[9][10][11] This 1'-cyano group is critical for its mechanism of action and provides enhanced stability and selectivity towards viral polymerases.[12]

The molecule's full IUPAC name is 2-C-(4-Aminopyrrolo[2,1-f][13][14][15]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate.[16] The triphosphate moiety allows it to act as a substrate for the viral RdRp, mimicking the natural substrate ATP.[8] The free form of GS-443902 is prone to instability in solution; therefore, it is often studied or supplied as a more stable salt form, such as a trisodium or triethylammonium salt, which retains its biological activity.[17]

Intracellular Metabolic Activation

Remdesivir is designed as a prodrug to efficiently penetrate host cells and deliver the monophosphate form of its parent nucleoside, bypassing the often rate-limiting initial phosphorylation step required by many nucleoside analogues.[7][18] The intracellular conversion to the active triphosphate form, GS-443902, is a multi-step enzymatic cascade.[1][3]

  • Initial Hydrolysis: Upon entering the cell, Remdesivir's phosphoramidate promoiety is cleaved. This hydrolysis is primarily mediated by the enzymes carboxylesterase 1 (CES1) and cathepsin A (CatA), producing an alanine metabolite intermediate (GS-704277).[1][3][13]

  • Phosphoramidase Cleavage: The alanine metabolite is then acted upon by the histidine triad nucleotide-binding protein 1 (HINT1), which hydrolyzes the phosphoramidate bond to release the nucleoside monophosphate (RDV-MP).[1][3][14]

  • Successive Phosphorylation: Cellular nucleoside-diphosphate kinases subsequently catalyze two phosphorylation steps, converting RDV-MP first to the diphosphate form (RDV-DP) and finally to the active triphosphate form (RDV-TP or GS-443902).[1][3][13]

This metabolic pathway ensures the efficient generation of the active antiviral agent within the target cells.

Remdesivir_Metabolism cluster_cell RDV Remdesivir (Prodrug) (GS-5734) Cell Host Cell RDV->Cell Cellular Uptake AlaMet Alanine Metabolite (GS-704277) RDV->AlaMet CES1 / CatA (Hydrolysis) RDV_MP Monophosphate (RDV-MP) AlaMet->RDV_MP HINT1 (Hydrolysis) RDV_DP Diphosphate (RDV-DP) RDV_MP->RDV_DP Cellular Kinases (Phosphorylation) RDV_TP Active Triphosphate (GS-443902 / RDV-TP) RDV_DP->RDV_TP Cellular Kinases (Phosphorylation)

Caption: Intracellular metabolic activation pathway of Remdesivir to its active triphosphate form, GS-443902.

Mechanism of Action: RdRp Inhibition

The antiviral activity of GS-443902 stems from its ability to inhibit viral RNA-dependent RNA polymerase (RdRp).[19] The mechanism involves two key features: competitive inhibition and delayed chain termination.

  • Competitive Inhibition: As an ATP analogue, GS-443902 directly competes with endogenous ATP for the nucleotide-binding site within the RdRp active center.[4][13] Studies on the SARS-CoV-2 RdRp have shown that it incorporates GS-443902 with a 3.65-fold higher efficiency than it does ATP, indicating it is a preferred substrate.[13]

  • Delayed Chain Termination: Unlike many nucleoside analogues that cause immediate chain termination upon incorporation due to a lack of a 3'-hydroxyl group, GS-443902 possesses this group, allowing for the addition of a few more nucleotides.[10][13] However, after the incorporation of GS-443902 at position i, the viral RdRp is able to add approximately three more nucleotides before RNA synthesis is arrested at position i+3.[5][6] This "delayed chain termination" is believed to result from the 1'-cyano group on the ribose sugar, which causes a steric clash with the polymerase enzyme after translocation, thus preventing further extension of the RNA chain.[20] This mechanism helps the drug evade excision by viral proofreading exonucleases.[6]

RdRp_Inhibition Mechanism of RdRp Inhibition by GS-443902 cluster_pathway RdRp Viral RdRp Complex Elongation Normal RNA Elongation RdRp->Elongation Normal Function Incorporation RDV-TP Incorporation (at position i) RdRp->Incorporation Catalyzes RNA Template:Primer RNA RNA->RdRp Binds ATP ATP (Natural Substrate) ATP->RdRp Binds RDV_TP GS-443902 (RDV-TP) (Drug) RDV_TP->RdRp Competes with ATP (Higher Affinity) Extension Limited Extension (3 nucleotides) Incorporation->Extension Termination Delayed Chain Termination (at position i+3) Extension->Termination

Caption: Mechanism of competitive inhibition and delayed chain termination of viral RdRp by GS-443902.

Quantitative Analysis and Pharmacokinetics

The potency and selectivity of GS-443902 have been quantified in various biochemical and cellular assays.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of GS-443902 required to inhibit RdRp activity by 50% in vitro.

Viral RdRp TargetIC₅₀ (µM)Reference(s)
Middle East Respiratory Syndrome (MERS-CoV)0.032[6]
Respiratory Syncytial Virus (RSV)1.1[17]
Hepatitis C Virus (HCV)5.0[17]
Yellow Fever Virus (YFV)0.26 ± 0.03[21]
Dengue, TBEV, JEV, WNV, Zika Viruses (Flaviviridae)1.3 - 2.2[21]
Intracellular Concentration and Half-Life

The sustained intracellular presence of GS-443902 is crucial for its antiviral effect.

ParameterValueReference(s)
Intracellular Half-Life ~14 hours (in non-human primates)[13]
~20 hours (in humans)[13]
Intracellular Cₘₐₓ (1 µM RDV, 72h incubation)300 pmol/10⁶ cells (Macrophages) 110 pmol/10⁶ cells (HMVEC) 90 pmol/10⁶ cells (HeLa)[17]
GS-443902 Formation (24h incubation)43 pmol/10⁶ cells (HEp-2) 153 pmol/10⁶ cells (PC-3) 45 pmol/10⁶ cells (PHH)[22]
Selectivity

GS-443902 exhibits high selectivity for viral polymerases over human DNA and RNA polymerases, which contributes to its favorable safety profile.[4] The enzymatic activities of human DNA polymerases α and β, as well as RNA polymerase II, were unaffected by GS-443902 at concentrations up to 200 μM.[22]

Experimental Methodologies

In Vitro RdRp Inhibition Assay (Gel-Based)

This assay directly measures the ability of GS-443902 to inhibit RNA synthesis by a purified viral RdRp complex.

1. Reagents and Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp8).

  • Synthetic RNA template and primer strands. The primer is typically 5'-end labeled with a fluorescent dye (e.g., FAM) or radiolabel for visualization.

  • Reaction Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, and a reducing agent like DTT.

  • Ribonucleotide Triphosphates (NTPs): ATP, GTP, CTP, UTP at defined concentrations.

  • GS-443902 (RDV-TP) at a range of concentrations.

  • RNase Inhibitor.

  • Stop Solution: Typically contains EDTA and formamide to chelate Mg²⁺ and denature proteins/RNA duplexes.

2. Protocol:

  • Reaction Assembly: In a microcentrifuge tube on ice, combine the reaction buffer, RNase inhibitor, RdRp enzyme complex, and the annealed RNA template-primer duplex.

  • Inhibitor Addition: Add varying concentrations of GS-443902 or a vehicle control to the respective reaction tubes.

  • Initiation: Pre-incubate the mixture at the optimal reaction temperature (e.g., 30-37°C) for 5 minutes. Initiate the polymerization reaction by adding the NTP mix.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: Denature the samples by heating (e.g., 95°C for 5 minutes). Analyze the RNA products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled RNA products using a fluorescence imager or phosphorimager. The appearance of shorter, terminated products and a decrease in the full-length product with increasing inhibitor concentration indicates inhibition.[5][6]

Assay_Workflow start Start reagents Assemble Reaction Mix (RdRp, RNA, Buffer) start->reagents inhibitor Add GS-443902 (Varying Concentrations) reagents->inhibitor pre_incubate Pre-incubate at 37°C inhibitor->pre_incubate initiate Initiate with NTPs pre_incubate->initiate incubate Incubate for Reaction Time initiate->incubate stop Terminate with Stop Solution incubate->stop denature Denature Samples (Heat) stop->denature page Denaturing PAGE Analysis denature->page visualize Visualize RNA Products (Fluorescence/Radiolabel) page->visualize analyze Quantify Inhibition & Calculate IC₅₀ visualize->analyze end End analyze->end

Caption: General experimental workflow for a gel-based RdRp inhibition assay.
Synthesis of Remdesivir Triphosphate (GS-443902)

The chemical synthesis of GS-443902 is a complex, multi-step process typically performed by specialized laboratories.[16][18] While detailed, proprietary synthesis routes exist, a general overview involves the phosphorylation of the parent nucleoside, GS-441524.

General Approach:

  • Starting Material: The synthesis begins with the protected or unprotected parent nucleoside, GS-441524.[18][23]

  • Monophosphorylation: The 5'-hydroxyl group of the nucleoside is first converted to a monophosphate. This can be achieved using various phosphorylating agents.

  • Conversion to Triphosphate: The monophosphate is then further converted to the triphosphate. A common method is the Ludwig-Eckstein reaction, which involves activating the monophosphate with a reagent like carbonyldiimidazole (CDI) and then reacting it with pyrophosphate.

  • Purification: The final product, GS-443902, must be extensively purified, typically using ion-exchange chromatography followed by high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.[18][23]

  • Characterization: The identity and purity of the final compound are confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The triphosphate form of the Remdesivir metabolite, GS-443902, is the ultimate effector molecule responsible for the drug's antiviral activity. Through a well-defined intracellular activation pathway, the prodrug Remdesivir is efficiently converted into this potent ATP analogue. GS-443902's unique mechanism of action, combining high-affinity competitive binding and delayed chain termination, allows it to effectively shut down viral replication. The quantitative data underscore its potency against a range of viral RdRp enzymes and its high selectivity, providing a strong rationale for its clinical use. A thorough understanding of this active metabolite is fundamental for the development of next-generation nucleoside analogues and for optimizing therapeutic strategies against existing and emerging RNA viral threats.

References

Methodological & Application

Application Note: In Vitro Antiviral Assay Protocols for GS-441524, the Parent Nucleoside of GS-443902

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of GS-441524, the parent nucleoside of the active triphosphate GS-443902. GS-441524 is a nucleoside analog that demonstrates broad-spectrum antiviral activity against RNA viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[1][2][3] Upon entering a host cell, GS-441524 is metabolized into its pharmacologically active 5'-triphosphate form, GS-443902.[4][5][6] This active metabolite acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA transcription.[4][5][7] The following application note details standard cell-based assays, such as the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay, which are fundamental for determining the antiviral potency (EC₅₀) and cytotoxicity (CC₅₀) of GS-441524.

Mechanism of Action

GS-441524 is a prodrug that must be anabolized within the host cell to its active triphosphate form (GS-443902) to exert its antiviral effect. This process involves cellular kinases that phosphorylate the nucleoside. The resulting GS-443902 mimics a natural nucleotide, allowing it to be incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to chain termination, thereby halting viral replication.[5][7]

cluster_cell Host Cell GS441524_in GS-441524 (Nucleoside Analog) Phosphorylation Cellular Kinases (Phosphorylation) GS441524_in->Phosphorylation Metabolized GS443902 GS-443902 (Active Triphosphate) Phosphorylation->GS443902 RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with natural NTPs Replication Viral RNA Replication RdRp->Replication Inhibition Inhibition of Replication RdRp->Inhibition GS441524_out GS-441524 (Administered Compound) GS441524_out->GS441524_in Enters Cell

Caption: Intracellular activation and mechanism of action of GS-441524.

Quantitative Data Summary: Antiviral Activity and Cytotoxicity

The antiviral efficacy of GS-441524 is typically reported as the half-maximal effective concentration (EC₅₀), while its effect on host cell viability is reported as the half-maximal cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

Table 1: In Vitro Efficacy (EC₅₀) of GS-441524 Against Coronaviruses

Virus Cell Line EC₅₀ (µM) Reference
FIPV (Serotype II) CRFK 0.78 [7][8]
FIPV CRFK 1.0 [9]
FIPV CRFK 0.61 [2]
FIPV CRFK 1.6 [10]
SARS-CoV-2 Vero E6 1.86 [11]
SARS-CoV - 0.18 [3]

| MERS-CoV | - | 0.86 |[3] |

CRFK: Crandell Rees Feline Kidney Cells; Vero E6: African green monkey kidney cells.

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of GS-441524

Cell Line CC₅₀ (µM) Virus Selectivity Index (SI) Reference
CRFK > 100 FIPV > 128 [8]
CRFK > 100 FIPV > 100 [9]

| CRFK | 260.0 | FIPV | 165.5 |[10] |

Experimental Protocols

Two standard methods for determining the in vitro antiviral activity of GS-441524 are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).[12][13] Cell viability is often quantified using a colorimetric or fluorometric readout.

cluster_workflow CPE Inhibition Assay Workflow Day0 Day 0: Cell Seeding Seed host cells (e.g., Vero E6) in 96-well plates. Day1_Incubate Incubate (18-24h) Allow cells to form a ~90% confluent monolayer. Day0->Day1_Incubate Day1_Treat Day 1: Compound Treatment Add serial dilutions of GS-441524 to appropriate wells. Day1_Incubate->Day1_Treat Day1_Controls Set Controls - Cell Control (cells + media) - Virus Control (cells + virus, no drug) Day1_Incubate->Day1_Controls Day1_Infect Virus Infection Infect cells with virus (e.g., SARS-CoV-2 at a specific MOI). Day1_Treat->Day1_Infect Day2_Incubate Incubate (48-72h) Allow CPE to develop in virus control wells. Day1_Infect->Day2_Incubate Day1_Controls->Day2_Incubate Day4_Stain Day 4: Quantify Viability Stain viable cells (e.g., Crystal Violet, Neutral Red, or use ATP-based assay). Day2_Incubate->Day4_Stain Day4_Analyze Data Analysis Measure absorbance/luminescence. Calculate EC₅₀ and CC₅₀ values. Day4_Stain->Day4_Analyze

Caption: General workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Detailed Methodology:

  • Cell Seeding (Day 0):

    • Culture appropriate host cells (e.g., Vero E6, CRFK) in growth medium.

    • Trypsinize and resuspend cells to a concentration of approximately 2.5 x 10⁴ cells/mL.[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for the formation of a semi-confluent monolayer.[13][14]

  • Compound Preparation and Addition (Day 1):

    • Prepare a stock solution of GS-441524 in a suitable solvent like DMSO.

    • Perform serial dilutions (e.g., half-log₁₀ or two-fold) of the compound in assay medium to achieve the desired final concentrations.[15]

    • Remove the growth medium from the cells and add the diluted compound to the appropriate wells. Include "cells only" (for CC₅₀) and "cells + virus" (for EC₅₀) controls.

  • Virus Infection (Day 1):

    • Dilute the virus stock in assay medium to a predetermined multiplicity of infection (MOI) that will cause 80-100% CPE within the incubation period (e.g., MOI of 0.002 for SARS-CoV-2 in Vero E6 cells).[16]

    • Add the diluted virus to all wells except the "cell control" and "cytotoxicity control" wells.[14]

    • The final volume in each well should be consistent.

  • Incubation (Days 1-4):

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[16] The duration depends on the virus and cell line used and should be sufficient for CPE to fully develop in the virus control wells.

  • Quantification of Cell Viability (Day 4):

    • Crystal Violet Staining: Gently wash the wells with phosphate-buffered saline (PBS). Fix the cells with 10% formalin or methanol. Stain the adherent, viable cells with a 0.5% crystal violet solution.[14][17] After washing and drying, solubilize the dye and measure the absorbance at ~570 nm.

    • Neutral Red Staining: An alternative method that stains viable cells.[13][15]

    • ATP-based Assay (e.g., CellTiter-Glo®): This method lyses the cells and measures the ATP content, which is proportional to the number of viable cells. It is a highly sensitive method for high-throughput screening.[16]

Plaque Reduction Assay

This "gold standard" assay quantifies the number of infectious virus particles (plaque-forming units, PFU) and measures the ability of a compound to reduce this number.[18]

Detailed Methodology:

  • Cell Seeding (Day 0):

    • Seed host cells in 6-well or 12-well plates at a density that will result in a 100% confluent monolayer the next day (e.g., 6 x 10⁵ cells per well for a 6-well plate).[18]

    • Incubate overnight at 37°C with 5% CO₂.

  • Infection and Treatment (Day 1):

    • Prepare serial dilutions of the virus stock.

    • Wash the confluent cell monolayers with PBS.

    • Inoculate the cells with a low volume (e.g., 100 µL) of a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques/well).[19]

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[20]

    • During adsorption, prepare an overlay medium. This is typically a 1:1 mixture of 2x growth medium and a solidifying agent like 1.8% agarose or methylcellulose. Incorporate the desired concentrations of GS-441524 into this overlay.[20]

    • After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-containing overlay medium to each well.

  • Incubation (Days 1-4):

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting (Day 4):

    • Fix the cells, for example, with 10% buffered formalin for 1 hour.[18]

    • Carefully remove the overlay.

    • Stain the cell monolayer with 0.5% crystal violet solution for 5-15 minutes.[18][19] The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

Cytotoxicity Assay (CC₅₀ Determination)

It is crucial to assess the toxicity of the compound on the host cells in parallel with the antiviral assay.

  • Follow the same cell seeding and incubation steps as the CPE assay.

  • Add serial dilutions of GS-441524 to the cells but do not add any virus.

  • After the same incubation period as the antiviral assay, measure cell viability using one of the methods described above (e.g., Crystal Violet, ATP-based assay).

  • The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Data Analysis

  • EC₅₀ Calculation: Plot the percentage of viral inhibition (relative to virus control) against the log of the compound concentration. Use a non-linear regression model (e.g., dose-response curve) to calculate the concentration that inhibits viral activity by 50%.[8]

  • CC₅₀ Calculation: Plot the percentage of cell viability (relative to cell control) against the log of the compound concentration. Use a non-linear regression model to calculate the concentration that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile, suggesting that the compound is effective at concentrations well below those at which it is toxic to host cells.

References

Application Notes and Protocols for Utilizing GS-443902 Trisodium in Cell-Based Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate metabolite of the prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its broad-spectrum activity against various RNA viruses has made it a critical tool in antiviral research and drug development.[3][4] These application notes provide detailed protocols for utilizing GS-443902 trisodium in cell-based reporter assays to accurately quantify its antiviral efficacy. Reporter assays, particularly those employing luciferase, offer a sensitive and high-throughput method for screening antiviral compounds by measuring the inhibition of viral replication.[5][6][7]

Mechanism of Action

GS-443902 is a 1'-cyano-substituted adenosine nucleotide analogue.[3][8] As the active triphosphate form, it mimics endogenous ATP and is incorporated into the nascent viral RNA strand by the viral RdRp.[8][9] This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.[1][2] GS-443902 has demonstrated potent inhibitory activity against the RdRp of several viruses, including Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV).[1][2][10]

Quantitative Data Summary

The following table summarizes key quantitative data for GS-443902, providing essential parameters for experimental design.

ParameterVirus/Cell LineValueReference
IC50 (RdRp Inhibition) Respiratory Syncytial Virus (RSV)1.1 µM[1][2][10]
Hepatitis C Virus (HCV)5 µM[1][2][10]
EC50 (Cell-based Assay) SARS-CoV-2 (from Remdesivir)1.11 µM[11]
Cmax (from 1µM Remdesivir, 72h) Macrophages300 pmol/million cells[1][2]
HMVEC110 pmol/million cells[1][2]
HeLa90 pmol/million cells[1][2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the intracellular conversion of the prodrug Remdesivir to its active triphosphate form, GS-443902, and its subsequent mechanism of action on the viral RNA-dependent RNA polymerase (RdRp).

G cluster_cell Host Cell cluster_virus Viral Replication Complex Remdesivir Remdesivir (GS-5734, Prodrug) Metabolite_MP GS-441524 (Monophosphate) Remdesivir->Metabolite_MP Esterases (Carboxylesterase 1 or Cathepsin A) GS443902 GS-443902 (Active Triphosphate) Metabolite_MP->GS443902 Cellular Kinases RdRp Viral RdRp GS443902->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Prematurely Terminated RNA Strand Nascent_RNA->Terminated_RNA Incorporation of GS-443902 Extracellular Extracellular Space Extracellular->Remdesivir Cellular Uptake

Caption: Intracellular activation of Remdesivir to GS-443902 and inhibition of viral RdRp.

Experimental Protocols

Protocol 1: Luciferase-Based Reporter Assay for Antiviral Activity

This protocol describes a cell-based assay using a recombinant virus expressing a luciferase reporter gene to quantify the inhibitory effect of this compound on viral replication.

Materials:

  • HEK293T cells (or other susceptible cell line)

  • Recombinant virus expressing luciferase (e.g., SARS-CoV-2-Fluc)[12]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • Luciferase Assay System (e.g., Dual-Glo Luciferase Assay System)[13]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2.5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water). Due to potential instability in solution, it is recommended to prepare this fresh.[1][2]

    • Perform serial dilutions of this compound to achieve the desired final concentrations.

    • Remove the culture medium from the cells and add the diluted compound to the respective wells. Include a "no-drug" control.

  • Viral Infection:

    • Infect the cells with the luciferase-expressing recombinant virus at a pre-determined multiplicity of infection (MOI).

    • Incubate the plates for 24-72 hours at 37°C with 5% CO2. The incubation time will depend on the replication kinetics of the virus.[12]

  • Luciferase Assay:

    • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.[14]

    • Measure the luciferase activity using a luminometer.[5][15]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound relative to the "no-drug" control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (Cytotoxicity)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.

Materials:

  • HEK293T cells (or other susceptible cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

    • Incubate for the same duration as the antiviral assay (24-72 hours).

  • Cell Viability Measurement:

    • Follow the manufacturer's protocol for the chosen cell viability reagent.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Experimental Workflow

The following diagram outlines the general workflow for evaluating the antiviral efficacy of this compound using a cell-based reporter assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis cluster_cyto Cytotoxicity Assay (Parallel) Cell_Seeding 1. Seed Cells (e.g., HEK293T in 96-well plate) Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Cyto_Treatment Treat Cells with Compound Compound_Prep->Cyto_Treatment Infection 4. Infect Cells with Luciferase-Reporter Virus Treatment->Infection Incubation 5. Incubate for 24-72 hours Infection->Incubation Lysis 6. Lyse Cells Incubation->Lysis Luminescence 7. Measure Luciferase Activity Lysis->Luminescence Data_Analysis 8. Calculate % Inhibition & EC50 Luminescence->Data_Analysis Cyto_Incubation Incubate for 24-72 hours Cyto_Treatment->Cyto_Incubation Viability_Assay Measure Cell Viability Cyto_Incubation->Viability_Assay CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc

Caption: Workflow for this compound evaluation in a reporter assay.

References

Application Notes and Protocols: GS-443902 Trisodium Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps).[1][2] It functions as a nucleotide analog, competing with endogenous ATP for incorporation into nascent viral RNA chains, ultimately leading to premature chain termination and inhibition of viral replication.[2][3][4] This document provides a detailed protocol for an in vitro enzymatic activity assay to evaluate the inhibitory potential of GS-443902 trisodium against viral RdRp enzymes.

Data Presentation

Table 1: Inhibitory Activity of GS-443902 against Viral RNA-dependent RNA Polymerases (RdRp)

Virus TargetEnzymeIC50 (µM)
Respiratory Syncytial Virus (RSV)RdRp1.1[1][2]
Hepatitis C Virus (HCV)RdRp5[1][2]
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)RdRp0.032[5]

Signaling Pathway: Intracellular Activation of Remdesivir to GS-443902

The conversion of the prodrug Remdesivir to its active form, GS-443902, is a multi-step intracellular process. Remdesivir is first hydrolyzed by cellular enzymes, including carboxylesterase 1 (CES1) and cathepsin A (CatA), to an intermediate metabolite. This intermediate is then processed by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate nucleoside. Subsequent phosphorylations by cellular kinases yield the active triphosphate, GS-443902.[6][7][8]

Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Complex Remdesivir Remdesivir (GS-5734) Metabolite_X Alanine Metabolite Remdesivir->Metabolite_X CES1 / CatA GS_441524_MP GS-441524-MP (Monophosphate) Metabolite_X->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Cellular Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Cellular Kinases RdRp Viral RdRp GS_443902->RdRp Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalysis

Caption: Intracellular metabolic activation of Remdesivir to GS-443902 and subsequent inhibition of viral RdRp.

Experimental Protocols

Protocol: In Vitro RdRp Enzymatic Activity Assay (Chemiluminescent)

This protocol is adapted from methodologies used for assaying viral RNA-dependent RNA polymerase activity.[9]

Objective: To determine the IC50 value of this compound against a specific viral RdRp.

Materials:

  • This compound (stable salt form)[1]

  • Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template (e.g., poly(A) or a specific viral RNA sequence)

  • ATP (for competition)

  • Other ribonucleoside triphosphates (GTP, CTP, UTP)

  • RdRp assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • RNase inhibitor

  • Chemiluminescent assay kit for pyrophosphate (PPi) detection (e.g., using ATP sulfurylase and luciferase)[9]

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in RNase-free water. Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

    • Dilute the RdRp enzyme to the desired working concentration in cold assay buffer containing RNase inhibitor.

    • Prepare a reaction mixture containing the RNA template, ATP, and other NTPs in the assay buffer. The concentration of ATP should be near its Km for the specific RdRp to ensure competitive inhibition can be accurately measured.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the serially diluted this compound or control (vehicle) to the wells of the assay plate.

    • Add the RdRp enzyme solution (e.g., 10 µL) to each well.

    • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the polymerase reaction by adding the reaction mixture (e.g., 10 µL) containing the RNA template and NTPs to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the RdRp enzyme (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the amount of pyrophosphate (PPi) generated using a chemiluminescent assay kit according to the manufacturer's instructions. This typically involves adding a detection reagent containing ATP sulfurylase and luciferase, which converts PPi into a light signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the uninhibited control (vehicle) as 100% activity.

    • Plot the percentage of RdRp activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

Experimental_Workflow start Start: Prepare Reagents prep_inhibitor Prepare GS-443902 Serial Dilutions start->prep_inhibitor prep_enzyme Prepare RdRp Enzyme Solution start->prep_enzyme prep_reaction_mix Prepare RNA/NTP Reaction Mixture start->prep_reaction_mix add_inhibitor Dispense Inhibitor/Control to Plate prep_inhibitor->add_inhibitor add_enzyme Add RdRp Enzyme prep_enzyme->add_enzyme start_reaction Initiate Reaction with RNA/NTP Mix prep_reaction_mix->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate add_detection Add Chemiluminescent Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end_point End analyze->end_point

Caption: Workflow for the in vitro RdRp enzymatic activity assay.

References

Application of GS-443902 Trisodium in Viral Polymerase Fidelity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps).[1][2][3] As a nucleoside analog, its primary mechanism of action involves incorporation into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[4][5] Beyond its role as a direct inhibitor, the incorporation of nucleoside analogs like GS-443902 can also influence the fidelity of the viral polymerase, potentially altering the mutation rate of the virus. This application note provides detailed protocols for assessing the impact of GS-443902 trisodium on viral polymerase fidelity and summarizes the current understanding of its mechanism.

Mechanism of Action

GS-443902 is a 1'-cyano-substituted adenosine nucleotide analog that competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the newly synthesized viral RNA strand by the RdRp complex.[6] Upon incorporation, the presence of the 1'-cyano group can cause steric hindrance within the RdRp active site, impeding the translocation of the polymerase and thus terminating RNA synthesis.[5] This delayed chain termination is a key feature of its antiviral activity.[4] While the primary effect is chain termination, the process of incorporation itself and the potential for misincorporation at non-cognate sites can provide insights into the fidelity of the viral polymerase in the presence of the inhibitor.

Experimental Assays for Viral Polymerase Fidelity

Assessing the effect of this compound on viral polymerase fidelity involves determining the rate of misincorporation of the analog or natural nucleotides in its presence. Two primary methodologies are employed for this purpose: traditional gel-based assays and modern next-generation sequencing (NGS) approaches.

Table 1: Quantitative Data on this compound and Related Analogs
ParameterVirus/PolymeraseValueReference
IC50 Respiratory Syncytial Virus (RSV) RdRp1.1 µM[1][2]
IC50 Hepatitis C Virus (HCV) RdRp5 µM[1][2]
IC50 SARS-CoV-2 RdRp3.31 µM (with 0.5 µM NTPs)[7]
Selectivity (RDV-TP vs. ATP) SARS-CoV-2 RdRp3.65-fold higher for RDV-TP[6]
Effect on Host Polymerases Human DNA Pol α, β, RNA Pol IINo effect up to 200 µM[8]
Incorporation by Host Polymerases Human Mitochondrial DNA Pol γNo detectable incorporation at 50 µM[8]
Incorporation by Host Polymerases Human Mitochondrial RNA Pol (POLRMT)5.8% relative to ATP at 500 µM[8]

Experimental Protocols

Protocol 1: Gel-Based Viral Polymerase Fidelity Assay

This protocol is adapted from established methods for assessing polymerase fidelity and can be used to evaluate the effect of this compound.[9][10]

Objective: To determine the misincorporation frequency of a viral RdRp in the presence of this compound.

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • Synthetic RNA template-primer duplex with a known sequence. The template should have a specific nucleotide at a defined position to test for misincorporation.

  • This compound

  • Radiolabeled nucleotide (e.g., [α-³²P]CTP) for the correct incorporation

  • Unlabeled NTPs (ATP, GTP, UTP, CTP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Prepare the Reaction Mix: In separate tubes, prepare reaction mixtures containing the reaction buffer, purified RdRp, and the RNA template-primer.

  • Add GS-443902: Add varying concentrations of this compound to the experimental tubes. Include a control with no GS-443902.

  • Initiate the Reaction: Start the reaction by adding a mixture of NTPs. To measure misincorporation, provide only three of the four natural NTPs, with the missing NTP being the one that would correctly pair with the template base at the position of interest. The fourth tube will contain the radiolabeled "incorrect" nucleotide along with the other two non-complementary NTPs. To measure correct incorporation, provide the radiolabeled correct nucleotide.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reactions by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant voltage until the dyes have migrated sufficiently.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.

  • Data Analysis: Quantify the band intensities corresponding to the unextended primer and the extended product (n+1). The misincorporation frequency can be calculated as the ratio of the rate of incorrect nucleotide incorporation to the rate of correct nucleotide incorporation.

Protocol 2: Next-Generation Sequencing (NGS) Based Fidelity Assay

NGS-based methods offer a high-throughput and more comprehensive analysis of polymerase fidelity across an entire template sequence.[6][11][12]

Objective: To determine the full spectrum of mutations introduced by a viral RdRp in the presence of this compound.

Materials:

  • Purified viral RdRp complex

  • A long, defined RNA template

  • This compound

  • NTPs

  • Reaction Buffer

  • Reverse Transcriptase (high-fidelity)

  • High-fidelity DNA polymerase for PCR amplification

  • Primers with unique molecular identifiers (UMIs) for library preparation

  • NGS platform (e.g., Illumina)

Procedure:

  • In Vitro RNA Synthesis: Perform an in vitro RNA synthesis reaction as described in Protocol 1, but with a longer RNA template and allowing the reaction to proceed for a longer duration to generate full-length or near-full-length products. Include reactions with and without this compound.

  • RNA Purification: Purify the newly synthesized RNA products.

  • Reverse Transcription: Convert the RNA products to cDNA using a high-fidelity reverse transcriptase.

  • PCR Amplification and Library Preparation: Amplify the cDNA using a high-fidelity DNA polymerase and primers containing UMIs. The UMIs are crucial for distinguishing true polymerase errors from PCR- or sequencing-induced errors.[5]

  • Next-Generation Sequencing: Sequence the prepared libraries on an NGS platform.

  • Bioinformatic Analysis:

    • Group sequencing reads based on their UMIs.

    • For each UMI group, generate a consensus sequence. This step helps to eliminate random sequencing errors.

    • Align the consensus sequences to the known reference template sequence.

    • Identify and categorize all mutations (substitutions, insertions, deletions).

    • Calculate the mutation frequency and spectrum for reactions with and without this compound.

Visualizations

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Viral Replication Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Metabolism GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Competes with ATP ATP ATP (Natural Substrate) ATP->RdRp Nascent_RNA Nascent RNA RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of GS-443902

Caption: Mechanism of action of GS-443902.

Experimental_Workflow cluster_assay Gel-Based Fidelity Assay Workflow A 1. Prepare Reaction Mix (RdRp, RNA Template-Primer) B 2. Add GS-443902 (Varying Concentrations) A->B C 3. Initiate Reaction (Add NTPs with Radiolabel) B->C D 4. Incubate (e.g., 37°C) C->D E 5. Stop Reaction & Denature D->E F 6. Gel Electrophoresis E->F G 7. Visualize & Quantify (Phosphorimager) F->G H 8. Calculate Misincorporation Frequency G->H

Caption: Workflow for a gel-based polymerase fidelity assay.

Logical_Relationship cluster_concepts Fidelity Assay Concepts GS443902 GS-443902 (Nucleoside Analog) Incorporation Incorporation into Nascent RNA GS443902->Incorporation is incorporated by RdRp Viral RdRp RdRp->Incorporation Fidelity Polymerase Fidelity (Error Rate) Incorporation->Fidelity influences ChainTermination Chain Termination (Antiviral Effect) Incorporation->ChainTermination can lead to MutationRate Viral Mutation Rate Fidelity->MutationRate determines

Caption: Relationship between GS-443902 and viral polymerase fidelity.

Conclusion

The protocols outlined in this application note provide a framework for the detailed investigation of the effects of this compound on viral polymerase fidelity. While GS-443902 is primarily recognized for its role as a chain-terminating inhibitor of viral RdRps, understanding its impact on polymerase fidelity is crucial for a comprehensive assessment of its antiviral profile and for anticipating potential viral escape mechanisms. The use of both traditional and advanced sequencing-based assays will enable researchers to gain deeper insights into the intricate interactions between this important antiviral agent and its viral targets.

References

Application Notes and Protocols for Studying Viral Resistance Mechanisms Using GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524, a nucleoside analog, is the principal plasma metabolite of the antiviral prodrug Remdesivir.[1] Its active form, the triphosphate GS-443902, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum activity against various RNA viruses.[2][3] GS-443902 competes with natural nucleoside triphosphates for incorporation into nascent viral RNA, leading to delayed chain termination and the cessation of viral replication.[1][4] This document provides detailed application notes and experimental protocols for utilizing GS-443902 trisodium in the study of viral resistance mechanisms. This compound is the stable, active triphosphate form of GS-441524, suitable for direct use in biochemical assays.[2][5]

The emergence of viral resistance is a significant challenge in antiviral therapy.[6][7] Studies have documented naturally occurring and in vitro-selected resistance to GS-441524, often associated with mutations in the viral RdRp.[6][8] Understanding the mechanisms of resistance is crucial for the development of next-generation antivirals and effective treatment strategies.

Data Presentation

Table 1: In Vitro Efficacy of GS-441524 and GS-443902 Against Various RNA Viruses
CompoundVirusCell Line/AssayEC50 / IC50 (µM)Reference
GS-441524SARS-CoVHAE0.18
GS-441524MERS-CoVHAE0.86
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[9]
GS-441524Murine Hepatitis Virus (MHV)-1.1
GS-441524SARS-CoV-2-0.48[10]
GS-443902Respiratory Syncytial Virus (RSV) RdRpBiochemical Assay1.1[2][3][5]
GS-443902Hepatitis C Virus (HCV) RdRpBiochemical Assay5[2][3][5]
Table 2: Examples of Viral Mutations Associated with Resistance to GS-441524/Remdesivir
VirusProteinMutation(s)Fold Increase in EC50Reference
SARS-CoV-2nsp12-RdRpV166A, N198S, S759A, V792I, C799F/R2.7 - 10.4[11]
Feline Coronavirus (FIPV)Polymerase or Spike ProteinsNot specifiedPartial resistance observed[4]

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) in Cell-Based Assays

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of an antiviral compound using a colorimetric bioassay that measures the inhibition of virus-induced cytopathic effect (CPE).[12][13]

Materials:

  • GS-441524 or other antiviral compounds

  • Appropriate host cell line susceptible to the virus of interest (e.g., CRFK cells for FIPV, Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Methanol for cell fixation

  • Crystal violet staining solution (e.g., 0.5% in 20% methanol)

  • ELISA plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the antiviral compound in DMSO. Store at -20°C.[12]

  • Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours (e.g., 25,000 cells per well).[12] Incubate at 37°C with 5% CO2.

  • Compound Dilution Series: On the day of the assay, prepare a two-fold serial dilution of the antiviral compound in cell culture medium. The concentration range should span the expected EC50 (e.g., from 50 µM to 0.05 µM).[12]

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted antiviral compounds to the respective wells in replicates (e.g., six-well replicates).[13]

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include control wells: uninfected cells (cell control) and infected, untreated cells (virus control).[13]

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[13]

  • Staining:

    • Carefully remove the medium.

    • Fix the cells with methanol for 15-20 minutes.

    • Stain the cells with crystal violet solution for 10-15 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Acquisition: Measure the absorbance of each well at 620 nm using an ELISA plate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell and virus controls.

    • Plot the percentage of inhibition of CPE against the log of the compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (dose-response curve).[13]

Protocol 2: In Vitro Selection of Resistant Viral Strains

This protocol describes a method for generating antiviral-resistant virus strains by serial passage in the presence of increasing concentrations of the antiviral agent.[11]

Materials:

  • GS-441524 or other antiviral compound

  • Susceptible host cell line

  • Wild-type virus stock

  • Cell culture flasks or plates

  • Complete cell culture medium

Procedure:

  • Initial Infection: Infect a confluent monolayer of host cells with the wild-type virus at a low MOI.

  • Initial Drug Concentration: Add the antiviral compound at a concentration close to its EC50 value.

  • Virus Harvest: Incubate the culture until CPE is observed. Harvest the supernatant containing the progeny virus.

  • Serial Passage:

    • Use the harvested virus to infect fresh cell monolayers.

    • Gradually increase the concentration of the antiviral compound with each subsequent passage. The increase in concentration should be guided by the viral titer and the extent of CPE observed.

    • Continue this process for a predetermined number of passages (e.g., 13 passages as described in a study for SARS-CoV-2 resistance to remdesivir).[11]

  • Isolation and Characterization of Resistant Virus:

    • After several passages, the virus population should exhibit reduced susceptibility to the antiviral compound.

    • Isolate individual viral clones through plaque purification.

    • Determine the EC50 of the isolated clones against the antiviral compound to confirm the resistance phenotype.

    • Sequence the relevant viral genes (e.g., the RdRp gene) to identify potential resistance-conferring mutations.[11]

Protocol 3: Biochemical Assay for RdRp Inhibition using this compound

This protocol details a biochemical assay to directly measure the inhibitory activity of this compound on viral RdRp.

Materials:

  • This compound[5]

  • Recombinant viral RdRp enzyme

  • RNA template and primer

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radioactively labeled rNTP (e.g., [α-³²P]ATP) or a fluorescence-based detection system

  • Reaction buffer (e.g., 50 mM TRIS-acetate, 120 mM potassium acetate, 5% glycerol, 4.5 mM MgCl2, 3 mM DTT, 2 mM EGTA)[14]

  • Filter paper or other means to separate incorporated and unincorporated nucleotides

  • Scintillation counter or fluorescence reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of all four rNTPs, including the labeled rNTP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures (e.g., 0.01, 0.1, 1, 10, 100 μM).[3][5] Include a no-inhibitor control.

  • Enzyme Initiation: Initiate the reaction by adding the purified viral RdRp enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection of RNA Synthesis:

    • Spot the reaction mixture onto filter paper and wash to remove unincorporated nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Alternatively, use a fluorescence-based method to quantify RNA synthesis.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication GS441524 GS-441524 (Nucleoside Analog) GS441524_MP GS-441524-MP (Monophosphate) GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Host Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with natural NTPs Viral_RNA Viral RNA Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Termination Delayed Chain Termination RdRp->Termination Incorporation of GS-443902

Caption: Mechanism of action of GS-441524.

Resistance_Workflow start Start with Wild-Type Virus infect_cells Infect Host Cells start->infect_cells add_drug Add GS-441524 (at EC50 concentration) infect_cells->add_drug observe_cpe Observe for Cytopathic Effect (CPE) add_drug->observe_cpe harvest Harvest Progeny Virus observe_cpe->harvest passage Serial Passage with Increasing Drug Concentration harvest->passage isolate Isolate Viral Clones (Plaque Purification) passage->isolate After multiple passages confirm Confirm Resistance (EC50 Determination) isolate->confirm sequence Sequence Viral Genome (e.g., RdRp gene) confirm->sequence If resistant end Identify Resistance Mutations sequence->end

Caption: Experimental workflow for in vitro selection of resistant virus.

Conclusion

The protocols and data presented here provide a framework for researchers to investigate viral resistance to GS-441524 and its active triphosphate form, GS-443902. By employing these methods, scientists can elucidate the genetic basis of resistance, which is essential for the ongoing development of effective antiviral therapies and for monitoring the clinical efficacy of existing drugs. The use of this compound in biochemical assays offers a direct way to study the interaction between the active drug and its viral target, providing valuable insights into the mechanisms of both inhibition and resistance.

References

Application Notes and Protocols for High-Throughput Screening Using GS-443902 Trisodium and its Precursor GS-441524

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate form of the antiviral prodrug remdesivir and the parent nucleoside GS-441524. It is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including coronaviruses.[1][2] GS-443902 functions as an adenosine analog that, when incorporated into the nascent viral RNA chain, leads to premature termination of transcription.[3] The trisodium salt of GS-443902 is a stable form suitable for in vitro biochemical assays.[1]

This document provides detailed application notes and protocols for the use of GS-443902 trisodium in high-throughput screening (HTS) campaigns aimed at discovering and characterizing viral RdRp inhibitors. Due to the charged nature of nucleoside triphosphates, which prevents them from efficiently crossing cell membranes, two primary screening strategies are presented:

  • Biochemical High-Throughput Screening: Directly utilizing this compound in an in vitro assay to measure the inhibition of purified viral RdRp.

  • Cell-Based High-Throughput Screening: Employing the cell-permeable parent nucleoside, GS-441524, which is intracellularly metabolized to the active GS-443902 triphosphate.

Mechanism of Action: Viral RdRp Inhibition

The antiviral activity of GS-443902 stems from its ability to compete with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp. Once incorporated, the unique structure of GS-443902 hinders the translocation of the polymerase, causing a halt in RNA synthesis and thus preventing viral replication.

cluster_cell Host Cell GS441524 GS-441524 (Nucleoside) GS441524_MP GS-441524-monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-diphosphate GS441524_MP->GS441524_DP GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Viral_RNA Viral RNA Replication (via RdRp) GS443902->Viral_RNA Competes with ATP Inhibition Inhibition of RNA Synthesis Viral_RNA->Inhibition Virus Progeny Virus Production Viral_RNA->Virus Inhibition->Virus Blocks start Start dispense_enzyme Dispense RdRp Enzyme and RNA Template/Primer start->dispense_enzyme dispense_compound Add this compound or Library Compounds dispense_enzyme->dispense_compound initiate_reaction Initiate Reaction with NTPs & Fluorescent Probe dispense_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Data Analysis (IC50 Determination) read_fluorescence->analyze start Start seed_cells Seed Host Cells in 384-well Plates start->seed_cells add_compound Add GS-441524 or Library Compounds seed_cells->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate Incubate until CPE in Virus Control infect_cells->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze Data Analysis (EC50 & CC50 Determination) measure_viability->analyze

References

Application Notes and Protocols for GS-443902 Trisodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp). As the key metabolite responsible for the therapeutic effects of remdesivir and its parent nucleoside, GS-441524, understanding its activity in relevant cellular models is crucial for antiviral research and development.[1][2][3] This document provides a comprehensive guide to suitable cell lines for experiments involving GS-443902 trisodium, along with detailed protocols for key assays and a summary of relevant quantitative data.

Suitable Cell Lines for this compound Experiments

A variety of human and animal cell lines have been utilized in the study of GS-443902 and its precursors, remdesivir and GS-441524. The choice of cell line often depends on the specific research question, such as evaluating antiviral efficacy against a particular virus, assessing cytotoxicity, or studying metabolic pathways.

Commonly Used Cell Lines:

  • Vero E6 and Vero CCL-81: These African green monkey kidney cell lines are highly susceptible to a wide range of viruses, including SARS-CoV-2, and are frequently used for in vitro antiviral activity studies.[4][5] They are interferon-deficient, which can enhance viral replication and simplify the interpretation of antiviral effects.

  • Calu-3: A human lung adenocarcinoma cell line that is a relevant model for respiratory virus infections as it supports robust viral replication.

  • Caco-2: A human colorectal adenocarcinoma cell line that can be used to model viral entry and replication in the gastrointestinal tract.

  • Huh-7: A human hepatoma cell line often used for studying hepatitis C virus (HCV) and other liver-tropic viruses. It is also a suitable model for examining the metabolism of nucleoside analogs.

  • HepG2: Another human hepatoma cell line, valuable for cytotoxicity and metabolism studies, particularly for assessing potential liver toxicity.[6]

  • Human Airway Epithelial (HAE) Cells: Primary HAE cells provide a physiologically relevant model for studying respiratory virus infections and the antiviral activity of compounds in the human airway.[4]

  • 293T: A human embryonic kidney cell line that is easily transfected and often used for studies involving viral entry and replication.

  • Macrophages, HMVEC, and HeLa Cells: These cell lines have been used to measure the intracellular formation of GS-443902 from remdesivir.[1][7][8]

  • PC-3: A human prostate cancer cell line used in studies of cytotoxicity and mitochondrial function related to nucleoside analogs.[6]

  • MT-4: A human T-cell leukemia cell line that has shown sensitivity to the cytotoxic effects of remdesivir and GS-441524.[6]

  • Crandell Rees Feline Kidney (CRFK) Cells: These cells are particularly useful for studying feline infectious peritonitis (FIP) virus and the efficacy of GS-441524.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving GS-441524 and remdesivir, which are precursors to the active GS-443902.

Table 1: Antiviral Activity (EC50) of GS-441524 and Remdesivir in Various Cell Lines

CompoundVirusCell LineEC50 (µM)Reference
GS-441524SARS-CoV-2Vero E60.47 - 1.09[5][11]
RemdesivirSARS-CoV-2Vero E6~7.43[12]
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK~1[10]
RemdesivirSARS-CoV-2Human Airway Epithelial (HAE) cells0.0099[6]

Table 2: Cytotoxicity (CC50) of Remdesivir in Various Cell Lines

CompoundCell LineExposure TimeCC50 (µM)Reference
RemdesivirVarious Human Cell Lines5 - 14 days1.7 to >20[6]
RemdesivirPC-3Not Specified8.6 (nuclear DNA-encoded protein)[6]
RemdesivirPC-3Not Specified8.9 (mitochondrial DNA-encoded protein)[6]
GS-441524CRFK24 hours>100[10]

Table 3: Intracellular Formation of GS-443902 from Remdesivir

Cell LineIncubation Time (h)GS-443902 Concentration (pmol/10^6 cells)Reference
Macrophages72300 (Cmax)[1][7][8]
HMVEC72110 (Cmax)[1][7][8]
HeLa7290 (Cmax)[1][7][8]
HEp-22443 ± 6[6]
PC-324153 ± 16[6]
Primary Human Hepatocytes (PHH)2445 ± 23[6]

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is a general guideline for determining the half-maximal effective concentration (EC50) of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Selected cell line (e.g., Vero E6)

  • Complete culture medium

  • Virus stock of known titer

  • This compound or precursor compound (GS-441524, Remdesivir)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) or other suitable fixative

Protocol:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 25,000 cells/well for Vero E6). Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted compound to the appropriate wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Staining:

    • Carefully remove the medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Wash the plates with PBS.

    • Stain the cells with Crystal Violet solution for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the stain by adding methanol or another suitable solvent to each well.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal cytotoxic concentration (CC50) of a compound.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound or precursor compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • PBS

Protocol:

  • Cell Seeding: Seed a 96-well plate with cells as described in the antiviral assay protocol and incubate overnight.

  • Compound Treatment: Remove the medium and add serial dilutions of the test compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Intracellular Metabolite Analysis (LC-MS/MS)

This protocol outlines the general steps for quantifying the intracellular concentration of GS-443902 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Selected cell line

  • This compound or precursor compound

  • Cell culture plates (e.g., 6-well plates)

  • Methanol (ice-cold)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) and treat with the compound of interest for the desired time.

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the metabolites by adding ice-cold methanol containing the internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Precipitate proteins by adding acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube, dry it down under a stream of nitrogen, and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., 0.2% formic acid in 1% acetonitrile).[10]

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separation is typically achieved on a reverse-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify GS-443902 and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of GS-443902 to quantify the amount in the cell extracts. Normalize the results to the number of cells.

Visualizations

Signaling Pathway: Mechanism of Action of GS-443902

GS-443902_Mechanism_of_Action cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) GS441524_MP GS-441524-MP (Monophosphate) Remdesivir->GS441524_MP Metabolism GS441524 GS-441524 (Nucleoside Analog) GS441524->GS441524_MP Phosphorylation (Kinases) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Phosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition Chain_termination Premature Chain Termination GS443902->Chain_termination RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis RdRp->Chain_termination Inhibition Inhibition of Viral Replication Chain_termination->Inhibition ATP ATP ATP->RdRp Experimental_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of test compound incubate_24h->prepare_dilutions treat_infect Treat cells with compound and infect with virus prepare_dilutions->treat_infect treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_antiviral Incubate 72-96h treat_infect->incubate_antiviral fix_stain Fix and stain cells (e.g., Crystal Violet) incubate_antiviral->fix_stain read_antiviral Read absorbance fix_stain->read_antiviral calc_ec50 Calculate EC50 read_antiviral->calc_ec50 incubate_cyto Incubate 24-72h treat_cells->incubate_cyto add_reagent Add viability reagent (e.g., MTT) incubate_cyto->add_reagent read_cyto Read absorbance add_reagent->read_cyto calc_cc50 Calculate CC50 read_cyto->calc_cc50 Prodrug_to_Active_Metabolite Remdesivir Remdesivir (GS-5734) Prodrug GS441524 GS-441524 Parent Nucleoside Remdesivir->GS441524 Metabolized in plasma and intracellularly GS443902 GS-443902 Active Triphosphate Remdesivir->GS443902 Intracellular metabolism GS441524->GS443902 Intracellular phosphorylation Antiviral_Activity Antiviral Activity GS443902->Antiviral_Activity

References

Application Notes and Protocols for GS-443902 Trisodium in SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the biologically active triphosphate form of the antiviral nucleoside analog GS-441524 and the prodrug Remdesivir (GS-5734).[1][2][3] As a C-nucleoside, it functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), making it a critical tool in the study of coronaviruses, including SARS-CoV-2.[3][4] GS-443902 mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[1][3][5] The trisodium salt form of GS-443902 offers stability for research applications.[6][7] These notes provide detailed applications and protocols for the use of GS-443902 trisodium in SARS-CoV-2 research.

Mechanism of Action

GS-443902 acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[5][8] Upon incorporation into the growing RNA strand in place of ATP, it causes delayed chain termination.[1] This disruption of viral RNA synthesis is a key mechanism for its antiviral activity against a broad spectrum of RNA viruses.[4][9]

Data Presentation

In Vitro Efficacy and Cytotoxicity of GS-441524 and Remdesivir
CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
GS-441524Vero E61.86>100>53.8[3]
RemdesivirVero E67.43>100>13.5[3]
RemdesivirCalu-30.11--[10]
GS-441524Calu-30.25--[10]
RemdesivirCaco-20.1 - 0.8--[10]
RemdesivirHuman Airway Epithelial (HAE)0.0099>20>20,000[2]
Formation of Active Metabolite GS-443902 from Prodrugs
Prodrug (10 µM)Cell LineGS-443902 Formed (pmol/10⁶ cells) after 4hReference
RemdesivirHEp-243 ± 6 (after 24h)[2]
GS-441524HEp-25.5 ± 1.1 (after 24h)[2]
RemdesivirPC-3153 ± 16 (after 24h)[2]
GS-441524PC-36.6 ± 4.9 (after 24h)[2]
RemdesivirPrimary Human Hepatocytes (PHH)45 ± 23 (after 24h)[2]
GS-441524Primary Human Hepatocytes (PHH)1.9 ± 1.6 (after 24h)[2]
RemdesivirCalu-3~4-fold higher than GS-441524[10]
RemdesivirCaco-2~67-fold higher than GS-441524[10]
RemdesivirHuman Airway Epithelial (HAE)~20-fold higher than GS-441524[10]
Inhibitory Concentration (IC50) of GS-443902
Target EnzymeIC50 (µM)Reference
Respiratory Syncytial Virus (RSV) RdRp1.1[6][7]
Hepatitis C Virus (HCV) RdRp5[6][7]
SARS-CoV-2 RdRp0.032[11]

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 Inhibition Assay (CPE Method)

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in a cell-based assay by measuring the inhibition of the cytopathic effect (CPE).

Materials:

  • This compound

  • Vero E6 cells (or other susceptible cell lines like Calu-3, Caco-2)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • SARS-CoV-2 viral stock (known titer)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in cell culture medium. The final concentrations should span a range expected to show both minimal and complete inhibition.

  • Infection and Treatment:

    • After 24 hours, remove the cell culture medium from the wells.

    • Add the diluted this compound to the respective wells.

    • Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with medium, no virus or compound).

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Visually inspect the wells for CPE under a microscope.

    • Quantify cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of CPE inhibition against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 2: RdRp Inhibition Assay (Biochemical)

This protocol outlines a biochemical assay to determine the 50% inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 RdRp.

Materials:

  • This compound

  • Purified recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8)

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP or fluorescently labeled UTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • 96-well plates suitable for the detection method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, purified RdRp complex, and the RNA template-primer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a "no inhibitor" control.

  • Initiation of Reaction: Start the reaction by adding a mixture of all four rNTPs, including the labeled rNTP.

  • Incubation: Incubate the plate at 30-37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Capture the elongated RNA products on a filter membrane and quantify the incorporated radioactivity using a scintillation counter. Alternatively, if using a fluorescently labeled nucleotide, measure the fluorescence signal directly in the plate reader.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound

GS443902_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS441524_ext GS-441524 (Nucleoside Analog) GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_Metabolite Hydrolysis (Esterases) GS441524_MP GS-441524-MP (Monophosphate) Alanine_Metabolite->GS441524_MP Phosphoramidase GS441524_int->GS441524_MP Phosphorylation (Kinases) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Phosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp SARS-CoV-2 RdRp GS443902->RdRp Competitive Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Inhibition Inhibition of Replication RdRp->Inhibition

Caption: Intracellular activation pathway of Remdesivir to the active GS-443902.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., Vero E6) Infection 3. Infect Cells with SARS-CoV-2 Cell_Seeding->Infection Compound_Dilution 2. Prepare Serial Dilutions of GS-443902 Treatment 4. Add Compound Dilutions to Cells Compound_Dilution->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation CPE_Quant 6. Quantify Cytopathic Effect (CPE) Incubation->CPE_Quant Data_Analysis 7. Plot Dose-Response Curve CPE_Quant->Data_Analysis EC50_Calc 8. Calculate EC50 Value Data_Analysis->EC50_Calc

Caption: Workflow for determining the EC50 of GS-443902 against SARS-CoV-2.

Stability and Storage

This compound is more stable than its free form.[6] For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light and moisture.[12] Solutions of GS-443902 are unstable and should be freshly prepared for each experiment.[6][13] If preparing a stock solution, it is advisable to aliquot and store at -80°C for short periods, avoiding repeated freeze-thaw cycles.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. All experiments involving live SARS-CoV-2 must be conducted in a BSL-3 facility by trained personnel using appropriate PPE. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

Investigating Respiratory Syncytial Virus (RSV) Replication with GS-443902 Trisodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical area of research. GS-443902, the active triphosphate metabolite of the prodrug remdesivir (GS-5734) and its parent nucleoside GS-441524, has emerged as a potent inhibitor of RSV replication. This document provides detailed application notes and experimental protocols for investigating the effects of GS-443902 trisodium on RSV replication, intended for use by researchers, scientists, and drug development professionals.

GS-443902 acts as a nucleoside analog, targeting the RSV RNA-dependent RNA polymerase (RdRp).[1] Its incorporation into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[2] This mechanism of action provides a specific and potent means of disrupting the viral life cycle.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of GS-441524, the parent nucleoside of GS-443902. It is important to note that GS-443902 is the active intracellular triphosphate form and is not typically used in cell-based assays directly due to its charge. Therefore, data for its precursor, GS-441524, is presented.

Table 1: In Vitro Antiviral Activity of GS-441524 against RSV

CompoundVirus StrainCell LineAssay TypeEC50 (nM)Reference
C-nucleoside 4 (precursor to GS-441524)RSV A2HEp-2Phenotypic Screen530[3]
Remdesivir (GS-5734)RSVHEp-2Not Specified>30-fold more potent than C-nucleoside 4[2]
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFKCPE Inhibition780[4]

Note: FIPV is a coronavirus, but this data provides context for the general antiviral activity of GS-441524.

Table 2: In Vitro Cytotoxicity of GS-441524

CompoundCell LineAssay TypeCC50 (µM)Reference
GS-441524CRFKCellTox Green>100[1][4]

Table 3: In Vivo Efficacy of Remdesivir (Prodrug of GS-443902) in an African Green Monkey Model of RSV Infection

TreatmentDosageRoute of AdministrationViral Load Reduction (Peak Lung)Reference
Remdesivir (GS-5734)10 mg/kg, once dailyIntravenous (IV)>2-log10[2][3]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assessment using Plaque Reduction Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of a compound against RSV in HEp-2 cells.

Materials:

  • HEp-2 cells (ATCC CCL-23)

  • RSV (e.g., A2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GS-441524 (or other test compounds)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of GS-441524 in DMEM.

  • Infection: When cells are confluent, aspirate the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaque-forming units [PFU]/well). Adsorb the virus for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared serial dilutions of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assessment

This protocol determines the half-maximal cytotoxic concentration (CC50) of a compound in HEp-2 cells.

Materials:

  • HEp-2 cells

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • GS-441524 (or other test compounds)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar cytotoxicity assay kit (e.g., CellTox Green)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the dilutions to the wells containing the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® assay, this involves adding the reagent to the wells, incubating for a short period, and then measuring luminescence.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the vehicle-only control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Index (SI) Calculation: The selectivity index, a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).

Protocol 3: In Vivo Efficacy Assessment in an African Green Monkey Model of RSV Infection

This protocol provides a general framework for evaluating the in vivo efficacy of an antiviral compound against RSV. Specific details may need to be optimized based on institutional guidelines and experimental goals.

Animals:

  • Adult African Green Monkeys, seronegative for RSV.

Materials:

  • RSV (e.g., A2 strain)

  • Test compound (e.g., Remdesivir) formulated for intravenous administration

  • Vehicle control

  • Anesthesia

  • Equipment for intratracheal inoculation

  • Equipment for bronchoalveolar lavage (BAL) and nasal swab collection

  • qRT-PCR reagents for RSV quantification

Procedure:

  • Acclimatization and Baseline Sampling: Acclimate the animals to the facility. Collect baseline blood, nasal swabs, and BAL fluid to confirm RSV-negative status.

  • Infection: Anesthetize the animals and inoculate them with a defined dose of RSV via the intratracheal route.

  • Treatment: Begin treatment with the test compound or vehicle control at a predetermined time post-infection (e.g., 12 or 24 hours). Administer the treatment daily for a specified duration (e.g., 7-12 days).

  • Monitoring: Monitor the animals daily for clinical signs of illness (e.g., respiratory rate, appetite, activity level).

  • Sample Collection: On designated days post-infection, collect nasal swabs and BAL fluid to measure viral loads.

  • Viral Load Quantification: Extract viral RNA from the collected samples and quantify the RSV genomic RNA using a validated qRT-PCR assay.

  • Necropsy and Histopathology (optional): At the end of the study, euthanize the animals and collect lung tissue for viral load determination and histopathological analysis to assess lung inflammation and damage.

  • Data Analysis: Compare the viral loads in the respiratory samples and lung tissue between the treated and control groups. A significant reduction in viral load in the treated group indicates antiviral efficacy.

Visualizations

RSV_Replication_Inhibition cluster_virus RSV Virion cluster_cell Host Cell RSV RSV Particle Entry Viral Entry & Uncoating RSV->Entry Replication Viral RNA Replication (RdRp Complex) Entry->Replication Viral RNA Genome Translation Viral Protein Synthesis Replication->Translation Viral mRNA Assembly Virion Assembly & Egress Replication->Assembly Viral RNA Genomes ChainTermination Premature Chain Termination Replication->ChainTermination Translation->Assembly Assembly->RSV Progeny Virions GS441524 GS-441524 (Prodrug) GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Intracellular Phosphorylation GS443902->Replication Inhibits RdRp

Caption: Mechanism of action of GS-443902 in inhibiting RSV replication.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy AntiviralAssay Plaque Reduction Assay (HEp-2 cells) EC50 Determine EC50 AntiviralAssay->EC50 CytotoxicityAssay Cytotoxicity Assay (HEp-2 cells) CC50 Determine CC50 CytotoxicityAssay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI AnimalModel African Green Monkey RSV Infection Model SI->AnimalModel Proceed if favorable SI Treatment Compound Administration (e.g., IV) AnimalModel->Treatment ViralLoad Quantify Viral Load (qRT-PCR from BAL, Swabs) Treatment->ViralLoad

References

Troubleshooting & Optimization

GS-443902 trisodium stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GS-443902 trisodium. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or -80°C.[1][2] It is crucial to protect the compound from light and moisture.[1][2] Some suppliers also recommend storing it under an inert atmosphere, such as nitrogen or argon.[3]

Q2: How stable is this compound in aqueous solutions?

This compound is known to be unstable in aqueous solutions.[1][4][5] It is strongly recommended to prepare solutions freshly before use to ensure the integrity of the compound for your experiments.[1][4][5] While a half-life of 14 hours has been observed in peripheral blood mononuclear cells (PBMCs), this was within a cellular environment and may not reflect stability in a standard laboratory solution.[4]

Q3: What is the optimal pH for solutions of this compound to maximize stability?

Q4: How should I prepare a solution of this compound?

This compound is soluble in aqueous solutions such as water and Phosphate Buffered Saline (PBS).[4] Due to its potential for slow dissolution, ultrasonication is often required to achieve a clear solution.[4] It is advisable to filter sterilize the solution using a 0.22 μm filter before use in cell-based assays.[4][5]

Q5: Is this compound sensitive to light or temperature fluctuations?

While specific photostability studies on this compound are not publicly available, its prodrug, remdesivir, has been shown to be stable under photolytic and thermal stress conditions. However, as a general precaution for nucleotide analogs, it is recommended to protect solutions from light. Short-term exposure to ambient temperature for experimental setup is generally acceptable, but solutions should be kept on ice when possible and not subjected to repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected bioactivity in assays. Degradation of this compound in solution.Prepare a fresh solution of this compound immediately before each experiment. Avoid using solutions that have been stored, even for a short period. Consider preparing stock solutions in a buffer with a pH between 8 and 10.
Precipitate forms in the solution during storage or after dilution. Poor solubility or compound degradation.Ensure the compound is fully dissolved by using ultrasonication when preparing the initial stock solution. If precipitation occurs upon dilution into a different buffer, assess the pH and ionic strength of the final solution.
Variability between experimental replicates. Inconsistent concentration of the active compound due to degradation.Standardize the time between solution preparation and its use in the assay across all replicates and experiments. Prepare a single batch of solution for all related experiments on the same day.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary based on general knowledge of nucleotide triphosphate stability and information on its prodrug, remdesivir.

Condition Parameter Expected Stability Recommendation
Solid State TemperatureStable at -20°C to -80°CStore in a freezer, protected from light and moisture.
Aqueous Solution GeneralUnstablePrepare solutions fresh for each use.
pHMore stable at pH > 7.5Use a buffer with a pH in the range of 8-10 for stock solutions if short-term storage is unavoidable.
TemperatureDegradation increases with temperature.Keep solutions on ice during use and avoid elevated temperatures.
LightPotentially sensitive.Protect solutions from direct light exposure.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for researchers to assess the stability of this compound under their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other appropriate buffer components for the mobile phase

  • The specific buffer to be tested (e.g., PBS, TRIS, HEPES)

  • HPLC system with a UV detector

  • Analytical column suitable for polar compounds (e.g., C18)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer. Use ultrasonication to ensure complete dissolution.

  • Prepare the mobile phase for HPLC analysis. A common mobile phase for related compounds consists of a gradient of water and acetonitrile with a small percentage of formic acid.

3. Stability Study Procedure:

  • Immediately after preparation (t=0), inject an aliquot of the this compound solution into the HPLC system to obtain an initial chromatogram and peak area.

  • Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis prep_stock Prepare fresh stock solution of this compound in desired buffer ultrasonicate Ultrasonicate to ensure complete dissolution prep_stock->ultrasonicate initial_injection t=0: Inject aliquot into HPLC system ultrasonicate->initial_injection storage Store solution under test conditions initial_injection->storage timed_injections Inject aliquots at specified time points storage->timed_injections data_analysis Analyze peak areas to determine degradation timed_injections->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Potential Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound, primarily through the hydrolysis of the triphosphate chain, which is a common degradation route for nucleotide triphosphates.

G GS443902 This compound (Triphosphate) ADP_analog Diphosphate Analog GS443902->ADP_analog Hydrolysis AMP_analog Monophosphate Analog ADP_analog->AMP_analog Hydrolysis Nucleoside GS-441524 (Nucleoside) AMP_analog->Nucleoside Hydrolysis

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Technical Support Center: Troubleshooting In Vitro Efficacy of GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low efficacy with GS-443902 trisodium in their in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting steps will help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the trisodium salt of GS-443902, which is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734) and its parent nucleoside GS-441524.[1][2][3] It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] The mechanism of action involves the incorporation of GS-443902 into the nascent viral RNA chain, which leads to premature termination of transcription and inhibition of viral replication.[1][2][4]

Q2: Why am I observing lower than expected potency (high EC50/IC50 values) for this compound in my antiviral assay?

Several factors can contribute to lower than expected in vitro efficacy of this compound. These can be broadly categorized into issues related to compound stability, experimental setup, and cellular factors. The troubleshooting section below provides a detailed guide to address these potential issues.

Q3: Is this compound stable in solution?

No, GS-443902 and its trisodium salt are known to be unstable in solution.[1][2][5][6] It is highly recommended to prepare solutions fresh for each experiment to ensure maximum potency.[1][2][5]

Q4: What are the optimal storage conditions for this compound?

This compound should be stored at -20°C, sealed, and protected from moisture and light to prevent degradation.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot experiments showing low efficacy of this compound.

Compound Integrity and Handling

Problem: The compound may have degraded before or during the experiment.

Solutions:

  • Fresh Preparation: Always prepare a fresh stock solution of this compound immediately before each experiment. Avoid using previously prepared and stored solutions.[1][2][5]

  • Proper Storage: Confirm that the lyophilized powder has been stored correctly at -20°C in a sealed container, away from light and moisture.[5]

  • Solvent Quality: Use high-purity, sterile solvents for reconstitution. Ensure the solvent is compatible with your cell culture system and does not accelerate compound degradation.

  • Quality Control: If possible, verify the identity and purity of your this compound lot using analytical methods such as HPLC-MS/MS.

Experimental Protocol and Assay Conditions

Problem: The design of the antiviral assay may not be optimal for this specific compound.

Solutions:

  • Cell Line Selection: The choice of cell line can significantly impact the observed antiviral activity. Different cell lines exhibit varying levels of the enzymes required for the metabolism of nucleoside analogs.[7] Consider using cell lines that have been reported to be susceptible to the virus of interest and are known to support the metabolic activation of Remdesivir or GS-441524.

  • Virus Titer: Ensure you are using an appropriate multiplicity of infection (MOI). A very high viral load might overwhelm the inhibitory capacity of the compound at the tested concentrations.

  • Incubation Time: The duration of compound incubation with the cells before and after viral infection can be critical. For GS-443902, which is the active metabolite, a pre-incubation period may not be as critical as for its prodrugs. However, the overall duration of the assay should be sufficient to observe a significant reduction in viral replication.

  • Assay Readout: The method used to quantify viral replication (e.g., cytopathic effect (CPE) assay, plaque reduction assay, qPCR for viral RNA) should be validated and sensitive enough to detect changes in viral load.

Cellular Uptake and Metabolism

Problem: Insufficient intracellular concentration of the active triphosphate form (GS-443902).

Solutions:

  • Direct vs. Prodrug: GS-443902 is the active form and does not require metabolic activation. However, its triphosphate nature can limit its cell permeability. If you are comparing its efficacy to Remdesivir or GS-441524, remember that these prodrugs are designed to enhance cellular uptake and subsequent conversion to GS-443902.[4][8]

  • Cellular Kinases: While GS-443902 is already a triphosphate, the general health and metabolic state of the cells can influence the overall outcome of the antiviral assay. Ensure cells are healthy and in the exponential growth phase during the experiment.

  • Transporter Expression: The uptake of the parent nucleoside, GS-441524, is mediated by cellular nucleoside transporters like CNT3 and ENT1.[8] Different cell lines will have varying expression levels of these transporters, which can affect the intracellular concentration of the precursor for GS-443902 formation.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of GS-443902 and its related compounds from the literature. Note that values can vary significantly based on the cell line, virus, and assay conditions.

Table 1: In Vitro Antiviral Activity (IC50/EC50)

CompoundVirusCell LineIC50 / EC50Reference
GS-443902RSV RdRp-1.1 µM (IC50)[1][2]
GS-443902HCV RdRp-5 µM (IC50)[1][2]
RemdesivirSARS-CoV-2Human Airway Epithelial Cells9.9 nM (EC50)[9]
RemdesivirHCoV-229E-GFPHuh-714.43 ± 4.1 nM (IC50)[10]
RemdesivirSARS-CoV-2 (Omicron)Vero E61.63 ± 0.2 µM (IC50)[10]
GS-441524SARS-CoV-2Calu3 2B4 cells184.3 µg/L (EC50)[11]
GS-441524SARS-CoV-2Human Airway Epithelial Cells152.6 µg/L (EC50)[11]

Table 2: Intracellular Concentration of GS-443902 after Incubation with Remdesivir

Cell LineIncubation Time (h)Remdesivir Conc. (µM)GS-443902 Conc. (pmol/10⁶ cells)Reference
HEp-224143 ± 6[9]
PC-3241153 ± 16[9]
PHH24145 ± 23[9]
Macrophages721300 (Cmax)[1][2]
HMVEC721110 (Cmax)[1][2]
HeLa72190 (Cmax)[1][2]

Experimental Protocols

General Protocol for a Cytopathic Effect (CPE) Inhibition Assay

This is a generalized protocol and should be optimized for your specific virus and cell line.

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium. Remember to prepare the solution fresh.

  • Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add the diluted compound to the wells. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.

    • Add the virus at a pre-determined MOI to all wells except the "cells only" control.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the "virus only" control (typically 2-5 days).

  • Quantification of CPE:

    • Visually inspect the wells under a microscope to assess the degree of CPE.

    • Alternatively, use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to quantify the number of viable cells in each well.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls.

    • Plot the percentage of inhibition versus the compound concentration and determine the EC50 value using a non-linear regression analysis.

Visualizations

Signaling and Metabolic Pathways

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Remdesivir Remdesivir (GS-5734) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Diffusion GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Transporters (CNT3, ENT1) GS704277 Alanine Metabolite (GS-704277) Remdesivir_int->GS704277 Hydrolysis GS704277->GS441524_int GS441524_MP GS-441524-MP (Monophosphate) GS441524_int->GS441524_MP Phosphorylation (Rate-limiting) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Kinases GS443902 Active Form GS-443902 (Triphosphate) GS441524_DP->GS443902 Kinases RdRp Viral RdRp GS443902->RdRp Termination Chain Termination GS443902->Termination Incorporation RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Termination->RNA_synthesis

Caption: Metabolic activation pathway of Remdesivir to the active GS-443902.

Experimental Workflow

experimental_workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells prepare_compound 2. Prepare Fresh Serial Dilutions of This compound seed_cells->prepare_compound treat_infect 3. Treat Cells and Infect with Virus prepare_compound->treat_infect incubate 4. Incubate for 2-5 days treat_infect->incubate quantify 5. Quantify Cytopathic Effect (CPE) incubate->quantify analyze 6. Analyze Data and Calculate EC50 quantify->analyze end End analyze->end

Caption: General workflow for a CPE-based antiviral assay.

Troubleshooting Logic

troubleshooting_logic low_efficacy Low In Vitro Efficacy of GS-443902 compound_integrity Check Compound Integrity low_efficacy->compound_integrity experimental_protocol Review Experimental Protocol low_efficacy->experimental_protocol cellular_factors Consider Cellular Factors low_efficacy->cellular_factors fresh_prep Use Freshly Prepared Solutions compound_integrity->fresh_prep storage Verify Proper Storage Conditions compound_integrity->storage cell_line Optimize Cell Line experimental_protocol->cell_line moi Adjust Virus MOI experimental_protocol->moi assay_readout Validate Assay Readout experimental_protocol->assay_readout cell_health Ensure Healthy Cell Culture cellular_factors->cell_health

Caption: Troubleshooting decision tree for low GS-443902 efficacy.

References

Technical Support Center: Optimizing GS-443902 Trisodium for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-443902 trisodium in antiviral assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1] As a nucleoside analog, it functions by inhibiting viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] GS-443902 mimics natural ATP and is incorporated into the nascent viral RNA chain, leading to premature termination of transcription.[2] The trisodium salt form is often used in in vitro assays due to its stability.[1]

2. What is the difference between GS-441524 and this compound?

GS-441524 is the parent nucleoside of Remdesivir and the direct precursor to GS-443902. For GS-441524 to become active, it must be phosphorylated intracellularly to its triphosphate form, GS-443902. This initial phosphorylation step can be a rate-limiting factor in its antiviral activity. Using this compound directly in biochemical assays or for intracellular delivery studies bypasses this requirement.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in water.[3] However, it is unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment.[2][3][4] For short-term storage, stock solutions can be stored at -20°C, sealed, and protected from moisture and light.[3] If using a water-based stock solution for cell culture experiments, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[2]

4. What are typical effective concentrations (EC₅₀) for GS-443902?

The EC₅₀ of GS-443902 can vary significantly depending on the virus, cell line, and assay conditions. For instance, the related nucleoside, GS-441524, has shown EC₅₀ values against SARS-CoV-2 ranging from the nanomolar to low micromolar range in different cell lines. It is crucial to determine the EC₅₀ empirically for your specific experimental setup.

5. What level of cytotoxicity should I expect?

The cytotoxic concentration (CC₅₀) of GS-443902 and its parent nucleoside, GS-441524, also varies between cell lines. It is essential to perform a cytotoxicity assay in parallel with your antiviral assay to determine the therapeutic index (Selectivity Index, SI = CC₅₀/EC₅₀).

Data Presentation

Table 1: Antiviral Activity of Remdesivir and GS-441524 against SARS-CoV-2 in various cell lines.

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
RemdesivirVero E60.77>100>129
GS-441524Vero E61.82>100>55
RemdesivirCalu-30.01>10>1000
GS-441524Calu-30.25>10>40
RemdesivirCaco-20.018>10>555
GS-441524Caco-21.3>10>7.7

Table 2: Intracellular Concentrations of the Active Metabolite GS-443902.

Parent Compound (10 µM)Cell LineIncubation TimeIntracellular GS-443902 (pmol/10⁶ cells)
RemdesivirVero E64 h~1.5
GS-441524Vero E64 h~1.5
RemdesivirCalu-34 h~4.0
GS-441524Calu-34 h~1.0
RemdesivirCaco-24 h~6.7
GS-441524Caco-24 h~0.1

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)

This protocol outlines the steps to determine the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding:

    • Seed host cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase and form a confluent monolayer by the end of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.

  • Compound Preparation and Treatment:

    • Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the 96-well plate and add the diluted compound to the respective wells in triplicate.

    • Include wells with untreated cells (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This protocol is for determining the antiviral activity of this compound by quantifying the reduction in viral plaques.

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of your virus stock to achieve a countable number of plaques (e.g., 50-100 PFU/well).

    • Pre-incubate the cell monolayers with various concentrations of this compound for 1-2 hours.

    • Infect the cells with the diluted virus in the presence of the compound.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • After the virus adsorption period (typically 1 hour), remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) supplemented with the corresponding concentrations of this compound.

    • Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 4% formaldehyde.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.

Troubleshooting Guides

Issue 1: High Variability in EC₅₀/CC₅₀ Values
  • Q: My EC₅₀ or CC₅₀ values are inconsistent between experiments. What could be the cause?

    • A:

      • Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their susceptibility to viral infection and drug treatment.[5][6][7] It is recommended to use cells within a consistent and low passage range for all experiments.

      • Cell Health and Density: Ensure cells are healthy, viable, and seeded at a consistent density. Over-confluent or stressed cells can show altered responses.

      • Compound Stability: As this compound is unstable in solution, always use freshly prepared dilutions.[2][3][4]

      • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.

      • Incubation Time: Variations in incubation time can affect both viral replication and compound efficacy. Maintain consistent incubation periods.

Issue 2: Low Antiviral Potency
  • Q: The observed antiviral activity of GS-443902 is lower than expected. Why might this be?

    • A:

      • Suboptimal Compound Concentration: The concentration range tested may not be appropriate for your specific virus-cell system. Broaden the concentration range in your next experiment.

      • Incorrect Timing of Treatment: The timing of compound addition relative to infection can significantly impact efficacy. For RdRp inhibitors, treatment is often most effective when present during active viral replication.

      • Cell Line Specificity: The efficiency of intracellular transport and metabolism can vary between cell lines, affecting the intracellular concentration of the active compound.

Issue 3: High Background in Cytotoxicity Assays
  • Q: My untreated control wells in the cytotoxicity assay show low viability. What should I do?

    • A:

      • Cell Seeding Density: Too high a cell density can lead to nutrient depletion and cell death, even in control wells. Optimize the initial seeding density.

      • Media Components: Some components in the cell culture medium might interfere with the viability assay. Test the medium alone to check for background signal.

      • Handling of Cells: Rough handling or harsh pipetting during cell seeding can damage cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Analysis cluster_results Results A Prepare GS-443902 Trisodium Dilutions C Add Compound to Cells A->C B Seed Host Cells in 96-well Plate B->C D Infect Cells with Virus C->D E Incubate for 48-72 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Quantify Viral Replication (e.g., Plaque Assay) E->G H Calculate CC50 F->H I Calculate EC50 G->I

Caption: Workflow for determining the cytotoxicity and antiviral efficacy of GS-443902.

Signaling_Pathway cluster_cell Host Cell cluster_virus Virus GS441524 GS-441524 (extracellular) GS441524_intra GS-441524 (intracellular) GS441524->GS441524_intra Nucleoside Transporters GS443902 GS-443902 (Active Triphosphate) GS441524_intra->GS443902 Host Kinases (Phosphorylation) GS443902->Inhibition RdRp Viral RdRp RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Viral_Replication Viral Replication RNA_synthesis->Viral_Replication Inhibition->RdRp

Caption: Intracellular activation pathway of GS-441524 to the active GS-443902.

Troubleshooting_Tree decision decision issue issue start Inconsistent Results q1 Is cell passage number consistent? start->q1 a1_yes Are compound dilutions fresh? q1->a1_yes Yes a1_no Use low and consistent passage number cells q1->a1_no No q2 Are compound dilutions fresh? a1_yes->q2 a2_yes Check cell health and density q2->a2_yes Yes a2_no Prepare fresh dilutions for each experiment q2->a2_no No q3 Is cell density optimized? a2_yes->q3 a3_yes Verify pipetting accuracy q3->a3_yes Yes a3_no Optimize cell seeding density q3->a3_no No

Caption: Decision tree for troubleshooting inconsistent antiviral assay results.

References

Technical Support Center: Addressing GS-443902 Trisodium Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with GS-443902 trisodium in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the biologically active triphosphate form of the antiviral nucleoside analog GS-441524. It is also the active metabolite of the prodrug Remdesivir (GS-5734)[1][2]. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), acting as a competitive inhibitor of adenosine triphosphate (ATP)[3]. Incorporation of GS-443902 into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication[4].

Q2: Is cytotoxicity expected with this compound?

A2: As with many nucleoside analogs, this compound can exhibit cytotoxicity at certain concentrations. The cytotoxic effects are often cell-type dependent and are generally observed at concentrations higher than those required for antiviral activity. The cytotoxicity of its prodrug, Remdesivir, has been evaluated in numerous cell lines, with 50% cytotoxic concentrations (CC50) typically ranging from 1.7 to >20 µM[1][5]. The cytotoxicity of nucleoside analogs is often directly related to the intracellular concentration of the active triphosphate metabolite[6].

Q3: What are the potential off-target effects of this compound that might contribute to cytotoxicity?

A3: While GS-443902 is a potent inhibitor of viral RdRp, it has been shown to be a poor substrate for human DNA and RNA polymerases, including mitochondrial DNA polymerase γ and mitochondrial RNA polymerase[1]. This suggests a lower potential for direct mitochondrial toxicity compared to some other nucleoside analogs[7]. However, like other nucleoside analogs, high concentrations may lead to off-target effects such as incorporation into host cell DNA or RNA, leading to the activation of DNA damage responses, cell cycle arrest, and ultimately apoptosis[8][9].

Q4: How does this compound enter the cell?

A4: GS-443902 is the active triphosphate form and is generally not administered directly to cells in culture due to its charge, which limits cell permeability. Instead, its parent nucleoside, GS-441524, is typically used. GS-441524 is a substrate for cellular nucleoside transporters like CNT3 and ENT1, which facilitate its entry into the cell[3]. Once inside, it is phosphorylated by cellular kinases to the active triphosphate form, GS-443902[2][10].

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound (or its parent nucleoside GS-441524) in cell culture.

Problem Potential Cause Recommended Solution
High levels of unexpected cell death at low concentrations. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.Determine the CC50 of GS-441524 in your specific cell line using a dose-response experiment. Start with a broad concentration range and narrow it down. Consider using a less sensitive cell line if experimentally feasible.
Incorrect Compound Concentration: Errors in calculating, diluting, or storing the compound stock solution.Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.
Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity to cytotoxic agents.Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results between experiments. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density: Inconsistent initial cell numbers can affect the outcome of cytotoxicity assays.Ensure a consistent and optimal cell seeding density for your specific cell line and plate format.
Variability in Treatment Duration: The duration of exposure to the compound can significantly impact cytotoxicity.Maintain a consistent treatment duration across all experiments.
Discrepancy between observed cytotoxicity and expected antiviral efficacy. Suboptimal Antiviral Assay: The chosen antiviral assay may not be sensitive enough to detect viral inhibition at non-toxic concentrations.Optimize your antiviral assay. Consider using a more sensitive method, such as quantitative RT-PCR, to measure viral RNA levels.
Cellular Metabolism: The efficiency of converting GS-441524 to the active GS-443902 can vary between cell lines, affecting both efficacy and toxicity.If possible, measure the intracellular levels of GS-443902 to correlate with antiviral activity and cytotoxicity.

Data Presentation

Table 1: Cytotoxicity (CC50) of Remdesivir (Prodrug of GS-443902) in Various Cell Lines

Cell LineDescriptionCC50 (µM)
HEp-2 Human epidermoid carcinoma> 20
PC-3 Human prostate adenocarcinoma> 20
PHH Primary human hepatocytes> 20
Various Human Cell Lines (Continuous exposure for 5-14 days)1.7 to > 20

Note: Data is for Remdesivir, the prodrug of GS-443902. CC50 values for direct administration of GS-441524 or GS-443902 may differ.[1]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of GS-441524 that reduces cell viability by 50%.

Materials:

  • GS-441524 (parent nucleoside of GS-443902)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of GS-441524 in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage by measuring the release of LDH from damaged cells.

Materials:

  • GS-441524

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the kit manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a dye.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value.

Visualizations

Signaling_Pathway cluster_0 Cellular Response to GS-443902 GS441524 GS-441524 (Parent Nucleoside) Transport Nucleoside Transporters (CNT3, ENT1) GS441524->Transport Uptake GS441524_intra Intracellular GS-441524 Transport->GS441524_intra Kinases Cellular Kinases GS441524_intra->Kinases Phosphorylation GS443902 GS-443902 (Active Triphosphate) Kinases->GS443902 Viral_RdRp Viral RNA-dependent RNA Polymerase GS443902->Viral_RdRp Primary Target DNA_Polymerase Host DNA Polymerase (Off-target) GS443902->DNA_Polymerase Potential Off-Target Effect Replication_Inhibition Inhibition of Viral RNA Synthesis Viral_RdRp->Replication_Inhibition DNA_Damage DNA Damage (at high concentrations) DNA_Polymerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Intracellular activation of GS-441524 and potential cytotoxicity pathway.

Experimental_Workflow cluster_1 Cytotoxicity Assessment Workflow Start Start: Prepare Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of GS-441524 Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Assay Perform Cytotoxicity Assay Incubate->Assay MTT MTT Assay Assay->MTT Metabolic Activity LDH LDH Assay Assay->LDH Membrane Integrity Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout Analyze Analyze Data & Determine CC50 Readout->Analyze End End Analyze->End

Caption: General workflow for determining the CC50 of GS-441524.

References

Interpreting unexpected results in RdRp inhibition assays with GS-443902 trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GS-443902 trisodium in RNA-dependent RNA polymerase (RdRp) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the trisodium salt of GS-443902, which is the active triphosphate metabolite of the antiviral prodrug Remdesivir. It functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp). As a nucleoside analog, it mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby halting viral replication.

Q2: Should I use this compound in a cell-based or a biochemical (cell-free) RdRp assay?

This compound is the active triphosphate form and is suitable for direct use in biochemical (cell-free) RdRp assays . In cell-based assays, the parent nucleoside (GS-441524) or the prodrug (Remdesivir) are typically used, as they can cross the cell membrane and are subsequently metabolized by cellular kinases into the active triphosphate form, GS-443902.

Q3: Why is the stability of this compound a critical factor in my experiments?

This compound is known to be unstable in aqueous solutions. It is highly recommended to prepare solutions fresh for each experiment to ensure accurate and reproducible results. Degradation of the compound will lead to a lower effective concentration and consequently, an underestimation of its inhibitory potential.

Q4: How does the concentration of nucleoside triphosphates (NTPs) in my assay affect the IC50 value of this compound?

GS-443902 acts as a competitive inhibitor of ATP. Therefore, the concentration of ATP and other NTPs in the assay will directly impact the apparent IC50 value. Higher concentrations of competing natural NTPs will require higher concentrations of GS-443902 to achieve the same level of inhibition, resulting in a higher IC50 value. It is crucial to maintain a consistent and reported NTP concentration for comparable results.

Data Presentation

The inhibitory activity of GS-443902 is highly dependent on the specific virus's RdRp and the assay conditions, particularly the concentration of competing NTPs.

Table 1: IC50 Values of this compound Against Various Viral RdRps

Viral TargetAssay TypeNTP ConcentrationReported IC50Reference
Respiratory Syncytial Virus (RSV) RdRpBiochemicalNot Specified1.1 µM[1]
Hepatitis C Virus (HCV) RdRpBiochemicalNot Specified5.0 µM[1]
SARS-CoV-2 RdRpBiochemical0.5 µM3.31 µM[1]
SARS-CoV-2 RdRpBiochemical1.0 µM~5 µM (estimated from graph)[1]

Experimental Protocols

This section provides a detailed methodology for a representative fluorescence-based biochemical RdRp inhibition assay.

Principle: The assay measures the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template by the viral RdRp. A fluorescent dye that specifically intercalates with dsRNA is used to quantify the product. Inhibition of RdRp activity by GS-443902 results in a decreased fluorescence signal.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template-primer

  • This compound

  • NTP solution (ATP, GTP, CTP, UTP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100)

  • RNase Inhibitor

  • dsRNA-specific fluorescent dye (e.g., SYTO™ 9)

  • Nuclease-free water

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh serial dilutions of this compound in nuclease-free water or assay buffer. Due to its instability, it is crucial to use the solution immediately after preparation.

    • Thaw all other reagents on ice and keep them cold. Prepare a master mix containing the assay buffer, RNA template-primer, NTPs, and RNase inhibitor.

  • Assay Setup:

    • Add a small volume (e.g., 1-5 µL) of each this compound dilution or vehicle control (for no-inhibitor wells) to the appropriate wells of the microplate.

    • Initiate the reaction by adding the RdRp enzyme to the master mix and immediately dispensing the complete reaction mixture into the wells.

    • Include the following controls:

      • Negative Control (No Enzyme): Reaction mixture without the RdRp enzyme to determine background fluorescence.

      • Positive Control (No Inhibitor): Reaction mixture with RdRp and a vehicle control instead of this compound.

  • Incubation:

    • Incubate the plate at the optimal temperature for the RdRp enzyme (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding EDTA or a specific stop buffer, if necessary.

    • Add the dsRNA-specific fluorescent dye to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other wells.

    • Normalize the data to the positive control (no inhibitor) to calculate the percent inhibition for each concentration of GS-443902.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Unexpected results can arise from various factors. This guide addresses common issues in a question-and-answer format.

Issue 1: No or Very Low RdRp Activity (Low Signal in Positive Controls)

  • Question: My positive control wells show a signal that is very close to my negative (no enzyme) control. What could be the problem?

  • Possible Causes & Solutions:

    • Inactive Enzyme: The RdRp enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.

      • Solution: Use a fresh aliquot of the enzyme. Always store enzymes at the recommended temperature (typically -80°C) and in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Degraded Reagents: The RNA template-primer or NTPs may be degraded.

      • Solution: Use fresh, high-quality reagents. Ensure all solutions are prepared with nuclease-free water and stored properly.

    • Suboptimal Assay Conditions: The buffer pH, salt concentration, or temperature may not be optimal for the enzyme.

      • Solution: Verify the composition and pH of your assay buffer. Optimize the reaction temperature and incubation time.

    • Missing Reaction Component: A critical component, such as MgCl₂ (a common cofactor for polymerases), may be missing from the reaction mixture.

      • Solution: Carefully check your protocol and ensure all components are added in the correct order and concentration.

Issue 2: High Background Signal (High Signal in Negative Controls)

  • Question: My negative control (no enzyme) wells have a very high fluorescence signal, making it difficult to measure enzyme activity. What should I do?

  • Possible Causes & Solutions:

    • Contaminated Reagents: One of your reagents may be contaminated with dsRNA or a fluorescent substance.

      • Solution: Use fresh, nuclease-free reagents. Test each component individually for fluorescence.

    • Autofluorescence of Compounds: If testing other compounds, they may be inherently fluorescent at the assay wavelengths.

      • Solution: Pre-screen all test compounds for autofluorescence in the absence of the fluorescent dye.

    • Excessive Dye Concentration: The concentration of the dsRNA-binding dye may be too high, leading to high background.

      • Solution: Titrate the fluorescent dye to determine the optimal concentration that provides a good signal-to-background ratio.

    • Plate Type: Using the wrong type of microplate can contribute to high background.

      • Solution: For fluorescence assays, use black, clear-bottom microplates with low autofluorescence.

Issue 3: Inconsistent or Non-Reproducible IC50 Values

  • Question: I am getting highly variable IC50 values for this compound between experiments. Why is this happening?

  • Possible Causes & Solutions:

    • Degradation of GS-443902: As mentioned, GS-443902 is unstable in solution. Inconsistent preparation and handling will lead to variable active concentrations.

      • Solution: Always prepare this compound solution fresh before each experiment. Avoid storing stock solutions in aqueous buffers for extended periods.

    • Variable NTP Concentrations: Since GS-443902 is a competitive inhibitor, slight variations in the NTP concentrations between assays will shift the IC50 value.

      • Solution: Use a consistent, high-quality source of NTPs and be precise in their final concentration in the assay.

    • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize well-to-well variability.

    • Assay Timing: If the reaction is not stopped consistently or read at different times, variability can be introduced, especially if the reaction is not in its linear phase.

      • Solution: Ensure consistent incubation times and read the plates promptly after adding the detection reagent.

Issue 4: Incomplete Inhibition or a Shallow Dose-Response Curve

  • Question: Even at high concentrations, this compound does not completely inhibit RdRp activity, or the dose-response curve is very shallow. What does this mean?

  • Possible Causes & Solutions:

    • Compound Degradation: A significant portion of the compound may have degraded, resulting in a lower effective concentration.

      • Solution: Prepare a fresh stock of this compound and repeat the experiment.

    • High NTP Concentration: The concentration of competing ATP in your assay may be too high, making it difficult to achieve full inhibition.

      • Solution: Consider lowering the NTP concentration, keeping in mind that this may also reduce the overall enzyme activity. The ratio of inhibitor to natural substrate is key.

    • Partial Inhibition Mechanism: While GS-443902 is known to be a potent inhibitor, under certain conditions or with specific viral RdRps, it might exhibit partial inhibition. This could be due to the formation of an enzyme-inhibitor-substrate complex that can still produce some product, albeit at a much lower rate.

      • Solution: This may be a true reflection of the compound's behavior under your specific assay conditions. Ensure all other variables are controlled for before concluding a partial inhibition mechanism.

    • Assay Artifact: The signal at high inhibitor concentrations might be due to a baseline level of background fluorescence that was not properly subtracted.

      • Solution: Re-evaluate your controls and ensure the background subtraction is accurate.

Visualizations

The following diagrams illustrate key concepts related to GS-443902 and RdRp inhibition assays.

GS443902_Mechanism cluster_0 Cellular Environment (for Prodrugs) cluster_1 Biochemical Assay / Intracellular Space Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Metabolism Kinases Host Kinases GS441524->Kinases GS443902 GS-443902 (Active Triphosphate) Kinases->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Competes with ATP for binding RNA Viral RNA Synthesis RdRp->RNA Catalyzes RdRp->RNA Inhibits by Delayed Chain Termination ATP ATP (Natural Substrate) ATP->RdRp Binds

Caption: Mechanism of action for GS-443902 as an RdRp inhibitor.

RdRp_Assay_Workflow prep 1. Prepare Reagents (GS-443902, RdRp, NTPs, Buffer) setup 2. Set Up Reaction (Add inhibitor & master mix to plate) prep->setup incubate 3. Incubate (e.g., 37°C for 60-120 min) setup->incubate detect 4. Add Detection Reagent (dsRNA-specific dye) incubate->detect read 5. Read Fluorescence detect->read analyze 6. Analyze Data (Calculate % Inhibition & IC50) read->analyze

Caption: Experimental workflow for a fluorescence-based RdRp inhibition assay.

Troubleshooting_Tree start Unexpected Result in RdRp Assay low_signal Low/No Signal in Positive Control? start->low_signal high_bg High Signal in Negative Control? start->high_bg bad_curve Poor Dose-Response (Inconsistent IC50 / Incomplete Inhibition)? start->bad_curve low_signal->high_bg No enzyme Check Enzyme Activity (Fresh aliquot, storage) low_signal->enzyme Yes high_bg->bad_curve No reagent_contam Check Reagent Contamination (dsRNA, fluorescent contaminants) high_bg->reagent_contam Yes inhibitor_stability Prepare Inhibitor Fresh (GS-443902 is unstable) bad_curve->inhibitor_stability Yes reagents Check Reagents (RNA, NTPs degradation) enzyme->reagents conditions Verify Assay Conditions (Buffer, Temp, Cofactors) reagents->conditions end_node Re-run Assay conditions->end_node dye Optimize Dye Concentration reagent_contam->dye plate Use Correct Plate Type (Black, clear-bottom) dye->plate plate->end_node ntp_conc Verify NTP Concentration (Competitive inhibition) inhibitor_stability->ntp_conc pipetting Check Pipetting Accuracy & use master mixes ntp_conc->pipetting pipetting->end_node

References

Technical Support Center: GS-443902 Trisodium Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of GS-443902 trisodium in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, the active triphosphate metabolite of Remdesivir, is known to be unstable in aqueous solutions.[1] It is highly recommended to prepare solutions fresh before use to ensure accurate and reproducible experimental results. The primary degradation pathway for nucleoside triphosphates like this compound is hydrolysis of the phosphate chain.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: For the solid (lyophilized) form, storage at -20°C or -80°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon), is recommended to ensure long-term stability.[2]

For solutions, if short-term storage is unavoidable, it is best to store them as aliquots at -80°C. One study has indicated that a stock solution of GS-443902 can be stored at -80°C for up to three months with less than 15% degradation. Short-term stability assessments have shown viability at room temperature (25°C) for up to 12 hours. However, for optimal results, fresh preparation is always advised.

Q3: How does pH affect the stability of this compound in solution?

Q4: Which buffer systems are recommended for preparing this compound solutions?

A4: The choice of buffer can impact the stability of this compound. While specific compatibility studies are not widely published, it is crucial to select a buffer system that maintains the desired pH and does not catalyze the degradation of the triphosphate. Buffers containing metal ions that can chelate with the phosphate groups might influence stability. When starting, it is recommended to use a well-characterized buffer system within the optimal pH range of 8-10, such as Tris-HCl, and to evaluate its compatibility with this compound in your specific experimental setup.

Q5: Is this compound sensitive to light or oxidation?

A5: As a general precaution for complex organic molecules, exposure to light, especially UV light, and oxygen should be minimized. For solid storage, protection from light is explicitly recommended.[2] While specific studies on the photodegradation or oxidative degradation of this compound are not extensively documented, it is best practice to prepare and handle solutions in a manner that limits exposure to light and air. This includes using amber vials and minimizing headspace in storage containers.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in solution.• Prepare solutions fresh immediately before each experiment. • If using a stock solution, ensure it has been stored properly at -80°C in single-use aliquots to avoid freeze-thaw cycles. • Verify the pH of your final solution; adjust to a slightly alkaline pH (8-9) if your experimental conditions permit. • Quantify the concentration of your this compound solution using a validated analytical method (e.g., HPLC) before use.
Precipitate forms in the solution upon thawing or during the experiment. Poor solubility or buffer incompatibility.• Ensure the concentration of this compound is within its solubility limit in the chosen solvent. • Evaluate the compatibility of your buffer system. Consider trying a different buffer if precipitation persists. • Gentle warming or sonication may aid in redissolving the compound, but be mindful of potential heat-induced degradation.
Gradual loss of potency of a stock solution over time. Hydrolysis or other degradation pathways.• Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. • Store aliquots at -80°C. • Re-qualify the concentration of your stock solution periodically using an analytical method like HPLC to track its stability.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Form Temperature Light/Atmosphere Recommended Duration Key Considerations
Solid (Lyophilized) -20°C or -80°CProtect from light; Store under inert gas (e.g., Nitrogen, Argon)Long-term (months to years)Minimize exposure to moisture and air upon opening.
Stock Solution -80°CProtect from lightUp to 3 months (with <15% degradation noted in one study)Prepare in single-use aliquots to avoid freeze-thaw cycles.
Working Solution Room Temperature (25°C)Protect from lightUp to 12 hoursFresh preparation is strongly recommended for optimal results.

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Working Solution

This protocol describes the preparation of a working solution from a lyophilized solid.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or appropriate buffer (e.g., Tris-HCl, pH 8.0)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, nuclease-free tips

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial in a clean environment.

  • Add the required volume of pre-chilled (4°C) nuclease-free water or buffer to the vial to achieve the desired stock concentration.

  • Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to prevent potential degradation.

  • If not for immediate use, aliquot the stock solution into single-use amber tubes, seal tightly, and store at -80°C.

  • For the working solution, dilute the stock solution to the final desired concentration using the appropriate experimental buffer immediately before use.

Protocol 2: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for conducting a stability study of this compound under specific conditions (e.g., different pH, temperature, or buffer).

Materials:

  • This compound solution

  • Buffers at various pH values or other solutions to be tested

  • Incubators or water baths set to desired temperatures

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS) for quantification

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in a well-characterized solvent (e.g., nuclease-free water).

  • Dilute the stock solution into the different buffer systems or solutions to be tested to achieve the final desired concentration.

  • Aliquot these solutions into amber vials for each time point and condition to be tested.

  • Store the vials under the desired temperature and light conditions. For a baseline (T=0), immediately analyze one aliquot from each condition.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics under each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis start Start: Lyophilized this compound prep_stock Prepare Stock Solution (e.g., in Nuclease-free Water) start->prep_stock dilute Dilute into Test Buffers (Varying pH, etc.) prep_stock->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate under Test Conditions (Temperature, Light) aliquot->incubate sample Sample at Time Points (T=0, T=1, T=2...) incubate->sample hplc HPLC Analysis (Quantify Remaining Compound) sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for assessing this compound stability.

degradation_pathway GS443902 This compound (Active Triphosphate) ADP_analog Diphosphate Analog GS443902->ADP_analog Hydrolysis AMP_analog Monophosphate Analog ADP_analog->AMP_analog Hydrolysis Nucleoside GS-441524 (Nucleoside) AMP_analog->Nucleoside Hydrolysis

Caption: Postulated hydrolytic degradation pathway for this compound.

References

Technical Support Center: Optimizing Intracellular Delivery of GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902 trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively delivering the active triphosphate form of GS-441524 into cells. Given that GS-443902 is highly polar and membrane-impermeable, successful intracellular delivery relies on the administration of its precursors, the nucleoside analog GS-441524 or the prodrug Remdesivir (RDV). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments aimed at achieving high intracellular concentrations of GS-443902.

Q1: Why are the intracellular levels of GS-443902 low when I administer GS-441524 to my cell line?

A1: Low intracellular concentrations of GS-443902 following GS-441524 administration can be attributed to several factors:

  • Inefficient Cellular Uptake: The cellular uptake of GS-441524 is highly dependent on the expression levels of nucleoside transporters, such as Equilibrative Nucleoside Transporter 1 (ENT1) and Concentrative Nucleoside Transporter 3 (CNT3).[1] Different cell lines have varied expression of these transporters, which can limit the amount of GS-441524 that enters the cell.

  • Rate-Limiting Phosphorylation: The conversion of GS-441524 to its active triphosphate form, GS-443902, is a multi-step process. The initial phosphorylation to GS-441524 monophosphate by adenosine kinase is considered the rate-limiting step.[1][2] Low enzymatic activity in your chosen cell line can therefore lead to reduced GS-443902 formation.

  • Competition with Endogenous Adenosine: GS-441524 competes with endogenous adenosine for both cellular uptake via nucleoside transporters and for phosphorylation by adenosine kinase.[3] High levels of extracellular or intracellular adenosine in your cell culture can significantly inhibit the uptake and activation of GS-441524.[3]

  • Experimental Conditions: Factors such as hypoxia and inflammation can downregulate the expression of adenosine transporters and adenosine kinase, further impeding the conversion of GS-441524 to GS-443902.[3]

Troubleshooting Steps:

  • Characterize Nucleoside Transporter Expression: If possible, quantify the expression of key nucleoside transporters (e.g., ENT1, CNT3) in your cell line using techniques like qPCR or western blotting.

  • Consider Using Remdesivir (RDV): RDV is a phosphoramidate prodrug of GS-441524 designed to bypass the need for nucleoside transporters for cellular entry and the initial rate-limiting phosphorylation step.[1] It generally achieves higher intracellular concentrations of GS-443902 compared to GS-441524 in many cell types.[4]

  • Optimize Cell Culture Conditions: Ensure your cells are not hypoxic or in an inflammatory state, unless it is a specific aspect of your experimental design.

  • Wash Cells Before Treatment: To minimize competition from endogenous adenosine present in the serum of the cell culture medium, consider washing the cells with a serum-free medium before adding the GS-441524 solution.

Q2: I am using Remdesivir (RDV), but my intracellular GS-443902 levels are still suboptimal. What could be the issue?

A2: While RDV is designed for more efficient intracellular delivery, several factors can still influence the resulting GS-443902 concentrations:

  • Cellular Metabolism of RDV: Once inside the cell, RDV must be metabolized to GS-443902. This process involves multiple enzymatic steps, and the efficiency can vary between different cell types.

  • Drug Efflux: RDV and its metabolites can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compounds out of the cell, reducing intracellular accumulation.

  • Compound Stability: Ensure the stability of your RDV stock solution. Improper storage can lead to degradation of the compound.

Troubleshooting Steps:

  • Verify Compound Integrity: Use freshly prepared solutions of RDV for your experiments. Confirm the purity and concentration of your stock solution.

  • Investigate Efflux Transporter Activity: If you suspect efflux is an issue, you can use known inhibitors of P-gp or BCRP in your experiments to see if this increases intracellular GS-443902 levels. However, be mindful of potential off-target effects of these inhibitors.

  • Cell Line Selection: The choice of cell line is critical. Some cell lines may have higher metabolic capacity to convert RDV to GS-443902.

Q3: How can I accurately quantify the intracellular concentration of GS-443902?

A3: Accurate quantification of the highly polar GS-443902 requires a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5][6][7] Indirect methods that measure the parent nucleoside GS-441524 after enzymatic dephosphorylation of the triphosphate are also used but may lack the ability to distinguish between the mono-, di-, and triphosphate forms.[7]

A direct measurement approach using HPLC-MS/MS is recommended for the most accurate results. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data

The following tables summarize key quantitative data from published literature to help you benchmark your experimental results.

Table 1: In Vitro Antiviral Activity of GS-441524 and Remdesivir

CompoundVirusCell LineEC50 (µM)Reference
GS-441524SARS-CoV-2Calu-3 2B40.62[3]
GS-441524SARS-CoV-2Vero E60.47[3]
GS-441524SARS-CoV / MERS-CoVHuman Airway Epithelial Cells~0.86[3]
RemdesivirSARS-CoV-2Human Airway Epithelial Cells0.0099[4]

Table 2: Formation of GS-443902 from Remdesivir and GS-441524 in Different Cell Lines

Parent Compound (10 µM)Cell LineIncubation Time (h)Intracellular GS-443902 (pmol/10⁶ cells)Reference
RemdesivirHEp-22443 ± 6[4]
GS-441524HEp-2245.5 ± 1.1[4]
RemdesivirPC-324153 ± 16[4]
GS-441524PC-3246.6 ± 4.9[4]
RemdesivirPrimary Human Hepatocytes (PHH)2445 ± 23[4]
GS-441524Primary Human Hepatocytes (PHH)241.9 ± 1.6[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment: the quantification of intracellular GS-443902.

Protocol: Quantification of Intracellular GS-443902 by HPLC-MS/MS

This protocol is a representative method based on published literature for the direct quantification of GS-443902 in peripheral blood mononuclear cells (PBMCs) and can be adapted for other cell types.[5][7]

1. Materials and Reagents:

  • GS-443902 analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • HPLC-grade water, methanol, and acetonitrile

  • Hexylamine, Diethylamine, Acetic acid (for mobile phase)

  • Phosphate-buffered saline (PBS)

  • 70% Methanol (ice-cold)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

2. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and allow them to adhere and grow.

  • Treat cells with the desired concentrations of GS-441524 or Remdesivir for the specified duration. Include untreated control wells.

  • At the end of the incubation period, aspirate the medium.

3. Cell Harvesting and Lysis:

  • Wash the cell monolayer twice with ice-cold PBS to remove any extracellular compound.

  • Aspirate the final PBS wash completely.

  • Add a defined volume of ice-cold 70% methanol to the cells to precipitate proteins and extract intracellular metabolites.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the intracellular metabolites to a new tube. A portion of the cell pellet can be used for protein quantification to normalize the results.

4. Sample Preparation for HPLC-MS/MS:

  • Spike the supernatant with the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis:

  • HPLC System: A UHPLC system is recommended for better resolution.

  • Column: A Hypercarb column (e.g., 150 mm × 2.1 mm) is suitable for retaining the polar triphosphate.[5]

  • Mobile Phase A: H₂O with 5mM hexylamine, 0.4% diethylamine, and acetic acid.[5]

  • Mobile Phase B: Acetonitrile/Mobile Phase A mixture.[5]

  • Gradient: A suitable gradient from low to high organic phase to elute GS-443902.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), either in positive or negative mode, should be optimized for GS-443902.

6. Data Analysis:

  • Generate a standard curve using known concentrations of the GS-443902 analytical standard.

  • Quantify the amount of GS-443902 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the results to the cell number or total protein content of each sample.

Visualizations

Signaling and Metabolic Pathways

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV Remdesivir (RDV) (Prodrug) RDV_in RDV RDV->RDV_in Passive Diffusion & Solute Carriers GS441524 GS-441524 (Nucleoside Analog) GS441524_in GS-441524 GS441524->GS441524_in Nucleoside Transporters (e.g., ENT1) Adenosine Endogenous Adenosine Adenosine->GS441524_in Competes for transport Adenosine_in Adenosine Adenosine->Adenosine_in Nucleoside Transporters GS704277 GS-704277 (Intermediate) RDV_in->GS704277 Esterases GS441524_MP GS-441524-MP GS704277->GS441524_MP HINT1 GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Kinases GS443902->GS443902 GS441524_in->GS441524_MP Adenosine Kinase (Rate-limiting) Adenosine_in->GS441524_MP Competes for phosphorylation AMP AMP Adenosine_in->AMP Adenosine Kinase

Caption: Intracellular activation pathways of Remdesivir and GS-441524.

Experimental Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cell_culture 1. Cell Seeding and Growth treatment 2. Treatment with GS-441524 or RDV cell_culture->treatment harvest 3. Cell Washing and Harvesting treatment->harvest lysis 4. Metabolite Extraction with 70% Methanol harvest->lysis centrifugation 5. Centrifugation to Pellet Debris lysis->centrifugation supernatant 6. Collection of Supernatant centrifugation->supernatant sample_prep 7. Sample Preparation (Drying & Reconstitution) supernatant->sample_prep hplc_ms 8. HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis 9. Data Processing and Quantification hplc_ms->data_analysis

Caption: Workflow for intracellular GS-443902 quantification.

Troubleshooting Logic

G start Low Intracellular GS-443902 Levels q1 Which precursor are you using? start->q1 gs441524_path GS-441524 q1->gs441524_path GS-441524 rdv_path Remdesivir (RDV) q1->rdv_path RDV q2_gs Check Nucleoside Transporter Expression and Adenosine Kinase Activity in Cell Line gs441524_path->q2_gs q3_gs Are there high levels of endogenous adenosine in your culture? gs441524_path->q3_gs q_common Verify compound stability and accuracy of quantification method. gs441524_path->q_common q2_rdv Check for high expression of efflux transporters (e.g., P-gp, BCRP) rdv_path->q2_rdv rdv_path->q_common sol1_gs Consider switching to a cell line with higher expression or use RDV to bypass these steps. q2_gs->sol1_gs sol2_gs Wash cells with serum-free media before treatment to remove competitors. q3_gs->sol2_gs sol1_rdv Use efflux pump inhibitors as a test, or select a different cell line. q2_rdv->sol1_rdv sol_common Use fresh compound and a validated LC-MS/MS protocol. q_common->sol_common

Caption: Troubleshooting flowchart for low GS-443902 levels.

References

Technical Support Center: Managing Off-Target Effects of GS-443902 Trisodium in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-443902 trisodium. The information is designed to help manage potential off-target effects and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734).[1][2][3] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerases (RdRp).[1][3][4][5] As a nucleoside analog, it competes with natural ATP for incorporation into nascent viral RNA chains.[6] Once incorporated, it causes premature chain termination, thereby inhibiting viral replication.[3][4]

Q2: What are the known off-target effects of this compound?

Extensive in vitro profiling has demonstrated that GS-443902 is a highly selective antiviral agent with a low potential for off-target toxicity.[7] Key findings include:

  • Host Polymerases: The enzymatic activities of human DNA polymerases α and β, as well as RNA polymerase II, are largely unaffected by GS-443902, even at high concentrations (up to 200 μM).[7]

  • Mitochondrial Polymerases: GS-443902 is a poor substrate for mitochondrial DNA polymerase γ (POLG) and mitochondrial RNA polymerase (POLRMT), with no detectable incorporation at supratherapeutic concentrations.[7] This minimizes the risk of mitochondrial toxicity, a common concern with some nucleoside analogs.[8][9][10]

Q3: My cells are showing unexpected cytotoxicity. What could be the cause?

While GS-443902 has a favorable safety profile, unexpected cytotoxicity can arise from several factors:

  • Compound Instability: GS-443902 is unstable in solution.[2][3][4] It is crucial to use freshly prepared working solutions for each experiment.[2][3][4] Improper storage or repeated freeze-thaw cycles can lead to degradation products that may exhibit different toxicity profiles.

  • High Concentrations: Although selective, extremely high concentrations of any compound can lead to non-specific effects. Ensure that the concentrations used are relevant to the intended therapeutic window.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to antiviral compounds. It is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line of interest.

  • Experimental Error: Pipetting errors, contamination, or issues with other reagents can contribute to apparent cytotoxicity.

Q4: How can I assess the potential for off-target effects in my own experiments?

It is good practice to run parallel assays to monitor for off-target effects:

  • Cytotoxicity Assays: Run a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your antiviral assay on uninfected cells to determine the CC50 value.[1][11]

  • Mitochondrial Function Assays: To specifically assess mitochondrial toxicity, you can measure mitochondrial membrane potential (e.g., using JC-10 dye), reactive oxygen species (ROS) production (e.g., using MitoSOX Red), or mitochondrial DNA content via qPCR.[12][13][14]

  • Host Polymerase Activity Assays: If there is a specific concern about effects on host polymerases, commercially available kits can be used to measure the activity of DNA and RNA polymerases in the presence of GS-443902.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in antiviral activity results Compound instability. GS-443902 is not stable in solution for extended periods.[2][3][4]Always prepare fresh working solutions of this compound immediately before each experiment. Store the stock solution at -80°C, protected from light and under nitrogen if possible.[3] Avoid repeated freeze-thaw cycles.[2]
Inconsistent cell health or density. Ensure consistent cell seeding density and monitor cell health throughout the experiment. Perform a cell viability assay on control wells.
Observed cytotoxicity at expected therapeutic concentrations Cell line sensitivity. The CC50 can vary significantly between different cell lines.[15]Determine the CC50 of this compound in your specific cell line using a standard cytotoxicity assay (see protocol below).
Degradation of the compound. Prepare fresh solutions and handle the compound as recommended. Consider using a stabilized form if available.
Discrepancy between antiviral EC50 and cytotoxicity CC50 Off-target effects. While unlikely for GS-443902 at therapeutic concentrations, it's a possibility with any compound.A large therapeutic window (high CC50/EC50 ratio) indicates high selectivity. If the window is narrow, further investigation into specific off-target effects (e.g., mitochondrial toxicity) is warranted.
Assay interference. The compound may interfere with the readout of your antiviral or cytotoxicity assay.Run appropriate controls, including compound-only wells, to check for assay interference.
Difficulty dissolving this compound Improper solvent or technique. This compound is soluble in water.[3] Use of an ultrasonic bath may be necessary to achieve the desired concentration.[3]

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of Remdesivir (the prodrug of GS-443902)

Cell LineAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E61.0>100>100
Vero CCL-810.7>100>142
Calu-30.1172.8662
Caco-20.001>100>100,000
Huh-70.01 (against HCoV-OC43)2.1210
Human Airway Epithelial (HAE) cells0.0099 (against SARS-CoV-2)>20>2020

Data for Remdesivir is presented as it is the prodrug that is intracellularly metabolized to GS-443902. The antiviral activity is ultimately dependent on the formation of GS-443902.[7][15]

Table 2: Formation of GS-443902 from Remdesivir and GS-441524 in Different Cell Lines

Cell LineGS-443902 formed from Remdesivir (pmol/10⁶ cells)GS-443902 formed from GS-441524 (pmol/10⁶ cells)
HEp-243 ± 65.5 ± 1.1
PC-3153 ± 166.6 ± 4.9
Primary Human Hepatocytes (PHH)45 ± 231.9 ± 1.6

Data from a 24-hour incubation period. This demonstrates the superior conversion of Remdesivir to the active triphosphate form compared to the parent nucleoside GS-441524.[7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells.[11][16][17]

Materials:

  • Target cells (e.g., Vero E6, A549, etc.)

  • Complete culture medium

  • This compound

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with target cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the compound dilutions in triplicate. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubate the plates for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value from the dose-response curve.

Protocol 2: Mitochondrial ROS Production Assay (MitoSOX Red)

This assay detects the production of superoxide, a major form of reactive oxygen species (ROS), within the mitochondria of living cells.[12]

Materials:

  • Cultured cells

  • This compound

  • MitoSOX Red reagent

  • Fluorescence microscope or flow cytometer

  • Cell culture medium and buffer (e.g., HBSS)

Procedure:

  • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Treat the cells with varying concentrations of this compound for the desired time period. Include an untreated control and a positive control (e.g., a known mitochondrial toxicant).

  • Prepare the MitoSOX Red working solution according to the manufacturer's instructions.

  • Wash the cells with warm buffer and then incubate with the MitoSOX Red working solution in the dark at 37°C.

  • Wash the cells to remove the excess probe.

  • Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.

  • Quantify the mean fluorescence intensity of the MitoSOX Red signal in the treated cells and compare it to the untreated control.

Visualizations

Signaling_Pathway cluster_0 Cellular Metabolism of Remdesivir cluster_1 Viral RNA Replication Remdesivir Remdesivir (GS-5734) GS_441524 GS-441524 (Nucleoside Analog) Remdesivir->GS_441524 Esterases (e.g., CES1, CatA) GS_443902 GS-443902 (Active Triphosphate) GS_441524->GS_443902 Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->Viral_RdRp Competitive Inhibition with ATP GS_443902->Viral_RdRp Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA RNA Synthesis Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Experimental_Workflow cluster_0 In Vitro Experiment cluster_1 Parallel Assays cluster_2 Data Analysis Start Start Experiment Prepare_Cells Seed Cells Start->Prepare_Cells Prepare_Compound Prepare Fresh GS-443902 Solution Start->Prepare_Compound Treat_Cells Treat Cells with GS-443902 Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Antiviral_Assay Antiviral Activity Assay (Infected Cells) Treat_Cells->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Treat_Cells->Cytotoxicity_Assay Mito_Tox_Assay Mitochondrial Toxicity Assay (Optional) Treat_Cells->Mito_Tox_Assay Analyze_EC50 Determine EC50 Antiviral_Assay->Analyze_EC50 Analyze_CC50 Determine CC50 Cytotoxicity_Assay->Analyze_CC50 Analyze_Mito Assess Mitochondrial Function Mito_Tox_Assay->Analyze_Mito Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Analyze_EC50->Calculate_SI Analyze_CC50->Calculate_SI Conclusion Evaluate Off-Target Risk Analyze_Mito->Conclusion Calculate_SI->Conclusion Troubleshooting_Logic Start Unexpected Experimental Result (e.g., high cytotoxicity, low efficacy) Check_Solution Was the GS-443902 solution prepared fresh? Start->Check_Solution Review_Protocol Review entire experimental protocol for potential errors Start->Review_Protocol Check_Controls Are the experimental controls behaving as expected? Check_Solution->Check_Controls Yes Outcome_1 Issue likely due to compound instability Check_Solution->Outcome_1 No Check_Cell_Health Is there evidence of general cell stress or contamination? Check_Controls->Check_Cell_Health Yes Outcome_2 Issue likely due to experimental artifact Check_Controls->Outcome_2 No Perform_CC50 Determine CC50 in the specific cell line being used Check_Cell_Health->Perform_CC50 No Check_Cell_Health->Outcome_2 Yes Investigate_Off_Target Consider specific off-target assays (e.g., mitochondrial function) Perform_CC50->Investigate_Off_Target If CC50 is unexpectedly low Outcome_3 Cell line is particularly sensitive Perform_CC50->Outcome_3 Outcome_4 Potential for a true off-target effect Investigate_Off_Target->Outcome_4

References

Adjusting experimental protocols for different viral strains with GS-443902 trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-443902 trisodium. The information is designed to address specific issues that may be encountered during in vitro experiments with different viral strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the biologically active triphosphate form of the antiviral prodrug Remdesivir. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. As an adenosine nucleotide analog, this compound competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand. Once incorporated, it leads to delayed chain termination, thereby halting viral replication.

Q2: What is the stability of this compound in solution and how should it be stored?

A2: this compound is unstable in solution. It is highly recommended to prepare fresh solutions for each experiment to ensure potency.[1][2] For long-term storage, the lyophilized powder should be kept at -20°C, sealed, and protected from moisture and light.[3][4]

Q3: Can I use this compound directly in my antiviral assays instead of Remdesivir?

A3: Yes, this compound can be used directly in cell-free (biochemical) and cell-based antiviral assays. Using the active triphosphate form bypasses the need for intracellular metabolic activation from the prodrug (Remdesivir) or its parent nucleoside (GS-441524). This can be particularly useful for biochemical assays directly measuring RdRp activity and in cell lines with low metabolic capacity for Remdesivir activation.

Q4: Are there known off-target effects of this compound?

A4: Studies have shown that GS-443902 has a high selectivity for viral RdRp over human DNA and RNA polymerases (α, β, and II) and mitochondrial RNA polymerase.[3][5] This suggests a low potential for off-target toxicity related to host polymerase inhibition.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low antiviral activity observed Compound degradation: this compound is unstable in solution.Prepare fresh working solutions immediately before each experiment. Ensure proper storage of the lyophilized powder at -20°C in a desiccated environment.
Suboptimal compound concentration: The effective concentration can vary significantly between different viral strains and cell lines.Perform a dose-response experiment to determine the optimal EC50 for your specific experimental setup. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM).
Low metabolic activity in the chosen cell line (if comparing with Remdesivir): The cell line may not efficiently convert Remdesivir to its active triphosphate form.When comparing with Remdesivir, ensure you are using a cell line known to metabolize it effectively (e.g., Calu-3, Caco-2). Using this compound directly can bypass this issue.
Virus strain resistance: The specific viral strain may have mutations in the RdRp gene that confer resistance.Sequence the RdRp gene of your viral strain to check for known resistance mutations. Test against a reference sensitive strain as a positive control.
High cytotoxicity observed Compound concentration is too high: Exceeding the cytotoxic concentration (CC50) will lead to cell death, confounding antiviral activity measurements.Determine the CC50 of this compound in your chosen cell line in parallel with your antiviral assays. Use concentrations well below the CC50 for your experiments. A selectivity index (SI = CC50/EC50) should be calculated to assess the therapeutic window.
Contamination of cell culture: Mycoplasma or other contaminants can increase cell stress and apparent cytotoxicity.Regularly test your cell lines for mycoplasma contamination.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluency and passage number can affect viral replication and drug metabolism.Use cells at a consistent passage number and seed them to achieve a consistent confluency (e.g., 90-95%) for all experiments.
Inconsistent virus titer: The multiplicity of infection (MOI) is a critical parameter.Always use a freshly titrated virus stock for your experiments to ensure a consistent MOI.
Improper handling of this compound: Repeated freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions after initial reconstitution to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and metabolism of this compound and its precursors against various viruses and in different cell lines.

Table 1: In Vitro Antiviral Activity (EC50/IC50)

VirusCompoundCell LineEC50/IC50 (µM)Reference
Respiratory Syncytial Virus (RSV) This compound-IC50: 1.1[1]
Hepatitis C Virus (HCV) This compound-IC50: 5.0[1]
SARS-CoV GS-441524-EC50: 0.18[6]
MERS-CoV GS-441524-EC50: 0.86[6]
Feline Infectious Peritonitis Virus (FIPV) GS-441524-EC50: 0.78[6]
SARS-CoV-2 GS-441524Vero E6EC50: 0.48[6]
SARS-CoV-2 (Delta Variant) ATV006 (oral GS-441524 derivative)Vero E6EC50: 0.349[6]
SARS-CoV-2 (Omicron Variant) ATV006 (oral GS-441524 derivative)Vero E6EC50: 0.106[6]
SARS-CoV-2 RemdesivirCalu-3EC50: ~0.01[7]
SARS-CoV-2 GS-441524Calu-3EC50: ~0.3[8]
SARS-CoV-2 GS-441524Caco-2EC50: ~0.08[8]

Table 2: Intracellular Concentration of GS-443902

Precursor Compound (Concentration)Cell LineIncubation Time (h)GS-443902 Concentration (pmol/10⁶ cells)Reference
Remdesivir (1 µM)Macrophages2~300 (Cmax)[1]
Remdesivir (1 µM)HMVEC24~110 (Cmax)[1]
Remdesivir (1 µM)HeLa48~90 (Cmax)[1]
Remdesivir (10 µM)Calu-34>300[9]
GS-441524 (10 µM)Calu-34~100[9]
Remdesivir (10 µM)Caco-24~300[9]
GS-441524 (10 µM)Caco-24<10[9]
RemdesivirHEp-22443 ± 6[7]
GS-441524HEp-2245.5 ± 1.1[7]
RemdesivirPC-324153 ± 16[7]
GS-441524PC-3246.6 ± 4.9[7]
RemdesivirPHH2445 ± 23[7]
GS-441524PHH241.9 ± 1.6[7]

Experimental Protocols

General Antiviral Assay Protocol (e.g., Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of this compound. It is essential to optimize this protocol for your specific virus, cell line, and experimental conditions.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero E6 for many coronaviruses) in 24-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[9][10]

  • Incubate overnight at 37°C with 5% CO₂.

2. Compound Preparation:

  • On the day of the experiment, prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).

  • Perform serial dilutions of the compound in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for the dose-response curve.

3. Virus Infection:

  • Aspirate the growth medium from the cell monolayers.

  • Infect the cells with a viral suspension diluted to a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well) in the virus control wells. The total inoculum volume should be optimized (e.g., 200-300 µL for a 24-well plate).[11]

  • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

4. Compound Treatment:

  • After the adsorption period, remove the virus inoculum.

  • Add the serially diluted this compound solutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

5. Overlay and Incubation:

  • Add an overlay medium (e.g., containing 1.2% carboxymethylcellulose or 0.6% agarose) to restrict virus spread to adjacent cells.[9][12]

  • Incubate the plates at 37°C with 5% CO₂ for a duration that allows for clear plaque formation (typically 2-4 days, depending on the virus).

6. Plaque Visualization and Counting:

  • After incubation, fix the cells (e.g., with 4% formaldehyde).

  • Stain the cell monolayer with a suitable stain (e.g., 0.1% crystal violet).[12]

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration using a non-linear regression analysis.

Cytotoxicity Assay (e.g., MTS/MTT Assay)

1. Cell Seeding:

  • Seed the same host cell line in 96-well plates at an appropriate density.

  • Incubate overnight.

2. Compound Treatment:

  • Add the same serial dilutions of this compound to the cells as used in the antiviral assay. Include a "cell control" (no compound).

3. Incubation:

  • Incubate for the same duration as the antiviral assay.

4. Viability Measurement:

  • Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Intracellular_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Remdesivir Remdesivir (GS-5734) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cell Entry GS441524 GS-441524 GS441524_in GS-441524 GS441524->GS441524_in Cell Entry Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_metabolite Carboxylesterase 1 Cathepsin A GS441524_MP GS-441524 Monophosphate Alanine_metabolite->GS441524_MP HINT1 GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Host Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Host Kinases RdRp Viral RdRp GS443902->RdRp Inhibition Termination Chain Termination GS443902->Termination Incorporation GS441524_in->GS441524_MP Host Kinases (Rate-limiting) RNA_synthesis Viral RNA Synthesis

Caption: Intracellular activation pathway of Remdesivir to the active GS-443902.

Antiviral_Assay_Workflow A Day 1: Seed Host Cells B Day 2: Prepare Compound Dilutions A->B C Infect Cells with Virus (1h) A->C D Treat with this compound B->D C->D E Add Overlay Medium D->E F Incubate (2-4 days) E->F G Fix and Stain Plaques F->G H Count Plaques and Analyze Data G->H I Determine EC50 H->I

Caption: General workflow for an in vitro plaque reduction assay.

References

Validation & Comparative

A Comparative Analysis of GS-443902 Trisodium and Molnupiravir for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral compounds GS-443902 trisodium and Molnupiravir. This analysis is based on available experimental data to inform preclinical research and development decisions.

This document delves into a detailed comparative analysis of two prominent antiviral agents, this compound and Molnupiravir. Both have garnered significant attention for their potential in treating RNA virus infections, most notably SARS-CoV-2. This guide synthesizes data on their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and safety data to provide a comprehensive resource for the scientific community.

Mechanism of Action: Chain Termination vs. Error Catastrophe

This compound and Molnupiravir employ distinct strategies to inhibit viral replication.

This compound , the active triphosphate form of the prodrug Remdesivir, acts as a nucleoside analog that mimics adenosine triphosphate (ATP).[1][2] It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[3][4]

Molnupiravir , a prodrug of β-D-N4-hydroxycytidine (NHC), is metabolized into its active triphosphate form, NHC-TP.[5][6] NHC-TP can exist in two tautomeric forms, one mimicking cytidine and the other uridine.[5] This dual identity leads to its incorporation into the viral RNA in place of either of these natural nucleosides. The presence of NHC in the RNA template then causes mutations during subsequent replication cycles, a process termed "error catastrophe," which ultimately leads to a non-viable viral population.[5][7]

Antiviral Mechanisms cluster_GS This compound cluster_Molnu Molnupiravir GS_entry GS-441524 (nucleoside) enters cell GS_TP Intracellular phosphorylation GS_entry->GS_TP GS_active GS-443902 (active triphosphate) GS_TP->GS_active GS_incorp Incorporation into viral RNA by RdRp GS_active->GS_incorp GS_result Delayed Chain Termination GS_incorp->GS_result Molnu_entry Molnupiravir (prodrug) enters cell & hydrolyzes to NHC Molnu_TP Intracellular phosphorylation Molnu_entry->Molnu_TP Molnu_active NHC-TP (active triphosphate) Molnu_TP->Molnu_active Molnu_incorp Incorporation into viral RNA by RdRp Molnu_active->Molnu_incorp Molnu_result Viral Error Catastrophe Molnu_incorp->Molnu_result

Figure 1: Mechanisms of action for GS-443902 and Molnupiravir.

In Vitro Efficacy

The in vitro efficacy of antiviral compounds is a critical early indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of viral activity.

CompoundVirusCell LineEC50 (µM)Reference
GS-441524 SARS-CoV-2Vero E61.86[6]
GS-441524 Feline Infectious Peritonitis Virus (FIPV)CRFK1.6[8]
Molnupiravir SARS-CoV-2Vero0.3[9]
Molnupiravir SARS-CoV-2Calu-30.08[9]
Molnupiravir Feline Infectious Peritonitis Virus (FIPV)CRFK-[8]

Note: GS-441524 is the parent nucleoside of this compound. Data for GS-441524 is often used as a proxy for the activity of its triphosphate form in cell-based assays.

In Vivo Efficacy

Animal models provide crucial insights into the in vivo efficacy of antiviral candidates. A study in a Syrian hamster model of SARS-CoV-2 infection provides a direct comparison of GS-441524 and Molnupiravir.

Treatment (dose, route, frequency)Viral Load Reduction in Lungs (log10)Reference
GS-441524 (50 mg/kg, oral, BID)0.5[5]
Molnupiravir (150 mg/kg, oral, BID)1.6[5]
Combination (GS-441524 50 mg/kg + Molnupiravir 150 mg/kg, oral, BID)4.0 (infectious virus undetectable in 7 of 10 hamsters)[5]

These findings suggest that while Molnupiravir monotherapy showed a greater reduction in viral load than GS-441524 monotherapy at the tested doses, a combination of the two agents resulted in a potent antiviral effect.[5]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective dosing regimens.

ParameterGS-441524Molnupiravir
Prodrug Remdesivir (phosphoramidate prodrug)Molnupiravir (isobutyryl ester prodrug)
Active Form GS-443902 (triphosphate)NHC-TP (triphosphate)
Oral Bioavailability (Human) Estimated at 13-20%High intestinal absorption, resembles BCS Class I
Intracellular Half-life of Active Triphosphate ~29 hours in PBMCs (as GS-443902)[3]~7.1 hours (as NHC) at the highest tested dose[10]
Plasma Protein Binding LowNo detectable protein binding

Safety and Cytotoxicity

Preclinical safety evaluation is essential to identify potential adverse effects. The 50% cytotoxic concentration (CC50) measures the concentration of a compound that causes the death of 50% of cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

CompoundCell LineCC50 (µM)Reference
GS-441524 CRFK260.0[8]
Molnupiravir CRFK-[8]

Note: The CC50 value for Molnupiravir in CRFK cells was not explicitly stated in the reference, but it was noted to have minimal to mild cellular toxicity at concentrations up to 63 µM.

Concerns have been raised about the potential for Molnupiravir to induce mutations in host cell DNA due to its mechanism of action. However, in vivo studies in animal models have not shown evidence of mutagenicity.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

A common method to determine the EC50 of an antiviral compound against SARS-CoV-2 involves the following steps:

  • Cell Culture: Adherent cells permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3) are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: The test compounds (GS-441524 and Molnupiravir) are serially diluted to a range of concentrations.

  • Viral Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.

  • Compound Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication and the antiviral to take effect.

  • Quantification of Viral Activity: The extent of viral replication is measured. This can be done through various methods, such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • RT-qPCR: Quantifying the amount of viral RNA in the cell culture supernatant.

    • Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced damage to the cells.

  • Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to untreated virus-infected controls. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In_Vitro_EC50_Workflow A Seed permissive cells in 96-well plates C Infect cells with SARS-CoV-2 A->C B Prepare serial dilutions of antiviral compounds D Add diluted compounds to infected cells B->D C->D E Incubate for 48-72 hours D->E F Quantify viral replication (e.g., RT-qPCR, Plaque Assay) E->F G Calculate EC50 value F->G

Figure 2: Workflow for in vitro EC50 determination.

In Vitro Cytotoxicity Assay (CC50 Determination)

The CC50 is determined to assess the toxicity of the compounds on the host cells.

  • Cell Culture: The same cell line used for the antiviral assay is seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of cell viability at each compound concentration is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.

In Vivo Animal Model (Syrian Hamster)

The Syrian hamster model is widely used to study SARS-CoV-2 pathogenesis and evaluate antiviral therapies.

  • Animal Acclimatization: Hamsters are acclimatized to the laboratory conditions.

  • Infection: Animals are intranasally inoculated with a specified dose of SARS-CoV-2.

  • Treatment: Treatment with the antiviral compounds (or vehicle control) is initiated at a specific time point relative to infection (e.g., prophylactically or therapeutically) and administered for a defined duration.

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and lung tissue is collected to quantify the viral load (e.g., by TCID50 assay or RT-qPCR) and assess lung pathology through histopathology.

Formulation and Stability

This compound is noted to be unstable in solution, and it is recommended that solutions are freshly prepared for experimental use.[11]

Molnupiravir is formulated for oral administration. As a prodrug, it is rapidly hydrolyzed to its active form, NHC, in vivo.[12]

Conclusion

This compound and Molnupiravir represent two distinct and promising classes of antiviral agents. GS-443902 acts as a direct-acting chain terminator of the viral RdRp, while Molnupiravir induces lethal mutagenesis. In vitro and in vivo studies suggest that both compounds have potent antiviral activity against SARS-CoV-2. Molnupiravir's high oral bioavailability is a significant advantage for outpatient treatment. The potent synergistic effect observed when GS-441524 and Molnupiravir are used in combination in animal models suggests that combination therapy could be a valuable strategy to enhance efficacy and potentially reduce the emergence of resistance. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these two important antiviral compounds and to explore their potential in combination therapies.

References

Validating the Antiviral Activity of GS-443902 Trisodium Against New Viral Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of GS-443902, the active triphosphate metabolite of Remdesivir, against various viral isolates. The data presented is based on in vitro studies of Remdesivir (GS-5734) and its parent nucleoside GS-441524, both of which are metabolized intracellularly to the active GS-443902. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support researchers in the field of antiviral drug development.

Executive Summary

GS-443902 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] As the active form of the FDA-approved antiviral drug Remdesivir, GS-443902 has demonstrated broad-spectrum activity against a range of viruses. This guide compiles and compares the in vitro efficacy of its precursors, Remdesivir and GS-441524, against several viral isolates, providing a clear overview of its potential as an antiviral agent. The data is presented in a standardized format to facilitate comparison with other antiviral compounds.

Comparative Antiviral Activity

The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the in vitro antiviral activity of Remdesivir and GS-441524 against various viral isolates. It is important to note that the activity of both compounds is attributed to their intracellular conversion to GS-443902.[3][4]

Table 1: In Vitro Antiviral Activity of Remdesivir and GS-441524 Against Various Viral Isolates

Virus IsolateCompoundCell LineEC50 (µM)Citation
SARS-CoV-2RemdesivirVero E67.43[5]
SARS-CoV-2GS-441524Vero E61.86[5]
SARS-CoV-2RemdesivirCalu-30.11[4]
SARS-CoV-2GS-441524Calu-30.25[4]
SARS-CoV-2RemdesivirCaco-20.001[4]
SARS-CoV-2GS-441524Caco-20.08[4]
Human Coronavirus 229E (HCoV-229E)RemdesivirMRC-50.07[2]
SARS-CoV-2 Delta VariantRemdesivirA549-ACE2-TMPRSS20.103 (average for reference strain)N/A

Cytotoxicity and Selectivity Index

An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.[6][7]

Table 2: Cytotoxicity and Selectivity Index of Remdesivir and GS-441524

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)Citation
RemdesivirMRC-5> 2.000.07> 28.6[2]
RemdesivirVero E6> 107.43> 1.3[5]
GS-441524Vero E6> 101.86> 5.4[5]

Mechanism of Action: Intracellular Activation

Remdesivir is a prodrug that is efficiently delivered into cells. Once inside, it undergoes a series of metabolic steps to be converted into its active triphosphate form, GS-443902. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with natural ATP. Incorporation of GS-443902 into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[1][2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition Remdesivir Remdesivir (GS-5734) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS_704277 Alanine Metabolite (GS-704277) Remdesivir_intra->GS_704277 Esterases GS_441524_MP GS-441524 Monophosphate GS_704277->GS_441524_MP Phosphoramidase GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->RdRp Incorporation RNA_chain Nascent Viral RNA RdRp->RNA_chain Termination Delayed Chain Termination RNA_chain->Termination G cluster_setup Assay Setup cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay start Start seed_cells Seed Host Cells in Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of Antiviral Compounds seed_cells->prepare_compounds infect_cells Infect Cells with Virus + Compound Dilutions prepare_compounds->infect_cells treat_cells Treat Cells with Compound Dilutions (No Virus) prepare_compounds->treat_cells adsorption Incubate for Viral Adsorption infect_cells->adsorption overlay Add Semi-Solid Overlay adsorption->overlay incubate_plaques Incubate for Plaque Formation overlay->incubate_plaques stain_count Fix, Stain, and Count Plaques incubate_plaques->stain_count calc_ec50 Calculate EC50 stain_count->calc_ec50 end End calc_ec50->end incubate_toxicity Incubate for Assay Duration treat_cells->incubate_toxicity viability Assess Cell Viability incubate_toxicity->viability calc_cc50 Calculate CC50 viability->calc_cc50 calc_cc50->end

References

Head-to-head comparison of GS-443902 trisodium and GS-441524 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antiviral activity and cellular metabolism of the nucleoside analog GS-441524 and its active triphosphate form, GS-443902.

This guide provides a detailed comparison of GS-441524 and its active metabolite, GS-443902 trisodium, for researchers, scientists, and drug development professionals. The focus is on their performance in cell culture, supported by experimental data on their antiviral efficacy and mechanisms of action.

GS-441524 is a small molecule nucleoside analog that serves as a precursor to the pharmacologically active nucleoside triphosphate, GS-443902.[1] It is the main plasma metabolite of the prodrug remdesivir.[2] Once inside the cell, GS-441524 undergoes phosphorylation to its active triphosphate form, GS-443902.[3][4] This active metabolite, GS-443902, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[3][5][6]

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of GS-441524 in various cell lines against different viruses. It is important to note that the antiviral activity observed for GS-441524 is a direct result of its intracellular conversion to GS-443902.

Table 1: Antiviral Efficacy (EC50) of GS-441524 against Coronaviruses

VirusCell LineEC50 (µM)Reference
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[1]
Feline Infectious Peritonitis Virus (FIPV)CRFK1.6[7][8]
SARS-CoV-2Vero E61.86[9]
SARS-CoV-2Caco-21.3[10]
HCoV-OC43Huh-74.1[10]

Table 2: Cytotoxicity (CC50) of GS-441524 in Feline Cells

Cell LineCC50 (µM)Reference
CRFK>100[1]
CRFK260.0[7][8][11]

Mechanism of Action and Intracellular Conversion

The antiviral effect of GS-441524 is contingent upon its intracellular phosphorylation to GS-443902. This process is the rate-limiting step in its activation.[9] Studies have shown that the intracellular concentration of GS-443902 is a key determinant of the antiviral activity. For instance, in Huh-7 cells, treatment with remdesivir, a prodrug of GS-441524, resulted in over 120-fold higher levels of GS-443902 compared to treatment with GS-441524 itself, which correlated with a significant difference in their anti-HCoV-OC43 potency.[10]

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

A common method for determining the 50% effective concentration (EC50) involves the following steps:

  • Cell Seeding: Confluent monolayers of cells (e.g., Vero E6, Calu-3, Caco-2, Huh-7, or CRFK) are seeded in 96-well plates.[10][12]

  • Compound Treatment: The cells are treated with a range of concentrations of the antiviral compound (e.g., GS-441524) in triplicate.[10]

  • Virus Inoculation: Following treatment, the cells are inoculated with the virus at a specific multiplicity of infection (MOI), for example, 0.1 for Vero E6 and Huh-7 cells or 0.01 for Calu-3 and Caco-2 cells.[10]

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.[10]

  • Quantification of Viral Yield: The amount of progeny virus in the cell supernatants is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR).[10] The EC50 value is then calculated as the drug concentration required to inhibit viral replication by 50%.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is typically determined using an MTT assay:

  • Cell Seeding and Treatment: Crandell-Reese feline kidney (CRFK) cells are seeded in 96-well plates and treated with various concentrations of the drug for 48 hours.[7][11]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The CC50 value is the drug concentration that reduces cell viability by 50%.[11]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_infection Virus Infection cluster_incubation Incubation cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Treat with Serial Dilutions of Compound A->B C Infect Cells with Virus B->C D Incubate for 48-72 hours C->D E Quantify Viral Replication (qRT-PCR) D->E F Assess Cell Viability (MTT Assay) D->F G Calculate EC50 E->G H Calculate CC50 F->H

Caption: Experimental workflow for determining EC50 and CC50 values.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS441524 GS-441524 GS441524_intra GS-441524 GS441524->GS441524_intra Cellular Uptake GS441524_MP GS-441524 Monophosphate GS441524_intra->GS441524_MP Phosphorylation GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Mediates

Caption: Intracellular activation pathway of GS-441524 to GS-443902.

References

Validation of GS-443902 Trisodium's Mechanism of Action Through Mutagenesis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GS-443902 trisodium, the active triphosphate form of the antiviral drug remdesivir, and its mechanism of action against coronaviruses. Through a detailed examination of mutagenesis studies, this document validates the role of the viral RNA-dependent RNA polymerase (RdRp) as the primary target of GS-443902. Experimental data comparing its efficacy with other notable antiviral agents are presented, alongside detailed protocols for key validation experiments.

Mechanism of Action of this compound

GS-441524, the parent nucleoside of remdesivir, is metabolized within the host cell into its active triphosphate form, GS-443902. This molecule functions as a nucleoside analog, mimicking adenosine triphosphate (ATP). During viral replication, the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates GS-443902 into the nascent RNA strand. This incorporation does not cause immediate chain termination; rather, it leads to a delayed termination of RNA synthesis, effectively halting viral replication.[1] Mutagenesis studies have been pivotal in confirming this mechanism. The emergence of resistance mutations almost exclusively in the RdRp gene (nsp12) provides strong evidence that this enzyme is the direct target of the drug.[2][3]

Comparative Antiviral Efficacy

The following tables summarize the in vitro efficacy of GS-441524 and its prodrug remdesivir in comparison to other antiviral compounds against various coronaviruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are provided for a comparative assessment of potency and safety.

Table 1: Antiviral Activity against Feline Infectious Peritonitis Virus (FIPV) in CRFK Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
GS-441524 1.57260.0165.54
Nirmatrelvir 2.45279.1113.67
Molnupiravir 2.1562.929.27
Ritonavir >1039.9<3.99

Data sourced from a comparative evaluation of antiviral activity against FIPV.[4]

Table 2: Antiviral Activity against SARS-CoV-2 in Vero E6 Cells

CompoundEC50 (µM)Notes
GS-441524 1.86Inhibited SARS-CoV-2 cytopathic effect.
Remdesivir 7.43Inhibited SARS-CoV-2 cytopathic effect.
Dasabuvir 9.47Against USA-WA1/2020 variant.
Dasabuvir 10.48Against B.1.617.2 (delta variant).

Data for GS-441524 and Remdesivir sourced from preclinical studies.[5] Data for Dasabuvir sourced from a cell-based RdRp reporter assay study.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate the mechanism of action of GS-443902.

Protocol 1: In Vitro Selection of Remdesivir-Resistant SARS-CoV-2

This protocol outlines the serial passage of SARS-CoV-2 in the presence of a selective pressure (GS-441524) to identify resistance mutations.

  • Cell Culture and Virus Inoculation: Vero E6 cells are seeded in 24-well plates and grown to confluence. The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).

  • Drug Exposure: Following viral adsorption, the inoculum is removed, and cell culture medium containing a starting concentration of GS-441524 (typically at the EC50) is added. A parallel culture with a vehicle control (e.g., DMSO) is also maintained.

  • Serial Passaging: The virus is allowed to replicate until cytopathic effect (CPE) is observed. The supernatant containing the progeny virus is then harvested and used to infect fresh Vero E6 cells.

  • Dose Escalation: With each subsequent passage, the concentration of GS-441524 is gradually increased. This selective pressure favors the propagation of viral variants with reduced susceptibility to the drug.

  • Phenotypic Analysis: At various passages, the viral population is tested for its susceptibility to GS-441524 using a dose-response assay to determine any shifts in the EC50 value.

  • Genotypic Analysis: Viral RNA is extracted from the resistant populations. The gene encoding the RdRp (nsp12) is amplified by RT-PCR and sequenced to identify potential resistance mutations.

Protocol 2: Site-Directed Mutagenesis of the SARS-CoV-2 RdRp

This protocol is used to introduce specific mutations, identified through resistance selection, into a wild-type viral background to confirm their role in conferring resistance.

  • Plasmid Preparation: A plasmid containing a cDNA fragment of the SARS-CoV-2 genome that includes the nsp12 gene is used as a template.

  • Mutagenesis Primer Design: Primers are designed to introduce the desired nucleotide change(s) at the target codon in the nsp12 sequence.

  • PCR Mutagenesis: A high-fidelity DNA polymerase is used in a PCR reaction with the template plasmid and the mutagenic primers to generate copies of the plasmid containing the desired mutation.

  • Template Removal and Transformation: The parental, non-mutated template DNA is digested using an enzyme such as DpnI, which specifically targets methylated DNA (the parental plasmid). The newly synthesized, mutated plasmids are then transformed into competent E. coli for amplification.

  • Sequence Verification: Plasmids from several bacterial colonies are isolated and sequenced to confirm the presence of the intended mutation and the absence of any off-target mutations.

  • Recombinant Virus Rescue: The mutated nsp12 fragment is then cloned back into a full-length SARS-CoV-2 infectious clone system. The full-length mutated viral RNA is transcribed in vitro and electroporated into susceptible cells to rescue the recombinant virus.

  • Phenotypic Confirmation: The rescued mutant virus is then tested for its susceptibility to remdesivir or GS-441524 to confirm that the introduced mutation confers resistance.

Visualization of Pathways and Workflows

The following diagrams illustrate the mechanism of action of GS-443902 and the experimental workflow for validating this mechanism.

Mechanism_of_Action cluster_cell Host Cell GS441524 GS-441524 (Parent Nucleoside) GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Incorporation ATP ATP (Natural Nucleotide) ATP->RdRp Incorporation RNA Nascent Viral RNA RdRp->RNA Elongation TerminatedRNA Terminated RNA Synthesis RNA->TerminatedRNA Delayed Termination Extracellular Extracellular Space Extracellular->GS441524 Enters Cell

Caption: Intracellular activation and mechanism of action of GS-443902.

Mutagenesis_Workflow start Start: Wild-Type Virus passage Serial Passage in presence of GS-441524 start->passage resistance Selection of Resistant Viral Population passage->resistance phenotype Phenotypic Analysis (EC50 determination) resistance->phenotype genotype Genotypic Analysis (nsp12 sequencing) resistance->genotype mutation_id Identification of Candidate Resistance Mutation(s) genotype->mutation_id mutagenesis Site-Directed Mutagenesis mutation_id->mutagenesis rescue Rescue of Recombinant Mutant Virus mutagenesis->rescue confirmation Phenotypic Confirmation of Resistance rescue->confirmation validation Mechanism Validated: RdRp is the target confirmation->validation

Caption: Workflow for validating the mechanism of action via mutagenesis.

Conclusion

The body of evidence from mutagenesis studies strongly validates that the viral RNA-dependent RNA polymerase is the direct target of this compound. The consistent identification of resistance-conferring mutations within the nsp12 gene following selective pressure with remdesivir or its parent nucleoside, GS-441524, confirms the drug's mechanism of action. While GS-443902 demonstrates potent antiviral activity, the potential for the emergence of resistance underscores the importance of ongoing surveillance and the development of combination therapies. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to develop next-generation antiviral therapeutics.

References

GS-443902 Trisodium: A Comparative Analysis of Viral and Host Polymerase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of GS-443902 trisodium, the active triphosphate form of the antiviral nucleoside analog GS-441524, for viral RNA-dependent RNA polymerase (RdRp) versus host DNA and RNA polymerases. The data presented herein is crucial for assessing the therapeutic window and potential off-target effects of GS-441524 and its prodrug, remdesivir.

Executive Summary

GS-443902 demonstrates a high degree of selectivity for viral RNA-dependent RNA polymerases over essential host polymerases. This selectivity is fundamental to its antiviral activity and favorable safety profile. The active triphosphate metabolite of remdesivir, GS-443902, functions as a potent inhibitor of viral RdRp, including that of coronaviruses, while exhibiting minimal inhibition of human DNA polymerases α, β, γ, and RNA polymerase II.[1] This high selectivity index underscores its potential as a targeted antiviral agent.

Mechanism of Action

GS-441524, the parent nucleoside of GS-443902, is a prodrug that readily enters host cells. Once inside, it undergoes phosphorylation by host cell kinases to its active triphosphate form, GS-443902. This active metabolite mimics adenosine triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.

GS-443902_Mechanism_of_Action cluster_cell Host Cell GS-441524 GS-441524 Kinases Kinases GS-441524->Kinases Phosphorylation GS-443902 GS-443902 Kinases->GS-443902 Viral_RdRp Viral_RdRp GS-443902->Viral_RdRp Competes with ATP Viral_RNA_Replication Viral_RNA_Replication Viral_RdRp->Viral_RNA_Replication Inhibition Inhibition Viral_RdRp->Inhibition Extracellular_GS-441524 GS-441524 (extracellular) Extracellular_GS-441524->GS-441524 Cellular Uptake

Mechanism of intracellular activation and action of GS-443902.

Quantitative Comparison of Polymerase Inhibition

The following table summarizes the inhibitory activity of GS-443902 against various viral and host polymerases, as determined by in vitro enzymatic assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Polymerase TargetVirus/HostIC50 (µM)Reference
RNA-dependent RNA polymerase (RdRp)MERS-CoV0.032[2]
RNA-dependent RNA polymerase (RdRp)RSV1.1[1][3][4][5][6]
RNA-dependent RNA polymerase (RdRp)HCV5[1][3][4][5][6]
DNA Polymerase αHuman> 200[1]
DNA Polymerase βHuman> 200[1]
DNA Polymerase γHuman> 200[1]
RNA Polymerase IIHuman> 200[1]

Experimental Protocols

Detailed methodologies for the key enzymatic assays used to determine the selectivity of GS-443902 are provided below.

Viral RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of GS-443902 to inhibit the synthesis of RNA by a viral RdRp.

Materials:

  • Recombinant viral RdRp (e.g., from MERS-CoV)

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • This compound

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP) or fluorescently labeled RNA primer

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and a mix of three unlabeled rNTPs.

  • Add varying concentrations of GS-443902 to the reaction mixtures.

  • Initiate the reaction by adding the viral RdRp and the radiolabeled or fluorescently labeled rNTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of full-length RNA product using a phosphorimager or fluorescence scanner.

  • Calculate the percent inhibition at each GS-443902 concentration and determine the IC50 value.

Host DNA Polymerase (α, β, γ) Inhibition Assay

This assay determines the effect of GS-443902 on the activity of human DNA polymerases.

Materials:

  • Recombinant human DNA polymerase (α, β, or γ)

  • Activated DNA template (e.g., gapped duplex DNA)

  • Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • This compound

  • Reaction Buffer (specific to each polymerase, generally containing Tris-HCl, MgCl2, and DTT)

  • Radiolabeled dNTP (e.g., [³H]dTTP) or a fluorescent DNA intercalating dye

  • Trichloroacetic acid (TCA) for precipitation (for radiometric assay)

  • Glass fiber filters (for radiometric assay)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA template, and a mix of three unlabeled dNTPs.

  • Add varying concentrations of GS-443902 to the reaction mixtures.

  • Initiate the reaction by adding the respective human DNA polymerase and the radiolabeled dNTP or prepare for fluorescence detection.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • For the radiometric assay, stop the reaction by adding cold TCA to precipitate the DNA. Collect the precipitated DNA on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • For the fluorometric assay, stop the reaction and add a DNA intercalating dye that fluoresces upon binding to double-stranded DNA. Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition at each GS-443902 concentration and determine the IC50 value.

Host RNA Polymerase II Inhibition Assay

This assay evaluates the inhibitory potential of GS-443902 against human RNA polymerase II-mediated transcription.

Materials:

  • HeLa nuclear extract (as a source of RNA Polymerase II and general transcription factors)

  • DNA template containing a strong promoter (e.g., adenovirus major late promoter)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • This compound

  • Transcription Buffer (containing HEPES, MgCl2, KCl, DTT)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • RNase inhibitor

  • Stop solution (containing urea and tracking dyes)

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Pre-incubate the HeLa nuclear extract with the DNA template in the transcription buffer to allow the formation of the pre-initiation complex.

  • Add varying concentrations of GS-443902 to the reactions.

  • Initiate transcription by adding the rNTP mix containing the radiolabeled rNTP.

  • Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

  • Terminate the reaction by adding the stop solution.

  • Denature the RNA transcripts and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of the specific transcript using a phosphorimager.

  • Calculate the percent inhibition at each GS-443902 concentration and determine the IC50 value.

Experimental_Workflow cluster_viral Viral RdRp Assay cluster_host Host Polymerase Assays VR_Start Prepare Reaction Mix (Buffer, RNA template-primer, rNTPs) VR_Inhibitor Add GS-443902 VR_Start->VR_Inhibitor VR_Enzyme Add Viral RdRp & Radiolabeled rNTP VR_Inhibitor->VR_Enzyme VR_Incubate Incubate (e.g., 30°C, 30 min) VR_Enzyme->VR_Incubate VR_Stop Terminate Reaction VR_Incubate->VR_Stop VR_Analyze Analyze by PAGE & Quantify VR_Stop->VR_Analyze VR_IC50 Calculate IC50 VR_Analyze->VR_IC50 HP_Start Prepare Reaction Mix (Buffer, DNA/promoter, dNTPs/rNTPs) HP_Inhibitor Add GS-443902 HP_Start->HP_Inhibitor HP_Enzyme Add Host Polymerase & Detection Reagent HP_Inhibitor->HP_Enzyme HP_Incubate Incubate (e.g., 37°C, 60 min) HP_Enzyme->HP_Incubate HP_Stop Terminate/Detect HP_Incubate->HP_Stop HP_Analyze Quantify Signal HP_Stop->HP_Analyze HP_IC50 Calculate IC50 HP_Analyze->HP_IC50

General experimental workflow for polymerase inhibition assays.

Conclusion

The available data strongly support the high selectivity of GS-443902 for viral RNA-dependent RNA polymerases over host DNA and RNA polymerases. The significantly higher IC50 values for host enzymes suggest a low potential for off-target effects related to the inhibition of host DNA replication and transcription. This selectivity profile is a key attribute contributing to the therapeutic potential of GS-441524 and its prodrugs in treating viral infections. Further studies are warranted to explore the selectivity against a broader range of viral and host polymerases and to fully elucidate the molecular basis for this remarkable specificity.

References

Comparative Pharmacodynamics of GS-443902 Trisodium and Other Antiviral Triphosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamics of GS-443902 trisodium, the active triphosphate form of remdesivir, with other key antiviral nucleoside/nucleotide analog triphosphates: sofosbuvir triphosphate and tenofovir diphosphate. This objective analysis, supported by experimental data, is intended to aid researchers in understanding the relative potency and intracellular behavior of these critical antiviral agents.

Mechanism of Action at a Glance

GS-443902, sofosbuvir triphosphate, and tenofovir diphosphate share a common mechanism of action: they are all nucleoside/nucleotide analogs that, in their active triphosphate (or diphosphate) forms, act as competitive inhibitors and/or chain terminators of viral polymerases. By mimicking natural nucleosides, they are incorporated into the nascent viral RNA or DNA chain, leading to premature termination of replication and inhibition of viral propagation.

Comparative In Vitro Potency

The in vitro potency of these antiviral triphosphates is a critical measure of their intrinsic activity against their target viral polymerases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for each compound against their respective primary viral targets.

Active Metabolite Parent Drug Primary Viral Target Enzyme Potency (IC50 / Ki)
This compoundRemdesivirRespiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), CoronavirusesRNA-dependent RNA polymerase (RdRp)IC50: 1.1 µM (RSV RdRp), 5 µM (HCV RdRp)[1][2][3][4]
Sofosbuvir Triphosphate (GS-461203)SofosbuvirHepatitis C Virus (HCV)NS5B RNA-dependent RNA polymeraseIC50: 0.7 - 2.6 µM (HCV Genotypes 1b, 2a, 3a, 4a)[5]
Tenofovir Diphosphate (TFV-DP)Tenofovir Disoproxil FumarateHuman Immunodeficiency Virus (HIV)Reverse Transcriptase (RT)Ki: 0.022 µM (RNA-dependent), 1.55 µM (DNA-dependent)

Intracellular Pharmacokinetics

The efficacy of nucleoside/nucleotide analogs is highly dependent on their ability to be converted to their active triphosphate forms within the target cells and the persistence of these active metabolites. The following table compares the intracellular maximum concentration (Cmax) and half-life (t1/2) of GS-443902, sofosbuvir triphosphate, and tenofovir diphosphate in relevant cell types.

Active Metabolite Cell Type Intracellular Cmax Intracellular Half-life (t1/2)
This compoundMacrophages, HMVEC, HeLa cells90 - 300 pmol/million cells (from 1 µM Remdesivir)[1][2][3][4]14 hours (in rhesus monkey PBMCs)[1][2]
Sofosbuvir TriphosphateHuman HepatocytesNot explicitly quantified in provided results> 24 hours[6]
Tenofovir DiphosphatePeripheral Blood Mononuclear Cells (PBMCs)~1,000-1,500 fmol/punch (in dried blood spots)[7]60 to >175 hours[8]

Metabolic Activation Pathways

The conversion of the parent prodrugs to their active triphosphate forms is a multi-step enzymatic process that is crucial for their antiviral activity. The following diagrams illustrate these activation pathways.

cluster_remdesivir Remdesivir Activation Remdesivir Remdesivir (GS-5734) GS_441524_MP GS-441524 Monophosphate Remdesivir->GS_441524_MP Carboxylesterase 1 / Cathepsin A GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Cellular Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Cellular Kinases cluster_sofosbuvir Sofosbuvir Activation Sofosbuvir Sofosbuvir GS_331007_MP GS-331007 Monophosphate Sofosbuvir->GS_331007_MP Cathepsin A / Carboxylesterase 1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK GS_461203 Sofosbuvir Triphosphate (GS-461203 - Active) GS_331007_DP->GS_461203 NDPK cluster_tenofovir Tenofovir Disoproxil Fumarate Activation TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir_MP Tenofovir Monophosphate TDF->Tenofovir_MP Esterases Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP AMPK

References

Benchmarking the Potency of GS-443902 Trisodium Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral potency of GS-443902 trisodium and its related analogs, primarily focusing on its parent nucleoside GS-441524 and its prodrugs. GS-443902 is the active triphosphate form of the antiviral drug remdesivir and has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses. Due to the challenges associated with the direct administration of nucleoside triphosphates, research has largely centered on the development of parent nucleosides and their prodrugs to ensure efficient intracellular conversion to the active form. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying mechanisms of action.

Comparative Potency of GS-441524 and Other Antivirals

The antiviral efficacy of GS-441524, the parent nucleoside of GS-443902, has been benchmarked against other antiviral agents in various in vitro studies. The following table summarizes the comparative potency of GS-441524 and other relevant antiviral compounds against Feline Infectious Peritonitis Virus (FIPV), a coronavirus that serves as a valuable model for understanding antiviral activity against this viral family.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
GS-441524 1.57 260.0 165.54 [1][2]
Nirmatrelvir2.46279.1113.67[1][2]
Molnupiravir4.96145.229.27[1][2]
Teriflunomide5.34284.153.20
Ruxolitinib7.23>250>34.58
Ritonavir12.539.93.19

Table 1: Comparative in vitro antiviral activity of GS-441524 and other antiviral drugs against Feline Infectious Peritonitis Virus (FIPV) in CRFK cells. [1][2]

In another study focusing on SARS-CoV-2, the parent nucleoside GS-441524 was compared to its prodrug, remdesivir, in various cell lines. The results highlighted that the relative potency can be cell-line dependent.[3]

Cell LineCompoundEC50 (µM)
Vero E6Remdesivir0.77
GS-441524 1.09
Calu-3Remdesivir0.01
GS-441524 1.8
Caco-2Remdesivir0.018
GS-441524 1.3

Table 2: Comparison of anti-SARS-CoV-2 activity of remdesivir and its parent nucleoside GS-441524 in different cell lines. [3]

A study on deuterated analogs of GS-441524 demonstrated that these modifications did not significantly alter the in vitro antiviral activity against SARS-CoV-2.

CompoundEC50 (µM)CC50 (µM)
GS-441524 0.47 ± 0.12 > 100
Deuterated Analog 10.51 ± 0.15> 100
Deuterated Analog 20.45 ± 0.09> 100
Deuterated Analog 30.49 ± 0.11> 100

Table 3: In vitro anti-SARS-CoV-2 activities of deuterated GS-441524 analogs in Vero E6 cells.

Mechanism of Action: RNA Polymerase Inhibition

GS-443902 functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an adenosine triphosphate (ATP) analog, it is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, thereby halting viral replication.[4] The metabolic activation pathway from the parent nucleoside GS-441524 to the active triphosphate GS-443902 is a critical step for its antiviral activity.

Metabolic Activation and Mechanism of Action of GS-441524 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) GS-441524_ext GS-441524 (Parent Nucleoside) GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Cellular Uptake GS-441524_MP GS-441524-MP (Monophosphate) GS-441524_int->GS-441524_MP Host Kinases GS-441524_DP GS-441524-DP (Diphosphate) GS-441524_MP->GS-441524_DP Host Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-443902->RdRp Competitive Inhibition Replication_Blocked Viral RNA Replication Blocked RdRp->Replication_Blocked

Caption: Metabolic activation of GS-441524 to GS-443902 and its mechanism of action.

Comparison with Other Antiviral Alternatives

Several other antiviral drugs with different mechanisms of action are used to treat RNA virus infections. A brief comparison is provided below.

  • Molnupiravir: This is a prodrug of a nucleoside analog that is converted to its active triphosphate form intracellularly. It acts by inducing lethal mutagenesis in the viral RNA, leading to an accumulation of errors that the virus cannot overcome.[5][6][7]

  • Favipiravir: This agent is also a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form. It selectively inhibits the viral RNA-dependent RNA polymerase.[8][9][10]

  • Galidesivir: An adenosine analog that inhibits viral RNA polymerase, leading to premature termination of the RNA strand. It has shown broad-spectrum activity against various RNA viruses.[4][11][12]

  • Nirmatrelvir: This is a protease inhibitor that targets the viral main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.

Comparison of Antiviral Mechanisms cluster_gs443902 GS-443902 & Analogs cluster_molnupiravir Molnupiravir cluster_favipiravir Favipiravir cluster_nirmatrelvir Nirmatrelvir GS443902 GS-443902 GS443902_target RdRp Chain Termination GS443902->GS443902_target ViralReplication Viral Replication Cycle GS443902_target->ViralReplication Inhibits Molnupiravir Molnupiravir (Active Form) Molnupiravir_target Lethal Mutagenesis Molnupiravir->Molnupiravir_target Molnupiravir_target->ViralReplication Inhibits Favipiravir Favipiravir-RTP Favipiravir_target RdRp Inhibition Favipiravir->Favipiravir_target Favipiravir_target->ViralReplication Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir_target Protease Inhibition Nirmatrelvir->Nirmatrelvir_target Nirmatrelvir_target->ViralReplication Inhibits

Caption: High-level comparison of the mechanisms of action for different antivirals.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of the antiviral compound that inhibits viral replication by 50% (Effective Concentration 50).

Methodology:

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6, Calu-3, or CRFK cells) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., GS-441524 and analogs) in cell culture medium.

  • Infection: Infect the cell monolayers with the target virus (e.g., SARS-CoV-2 or FIPV) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication: Viral replication can be quantified using various methods:

    • qRT-PCR: Measure the viral RNA levels in the cell supernatant.

    • Plaque Reduction Assay: Stain the cell monolayer to visualize and count viral plaques.

    • Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) and measure the reporter signal.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Antiviral Activity Assay Workflow Start Start Cell_Culture Plate Host Cells in 96-well plates Start->Cell_Culture Compound_Dilution Prepare Serial Dilutions of Antiviral Compounds Cell_Culture->Compound_Dilution Infection Infect Cells with Virus Compound_Dilution->Infection Treatment Add Diluted Compounds to Wells Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Quantification Quantify Viral Replication Incubation->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining the in vitro antiviral activity (EC50).

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the compound that reduces cell viability by 50% (Cytotoxic Concentration 50).

Methodology:

  • Cell Culture: Plate host cells in 96-well plates at the same density as in the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell-only control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Assessment: Use a cell viability assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The CC50 value is determined by fitting the dose-response curve using a non-linear regression model.

This guide provides a foundational overview for benchmarking the potency of GS-443902 analogs. For more in-depth analysis, it is recommended to consult the primary research articles cited. The provided data and protocols should serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

Safety Operating Guide

Proper Disposal of GS-443902 Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of GS-443902 trisodium, a trisodium salt of a nucleoside analog and an active metabolite of Remdesivir.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, should be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and potential reactions.

  • Disposal of Solid this compound:

    • Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.

    • Avoid generating dust during transfer.

  • Disposal of Solutions Containing this compound:

    • Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof hazardous waste container.

    • Do not mix with incompatible waste materials.

  • Decontamination of Labware:

    • All labware (e.g., vials, beakers, pipette tips) that has come into contact with this compound must be decontaminated or disposed of as hazardous waste.

    • For decontamination, rinse the labware thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.

    • Alternatively, place the contaminated disposable labware directly into the designated solid hazardous waste container.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills of solid material, carefully sweep or vacuum the powder and place it in the hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • Once the waste container is full, seal it securely.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure that all required waste manifests and documentation are completed in accordance with institutional and regulatory requirements.

Quantitative Data Summary

While specific quantitative environmental impact data for this compound is not available, the following table summarizes the key hazard information derived from the Safety Data Sheet for Remdesivir, which should be considered when handling this compound.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Eye Damage/IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]

Experimental Protocols

The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management and information derived from the Safety Data Sheets of the parent compound, Remdesivir.[1][2][3][4][5] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GS443902_Disposal_Workflow cluster_start Start cluster_form Determine Physical Form cluster_solid_waste Solid Waste Path cluster_liquid_waste Liquid Waste Path cluster_contaminated_materials Contaminated Materials cluster_final_disposal Final Disposal start Identify this compound Waste is_solid Solid? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No (Solution) contaminated Contaminated Labware/PPE? solid_waste->contaminated liquid_waste->contaminated decontaminate Decontaminate & Collect Rinsate as Hazardous Waste contaminated->decontaminate Yes (Reusable) dispose_contaminated Dispose as Solid Hazardous Waste contaminated->dispose_contaminated Yes (Disposable) final_disposal Arrange for Pickup by Licensed Waste Disposal Service contaminated->final_disposal No decontaminate->final_disposal dispose_contaminated->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling GS-443902 trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for GS-443902 Trisodium

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection Type Specific Requirement Standard
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved
Hand Protection Chemically resistant, impervious glovesHandle with gloves
Skin and Body Protection Laboratory coat, long-sleeved-
Respiratory Protection Not required under normal use. Use a dust mask if handling large quantities or if dust is generated.-
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Aspect Procedure
Handling - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed.
Storage - Keep container tightly closed in a dry and well-ventilated place. - Recommended storage temperature: -20°C.
First-Aid Measures

In the event of exposure to this compound, immediately follow these first-aid procedures.

Exposure Route First-Aid Procedure
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Flush eyes with water as a precaution.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Material Disposal Method
Unused Product Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging Dispose of as unused product.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.

A Step 1: Pre-Handling - Review SDS - Assemble all required PPE B Step 2: Preparation - Work in a well-ventilated area - Prepare handling and disposal materials A->B Proceed when ready C Step 3: Handling - Don appropriate PPE - Weigh and handle the compound carefully to avoid dust B->C Begin handling D Step 4: Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly C->D After completion E Step 5: Storage & Disposal - Store remaining compound at -20°C - Dispose of waste according to protocol D->E Final step

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.